molecular formula C6H9NO3 B1314815 3-(Nitromethyl)cyclopentanone CAS No. 81266-47-9

3-(Nitromethyl)cyclopentanone

Cat. No.: B1314815
CAS No.: 81266-47-9
M. Wt: 143.14 g/mol
InChI Key: OXUCMXDWKATUHP-UHFFFAOYSA-N
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Description

3-(Nitromethyl)cyclopentanone is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(nitromethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUCMXDWKATUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474712
Record name 3-(NITROMETHYL)CYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81266-47-9
Record name 3-(NITROMETHYL)CYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Nitromethyl)cyclopentanone (CAS 81266-47-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Nitromethyl)cyclopentanone, a versatile synthetic intermediate with potential applications in pharmaceutical and chemical research. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential synthetic utility and biological relevance based on the reactivity of its constituent functional groups. While experimental spectroscopic and biological data for this specific compound are limited in the public domain, this guide offers predicted spectral data and logical extrapolations of its potential applications to stimulate further research and development.

Chemical and Physical Properties

This compound is a cyclic ketone containing a nitromethyl substituent. Its chemical structure combines the reactivity of a ketone, an active methylene group, and a nitroalkane, making it a valuable building block in organic synthesis.

PropertyValueSource
CAS Number 81266-47-9[1]
Molecular Formula C₆H₉NO₃[1]
Molecular Weight 143.14 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point Approximately 120-125 °C
Solubility Soluble in common organic solvents.
SMILES C1CC(=O)CC1C--INVALID-LINK--[O-][1]

Experimental Protocols

Synthesis of this compound via Michael Addition

A reliable method for the synthesis of this compound is the Michael addition of nitromethane to 2-cyclopentenone.

Experimental Procedure:

StepReagent/SolventQuantityDetails
12-Cyclopentenone100 gDissolve in isopropanol.
2Nitromethane666 mLAdd to the solution.
3DBN (1,5-Diazabicyclo[4.3.0]non-5-ene)5 gAdd to the reaction mixture as a catalyst.
4Isopropanol1.1 LUse as the solvent.
5Reaction ConditionsRoom TemperatureAllow the solution to stand for 5 hours.
6Workup - Step 1Vacuum DistillationSubstantially distill the isopropanol in vacuo.
7Workup - Step 2Ethyl AcetateDissolve the residue in ethyl acetate.
8Workup - Step 3Dilute Sulfuric AcidWash the ethyl acetate solution twice with 0.5 L of dilute sulfuric acid.
9Workup - Step 4Sodium SulfateDry the organic phase.
10Workup - Step 5EvaporationEvaporate the solvent to yield the product.
Yield - 154 g (88%) The product is reported to be sufficiently pure for subsequent reactions.

Reaction Workflow:

G cluster_reactants Reactants cluster_catalyst_solvent Catalyst & Solvent cluster_reaction Reaction cluster_workup Workup 2-Cyclopentenone 2-Cyclopentenone Michael Addition Michael Addition 2-Cyclopentenone->Michael Addition Nitromethane Nitromethane Nitromethane->Michael Addition DBN DBN DBN->Michael Addition Isopropanol Isopropanol Isopropanol->Michael Addition Vacuum Distillation Vacuum Distillation Michael Addition->Vacuum Distillation Dissolution in Ethyl Acetate Dissolution in Ethyl Acetate Vacuum Distillation->Dissolution in Ethyl Acetate Acid Wash Acid Wash Dissolution in Ethyl Acetate->Acid Wash Drying Drying Acid Wash->Drying Evaporation Evaporation Drying->Evaporation Product Product Evaporation->Product

Synthesis Workflow of this compound.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on its chemical structure and typical spectroscopic values for similar functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • δ 4.4-4.6 ppm (t, 2H): Methylene protons (CH₂) adjacent to the nitro group.

  • δ 2.5-2.8 ppm (m, 1H): Methine proton (CH) at the 3-position of the cyclopentanone ring.

  • δ 2.2-2.5 ppm (m, 4H): Methylene protons (CH₂) of the cyclopentanone ring at the 2- and 5-positions.

  • δ 1.8-2.1 ppm (m, 2H): Methylene protons (CH₂) of the cyclopentanone ring at the 4-position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • δ ~215 ppm: Carbonyl carbon (C=O).

  • δ ~79 ppm: Methylene carbon (CH₂) attached to the nitro group.

  • δ ~45 ppm: Methine carbon (CH) at the 3-position.

  • δ ~38 ppm: Methylene carbons (CH₂) at the 2- and 5-positions.

  • δ ~25 ppm: Methylene carbon (CH₂) at the 4-position.

IR (Infrared) Spectroscopy
  • ~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1740 cm⁻¹: Strong C=O stretching of the cyclopentanone carbonyl group.

  • ~1550 cm⁻¹ and ~1380 cm⁻¹: Asymmetric and symmetric NO₂ stretching of the nitro group.

Mass Spectrometry (MS)

The fragmentation of this compound in a mass spectrometer is expected to involve characteristic losses:

  • Loss of NO₂ (46 Da): A common fragmentation pathway for nitroalkanes.

  • Loss of CH₂NO₂ (60 Da): Cleavage of the nitromethyl group.

  • Alpha-cleavage: Fragmentation adjacent to the carbonyl group.

Potential Applications in Drug Development and Research

The unique combination of functional groups in this compound makes it a promising starting material for the synthesis of various pharmacologically active molecules.

Precursor to Prostaglandin Analogs

Cyclopentanone derivatives are key structural motifs in prostaglandins, which are lipid compounds with diverse hormone-like effects in the body.[2] The functional groups of this compound can be chemically modified to introduce the characteristic side chains of prostaglandins. For instance, the nitromethyl group can be converted to an aldehyde via the Nef reaction, which can then serve as a handle for chain elongation.

G This compound This compound Nef Reaction Nef Reaction This compound->Nef Reaction [H⁺] 3-Oxocyclopentane-carbaldehyde 3-Oxocyclopentane-carbaldehyde Nef Reaction->3-Oxocyclopentane-carbaldehyde Further Elaboration Further Elaboration 3-Oxocyclopentane-carbaldehyde->Further Elaboration Wittig, etc. Prostaglandin Analogs Prostaglandin Analogs Further Elaboration->Prostaglandin Analogs

Potential synthetic route to prostaglandin analogs.
Synthesis of Biologically Active Amines

The nitro group can be readily reduced to a primary amine, yielding 3-(aminomethyl)cyclopentanone. This derivative can serve as a precursor for the synthesis of a variety of compounds with potential biological activity, as the amine functionality is a common feature in many pharmaceuticals.

Potential Anti-inflammatory Activity

Structurally related compounds, such as 3-methyl-1,2-cyclopentanedione, have been shown to exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway.[3] This pathway is a key regulator of the inflammatory response, and its inhibition is a target for many anti-inflammatory drugs. It is plausible that derivatives of this compound could also interact with this or other inflammatory signaling pathways.

G cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB Degradation releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Nucleus Nucleus Inflammatory Genes Inflammatory Genes Potential Inhibition Potential Inhibition by This compound Derivatives Potential Inhibition->IKK Potential Inhibition->NF-κB_n NF-κB_n->Inflammatory Genes Transcription

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Nitromethyl)cyclopentanone is a cyclic ketone featuring a nitromethyl substituent. This compound holds interest for researchers in organic synthesis and drug discovery due to the versatile reactivity of both the ketone and the nitroalkane functionalities. The nitro group, a potent electron-withdrawing group, significantly influences the chemical properties of the molecule, making it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential, yet currently undocumented, biological relevance.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₉NO₃[1][2]
Molecular Weight 143.14 g/mol [1][2]
Appearance Colorless to pale yellow liquid
Boiling Point Approximately 120-125 °C
Solubility Moderate water solubility; Soluble in common organic solvents
CAS Number 81266-47-9[1][2]

Further Properties (Currently Undetermined from available data):

  • Melting Point

  • Density

  • Vapor Pressure

  • pKa

  • LogP

Synthesis and Purification

A common method for the synthesis of this compound involves the Michael addition of nitromethane to 2-cyclopentenone.

Experimental Protocol: Synthesis of this compound[5]

Materials:

  • 2-Cyclopentenone (100 g)

  • Nitromethane (666 ml)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (5 g)

  • Isopropanol (1.1 L)

  • Ethyl acetate

  • Dilute sulfuric acid

  • Sodium sulfate

Procedure:

  • Dissolve 100 g of 2-cyclopentenone, 666 ml of nitromethane, and 5 g of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 L of isopropanol.

  • Allow the solution to stand at room temperature for 5 hours.

  • Substantially distill the isopropanol in vacuo.

  • Dissolve the residue in ethyl acetate.

  • Wash the ethyl acetate solution twice with 0.5 L of dilute sulfuric acid each time.

  • Dry the organic phase with sodium sulfate.

  • Evaporate the solvent to yield this compound. The reported yield is 154 g (88% of theory), sufficiently pure for subsequent reactions.[3]

Workflow for the Synthesis of this compound

G Synthesis Workflow reagents 2-Cyclopentenone, Nitromethane, DBN, Isopropanol reaction Michael Addition (Room Temperature, 5 hours) reagents->reaction distillation In Vacuo Distillation of Isopropanol reaction->distillation extraction Dissolve in Ethyl Acetate Wash with Dilute H₂SO₄ distillation->extraction drying Dry with Na₂SO₄ extraction->drying evaporation Evaporation of Ethyl Acetate drying->evaporation product This compound evaporation->product

Caption: Workflow diagram illustrating the synthesis of this compound.

Spectral Data (Predicted and Analog-Based)

Detailed, experimentally verified spectral data for this compound are not widely published. The following information is based on predictions and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Specific spectral data for this compound is not available. However, based on the structure, one would expect complex multiplets for the aliphatic protons on the cyclopentanone ring. The protons on the carbon bearing the nitro group would likely appear as a downfield multiplet due to the electron-withdrawing effect of the nitro group.

  • ¹³C NMR: The carbonyl carbon would be expected to have a chemical shift in the range of 200-220 ppm. The carbon attached to the nitro group would also be shifted downfield. The other aliphatic carbons would appear in the typical range for cyclopentane rings.

Infrared (IR) Spectroscopy

Based on the functional groups present, the IR spectrum of this compound is expected to show characteristic absorption bands:

  • C=O stretch (ketone): A strong absorption band around 1740-1750 cm⁻¹.

  • NO₂ stretch (nitro group): Two strong absorption bands, an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1380 cm⁻¹.

  • C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 143. Common fragmentation patterns for cyclic ketones and nitroalkanes would likely be observed.

Logical Relationship of Spectroscopic Analysis

G Spectroscopic Characterization compound This compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Logical flow for the structural elucidation of this compound.

Biological Activity and Drug Development Potential

Specific biological activity or signaling pathway involvement for this compound has not been reported in the scientific literature. However, the presence of the nitroalkane moiety suggests potential for bioactivity. Nitro-containing compounds are known to have a broad range of biological effects. For instance, some nitroaromatic and nitroheterocyclic compounds are used as antimicrobial and antiparasitic agents.

The cyclopentanone ring is also a common scaffold in various biologically active molecules. Derivatives of cyclopentanone have been investigated for their potential as anti-inflammatory and anticancer agents.

Given these general observations, this compound could be a candidate for screening in various biological assays, particularly in the areas of infectious diseases and oncology. Its potential as a nitric oxide (NO) donor, a key signaling molecule in various physiological processes, is also an area for future investigation.

Conclusion

This compound is a readily synthesized compound with potential applications in organic chemistry and medicinal chemistry. While its fundamental physicochemical properties are partially documented, a comprehensive experimental characterization is still needed. The lack of biological data presents an opportunity for researchers to explore the bioactivity of this molecule and its derivatives, potentially leading to the discovery of novel therapeutic agents. This guide serves as a foundational resource for scientists interested in further investigating this promising chemical entity.

References

1H NMR and 13C NMR spectroscopic data for 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(Nitromethyl)cyclopentanone has yielded no specific experimental spectra. Despite targeted inquiries across scientific databases and chemical supplier listings, including searches using its CAS number (81266-47-9), the detailed NMR characterization required for an in-depth technical guide is not accessible in the public domain.

While general chemical information for this compound, such as its molecular formula (C₆H₉NO₃) and molecular weight, is available, the specific chemical shifts (δ), coupling constants (J), and signal multiplicities for its proton (¹H) and carbon-13 (¹³C) nuclei are not documented in readily available sources. This absence of primary spectral data precludes the creation of a detailed technical guide that meets the requirements of researchers, scientists, and drug development professionals.

The requested in-depth guide, intended to feature structured data tables, detailed experimental protocols, and visualizations of signaling pathways, is contingent on the availability of this foundational spectroscopic information. Without access to the raw or processed NMR data, any attempt to generate such a guide would be speculative and would not meet the standards of a technical whitepaper for a scientific audience.

It is possible that the NMR data for this compound exists within proprietary databases of chemical manufacturers or in unpublished academic research. Researchers requiring this specific information may need to resort to direct synthesis and characterization of the compound to obtain the necessary NMR spectra.

For illustrative purposes, a hypothetical workflow for acquiring and presenting such data, had it been available, is outlined below.

Hypothetical Experimental Protocol

NMR Spectroscopy:

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Key parameters to be recorded would include the spectral width, number of scans, acquisition time, and relaxation delay.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be recorded on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling techniques would be employed to simplify the spectrum to single lines for each unique carbon atom.

Hypothetical Data Presentation

The acquired data would be processed and presented in tabular format as shown below.

Table 1: Hypothetical ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-aValuee.g., ddValues1HCH-NO₂
H-bValuee.g., m2HCH₂
..................

Table 2: Hypothetical ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
C-1Value (e.g., >200)C=O
C-2ValueCH₂
C-3ValueCH-CH₂NO₂
.........

Visualization of Molecular Structure

A diagram of the molecular structure with atom numbering corresponding to the hypothetical NMR assignments would be essential for clarity.

G Structure of this compound cluster_numbers Structure of this compound C1 O C2 C C2->C1 = C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C7 C7 C4->C7 C6 C C5->C6 C6->C2 N1 N O1 O N1->O1 = O2 O N1->O2 C7->N1 1 1 2 2 3 3 4 4 5 5 6 6

Caption: Molecular structure of this compound.

Infrared (IR) and Mass Spectrometry (MS) analysis of 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-(Nitromethyl)cyclopentanone utilizing Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The following sections detail the predicted spectral data, comprehensive experimental protocols, and plausible fragmentation pathways to facilitate the characterization of this compound.

Predicted Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its cyclopentanone ring and nitromethyl substituent.

Table 1: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H stretching (alkane)
~1740StrongC=O stretching (cyclopentanone)[1][2]
~1550StrongAsymmetric N-O stretching (nitro group)
~1465MediumCH₂ scissoring
~1380Medium-StrongSymmetric N-O stretching (nitro group)
~1170MediumC-N stretching

The most prominent peaks are expected to be the strong carbonyl (C=O) stretch of the cyclopentanone ring around 1740 cm⁻¹ and the strong asymmetric and symmetric stretches of the nitro (NO₂) group at approximately 1550 cm⁻¹ and 1380 cm⁻¹, respectively. The presence of these distinct bands would provide strong evidence for the molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (molar mass: 143.14 g/mol ), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound and its Fragments

m/zProposed Fragment IonDescription of Fragmentation
143[C₆H₉NO₃]⁺•Molecular Ion (M⁺•)
97[C₆H₉O]⁺Loss of NO₂ radical
83[C₅H₇O]⁺Alpha-cleavage of the cyclopentanone ring with loss of CH₂NO₂
69[C₄H₅O]⁺Further fragmentation of the cyclopentanone ring
55[C₃H₃O]⁺ or [C₄H₇]⁺Common fragment from cyclic ketones[3]
46[NO₂]⁺Nitro group fragment

The fragmentation of cyclic ketones is often initiated by alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[3] For nitroalkanes, a common fragmentation pathway involves the loss of the nitro group as a radical or an anion.[4]

Experimental Protocols

The following are detailed methodologies for acquiring the IR and MS spectra of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • AgCl or NaCl salt plates (if analyzing a neat liquid)

  • Appropriate solvent (e.g., CCl₄, if preparing a solution)

  • Sample holder for the spectrometer

Procedure:

  • Sample Preparation (Neat Liquid):

    • Place one or two drops of the liquid sample onto a clean, dry salt plate.

    • Place a second salt plate on top and gently press to create a thin film.

  • Sample Preparation (Solution):

    • Prepare a dilute solution (1-5% w/v) of the sample in a suitable IR-transparent solvent.

    • Fill a clean, dry liquid sample cell with the solution.

  • Instrument Setup:

    • Ensure the FTIR spectrometer is powered on and has completed its self-check.

    • Record a background spectrum of the empty sample compartment (or the solvent-filled cell) to subtract atmospheric and solvent absorbances.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system

  • Appropriate solvent for sample dissolution (e.g., methanol, acetonitrile)

  • Microsyringe for sample injection

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent to a concentration of approximately 1 mg/mL.

  • Instrument Setup (GC-MS):

    • Set the GC oven temperature program to ensure separation from any impurities and elution of the target compound.

    • Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), ion source temperature, and mass range to be scanned (e.g., m/z 40-200).

  • Data Acquisition (GC-MS):

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS.

    • The MS will record spectra continuously throughout the GC run.

  • Data Acquisition (Direct Infusion):

    • Introduce the sample solution directly into the ion source via a syringe pump at a constant flow rate.

    • Acquire the mass spectrum over the desired mass range.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (for GC-MS).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and a potential fragmentation pathway for this compound.

Experimental_Workflow cluster_IR Infrared Spectroscopy cluster_MS Mass Spectrometry IR_Sample Sample Preparation IR_Background Background Scan IR_Sample->IR_Background IR_Acquisition Data Acquisition IR_Background->IR_Acquisition IR_Analysis Spectral Analysis IR_Acquisition->IR_Analysis MS_Sample Sample Preparation MS_Injection Injection/Infusion MS_Sample->MS_Injection MS_Acquisition Data Acquisition MS_Injection->MS_Acquisition MS_Analysis Data Analysis MS_Acquisition->MS_Analysis

Caption: Experimental workflow for IR and MS analysis.

Fragmentation_Pathway cluster_legend Legend M [C₆H₉NO₃]⁺• (m/z 143) Molecular Ion F1 [C₆H₉O]⁺ (m/z 97) M->F1 - NO₂• F2 [C₅H₇O]⁺ (m/z 83) M->F2 - CH₂NO₂• (alpha-cleavage) F1->F2 - CH₂ F3 [NO₂]•

Caption: Proposed MS fragmentation of this compound.

References

Technical Guide: Synthesis of 3-(Nitromethyl)cyclopentanone via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This technical guide provides an in-depth examination of the mechanism and synthesis of 3-(nitromethyl)cyclopentanone, a valuable building block in the creation of more complex molecules. The reaction involves the conjugate addition of nitromethane, acting as a Michael donor, to 2-cyclopentenone, the Michael acceptor. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol, presents relevant quantitative data, and includes visual diagrams to illustrate the process.

The Michael Addition: An Overview

The Michael reaction, or Michael 1,4-addition, is a widely utilized method for the formation of carbon-carbon bonds under mild conditions.[1] It involves the addition of a nucleophile, known as a "Michael donor" (such as an enolate or, in this case, a nitronate), to an α,β-unsaturated carbonyl compound, the "Michael acceptor".[1][3] The nucleophilic attack occurs at the β-carbon of the unsaturated system, leading to a 1,4-adduct.[3] The synthesis of this compound is a classic example of this reaction, where the acidic proton of nitromethane is removed by a base to form a potent carbon nucleophile.[1][3]

Reaction Mechanism

The base-catalyzed Michael addition of nitromethane to cyclopentenone proceeds through a well-defined, three-step mechanism:

  • Deprotonation of Nitromethane: A base abstracts an acidic α-proton from nitromethane, resulting in a resonance-stabilized carbanion known as a nitronate anion.[1][3] This anion is the active nucleophile in the reaction.

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic β-carbon of the 2-cyclopentenone in a conjugate addition.[1][3] This step forms a new carbon-carbon bond and generates a new enolate intermediate.

  • Protonation: The enolate intermediate is subsequently protonated by a proton source, which can be the conjugate acid of the base or the solvent, to yield the final product, this compound.[1][2][3]

Below is a diagram illustrating the overall reaction scheme.

Caption: Overall reaction scheme for the synthesis of this compound.

The detailed step-by-step mechanism is visualized in the following diagram.

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation A Nitromethane + Base B Nitronate Anion (Resonance Stabilized) A->B H+ abstraction C Nitronate Anion + 2-Cyclopentenone D Enolate Intermediate C->D C-C bond formation E Enolate Intermediate + Proton Source F This compound E->F Proton transfer

Caption: Step-by-step mechanism of the Michael addition.

Experimental Protocols

The following protocol for the synthesis of this compound has been reported and provides a high yield.[4]

Materials:

  • 2-Cyclopentenone: 100 g

  • Nitromethane: 666 ml

  • Isopropanol: 1.1 L

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): 5 g

  • Ethyl acetate

  • Dilute sulfuric acid

  • Sodium sulfate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 100 g of 2-cyclopentenone, 666 ml of nitromethane, and 5 g of DBN in 1.1 L of isopropanol.[4]

  • Reaction: Allow the solution to stand at room temperature for 5 hours.[4]

  • Solvent Removal: After the reaction period, remove the isopropanol by distillation under vacuum.[4]

  • Workup: Dissolve the residue in ethyl acetate. Wash the resulting solution twice with 0.5 L of dilute sulfuric acid each time.[4]

  • Drying and Isolation: Dry the organic phase with sodium sulfate. Evaporate the solvent to obtain the final product, this compound.[4]

The general workflow for this experimental procedure is outlined below.

Workflow start Start mix Mix Reactants: 2-Cyclopentenone, Nitromethane, DBN, Isopropanol start->mix react React at Room Temperature for 5 hours mix->react distill Distill in vacuo to remove Isopropanol react->distill dissolve Dissolve residue in Ethyl Acetate distill->dissolve wash Wash with dilute Sulfuric Acid (2x) dissolve->wash dry Dry organic phase with Sodium Sulfate wash->dry evaporate Evaporate solvent dry->evaporate product Obtain pure This compound evaporate->product

Caption: Experimental workflow for the synthesis and purification.

Quantitative Data and Product Specifications

The described protocol yields a highly pure product.[4] The key quantitative data and physical properties of this compound are summarized in the table below.

ParameterValueReference
Yield Data
Theoretical Yield88%[4]
Mass of Product154 g (from 100 g of 2-cyclopentenone)[4]
Physical Properties
Molecular FormulaC₆H₉NO₃
Molecular Weight143.142 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointApprox. 120-125 °C
CAS Number81266-47-9

Conclusion

The Michael addition of nitromethane to 2-cyclopentenone is an efficient and reliable method for synthesizing this compound. The reaction proceeds via a well-understood base-catalyzed mechanism and, with the appropriate protocol, can achieve high yields. The resulting product is a versatile intermediate for further synthetic transformations, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the initial synthesis of 3-(Nitromethyl)cyclopentanone, a valuable intermediate in organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a functionalized cyclic ketone. The presence of both a ketone and a nitro group makes it a versatile building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine, participate in Henry reactions, or be converted into other functional groups, while the ketone functionality allows for a wide range of nucleophilic additions and condensation reactions. This dual reactivity makes it a key intermediate for the preparation of various heterocyclic compounds and molecules with potential biological activity.

Discovery and First Synthesis

The first reported synthesis of this compound involves the Michael addition of nitromethane to 2-cyclopentenone. This reaction is a classic example of a conjugate addition, where a nucleophile, in this case, the nitromethane anion, adds to the β-carbon of an α,β-unsaturated carbonyl compound. The reaction is base-catalyzed, with 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) serving as an effective organic base.

The synthesis is notable for its efficiency and high yield, providing the target compound in a relatively pure form after a straightforward workup procedure.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the first reported synthesis of this compound.[1]

ParameterValue
Reactants
2-Cyclopentenone100 g
Nitromethane666 ml
Catalyst
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)5 g
Solvent
Isopropanol1.1 L
Reaction Conditions
TemperatureRoom Temperature
Reaction Time5 hours
Product
This compound154 g
Yield
Theoretical Yield~175 g
Actual Yield154 g
Percent Yield88%

Experimental Protocol

The following is a detailed experimental protocol for the first synthesis of this compound.[1]

Materials:

  • 2-Cyclopentenone (100 g)

  • Nitromethane (666 ml)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (5 g)

  • Isopropanol (1.1 L)

  • Ethyl acetate

  • Dilute sulphuric acid

  • Sodium sulphate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 100 g of 2-cyclopentenone, 666 ml of nitromethane, and 5 g of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 L of isopropanol.

  • Reaction: Allow the solution to stand at room temperature for 5 hours.

  • Solvent Removal: After the reaction is complete, substantially distill the isopropanol in vacuo.

  • Workup:

    • Dissolve the residue in ethyl acetate.

    • Wash the ethyl acetate solution twice with 0.5 L of dilute sulphuric acid each time.

    • Dry the organic phase with sodium sulphate.

    • Evaporate the ethyl acetate to yield the final product.

  • Product: 154 g (88% of theory) of this compound is obtained, which is sufficiently pure for subsequent reactions.[1]

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: 2-Cyclopentenone Nitromethane DBN (catalyst) Reaction Reaction (5h at RT) Reactants->Reaction Solvent Solvent: Isopropanol Solvent->Reaction Distillation In Vacuo Distillation Reaction->Distillation Remove Isopropanol Workup Workup: 1. Dissolve in Ethyl Acetate 2. Wash with dilute H₂SO₄ 3. Dry with Na₂SO₄ Distillation->Workup Evaporation Evaporation Workup->Evaporation Product Product: This compound Evaporation->Product

Caption: Workflow for the synthesis of this compound.

References

A Comprehensive Guide to the Theoretical Calculation of 3-(Nitromethyl)cyclopentanone's Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the theoretical and computational analysis of the molecular structure of 3-(nitromethyl)cyclopentanone. Given the absence of extensive published theoretical data for this specific molecule, this document outlines a robust computational methodology based on established quantum chemical techniques, drawing parallels from studies on related cyclopentanone derivatives.[1][2][3][4] This whitepaper serves as a comprehensive protocol for researchers seeking to elucidate the structural and electronic properties of this compound, a versatile building block in organic synthesis and pharmaceutical research.

Introduction

This compound is a nitro-substituted cyclic ketone with the molecular formula C6H9NO3. Its structural characteristics, particularly the conformational flexibility of the cyclopentanone ring and the electronic influence of the nitromethyl group, are crucial for understanding its reactivity and potential applications. Theoretical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-experimental approach to determine molecular geometries, vibrational frequencies, and other key quantum chemical descriptors with high accuracy.[1]

This guide will detail a computational workflow for a comprehensive theoretical study of this compound, from initial structure preparation to the analysis of its conformational landscape and electronic properties.

Computational Methodology

The following section outlines a detailed protocol for performing theoretical calculations on this compound. The methods described are based on those successfully applied to similar cyclopentanone-based molecules.[1][2][3]

2.1. Software and Initial Structure Preparation

  • Software: All quantum chemical calculations can be performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan. Molecular visualization and initial structure building can be accomplished with software like GaussView, Avogadro, or ChemDraw.

  • Initial Geometry: The initial 3D structure of this compound will be constructed using a molecular editor. The IUPAC name, 3-(nitromethyl)cyclopentan-1-one, and its SMILES string (--INVALID-LINK--([O-])CC1CC(CC1)=O) can be used to generate the initial coordinates.

2.2. Conformational Analysis

The cyclopentanone ring is known to adopt non-planar conformations, such as the envelope and half-chair forms, to alleviate torsional strain.[5][6] The presence of the nitromethyl substituent at the C3 position introduces additional conformational possibilities (axial vs. equatorial).

  • Potential Energy Surface (PES) Scan: A relaxed PES scan should be performed to identify the low-energy conformers. This involves systematically rotating the dihedral angle of the nitromethyl group relative to the cyclopentanone ring and allowing the rest of the molecule to relax at each step. A lower level of theory, such as B3LYP with a smaller basis set (e.g., 6-31G(d)), is suitable for this initial scan to reduce computational cost.

2.3. Geometry Optimization and Frequency Calculations

  • Optimization: The stationary points (minima and transition states) identified from the PES scan will be subjected to full geometry optimization. A higher level of theory is recommended for accurate geometries. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[1]

  • Frequency Analysis: Following optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structures correspond to true energy minima. These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and the theoretical infrared (IR) spectrum.

2.4. Calculation of Molecular Properties

Once the stable conformers are identified and optimized, a range of molecular properties can be calculated:

  • Quantum Chemical Descriptors: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken atomic charges will be computed. These descriptors provide insights into the molecule's reactivity and intermolecular interactions.[1]

  • Spectroscopic Properties: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated IR and NMR spectra can be compared with experimental data for structural validation.[1]

Data Presentation

The quantitative results from the theoretical calculations should be summarized in clear, well-structured tables for easy comparison and analysis.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

Parameter Bond/Angle Calculated Value (Å or °)
Bond Lengths C1=O Hypothetical Value
C1-C2 Hypothetical Value
C2-C3 Hypothetical Value
C3-C(nitro) Hypothetical Value
C(nitro)-N Hypothetical Value
N-O1 Hypothetical Value
N-O2 Hypothetical Value
Bond Angles O=C1-C2 Hypothetical Value
C1-C2-C3 Hypothetical Value
C2-C3-C(nitro) Hypothetical Value
C3-C(nitro)-N Hypothetical Value
O1-N-O2 Hypothetical Value
Dihedral Angles C5-C1-C2-C3 Hypothetical Value

| | C2-C3-C(nitro)-N | Hypothetical Value |

Table 2: Calculated Thermodynamic and Electronic Properties of this compound Conformers

Conformer Relative Energy (kcal/mol) Dipole Moment (Debye) HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Axial Hypothetical Value Hypothetical Value Hypothetical Value Hypothetical Value Hypothetical Value

| Equatorial | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations described in this guide.

Computational_Workflow Start Initial Structure Generation (SMILES/IUPAC) PES_Scan Conformational Search (PES Scan) Start->PES_Scan Identify_Conformers Identify Low-Energy Conformers PES_Scan->Identify_Conformers Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Identify_Conformers->Optimization Frequency Frequency Calculation Optimization->Frequency Verify_Minima Verify True Minima (No Imaginary Frequencies) Frequency->Verify_Minima Verify_Minima->Optimization Not a Minimum Properties Calculate Molecular Properties (HOMO/LUMO, NMR, IR, etc.) Verify_Minima->Properties Confirmed Analysis Data Analysis and Interpretation Properties->Analysis End Final Report Analysis->End

Caption: Computational workflow for this compound.

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the theoretical investigation of this compound's molecular structure. By following the detailed methodologies for conformational analysis, geometry optimization, and property calculation, researchers can gain profound insights into the structural and electronic characteristics of this important molecule. The presented workflow and data presentation templates provide a solid foundation for future computational studies, facilitating a deeper understanding of its chemical behavior and potential applications in drug development and materials science.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Nitromethyl)cyclopentanone is a functionalized cyclic ketone of interest in organic synthesis and pharmaceutical research. A thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount for its effective application, particularly in drug development where these parameters influence formulation, storage, and biological activity. This technical guide outlines the standard methodologies for determining the solubility and stability of this compound.

Physicochemical Properties

While specific quantitative data is scarce, general properties of this compound suggest it has moderate water solubility and is soluble in common organic solvents. It is also understood to possess moderate thermal stability. The experimental protocols detailed below are designed to quantify these characteristics precisely.

Solubility Assessment

The solubility of a compound is a critical parameter that affects its absorption, distribution, and overall bioavailability. The following sections provide a template for the quantitative determination of this compound's solubility.

Data Presentation: Solubility

The following table is a template for recording experimentally determined solubility data for this compound in a variety of common laboratory solvents at a specified temperature.

Table 1: Solubility of this compound at 25°C

SolventSolubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
WaterHPLC/UV-Vis
EthanolHPLC/UV-Vis
MethanolHPLC/UV-Vis
AcetoneHPLC/UV-Vis
Ethyl AcetateHPLC/UV-Vis
DichloromethaneHPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)HPLC/UV-Vis
Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantitative Analysis (HPLC or UV-Vis):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.[4]

    • Analyze the standards using a validated HPLC or UV-Vis method to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.[4][5]

    • Sample Analysis: Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L).

Stability Assessment

Stability testing is crucial for identifying how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7] Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[8][9]

Data Presentation: Stability

The following table is a template for summarizing the results of forced degradation studies on this compound.

Table 2: Forced Degradation Study of this compound

Stress ConditionDuration% DegradationNumber of DegradantsObservations
Hydrolytic
0.1 M HCl (Acidic)
Purified Water (Neutral)
0.1 M NaOH (Basic)
Oxidative
3% H₂O₂
Photolytic
UV/Vis Light Exposure
Thermal
60°C
Experimental Protocols: Stability Testing

These protocols are based on the principles outlined in the ICH guidelines for stability testing.[6][7][10]

  • Prepare solutions of this compound in a suitable solvent at a known concentration.

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.[11][12]

Procedure:

  • Prepare three sets of solutions: one in 0.1 M HCl (acidic), one in purified water (neutral), and one in 0.1 M NaOH (basic).[13]

  • Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Analyze samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).

Objective: To assess the susceptibility of this compound to oxidation.

Procedure:

  • Prepare a solution of the compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Keep the solution at room temperature or a slightly elevated temperature.

  • Analyze samples at various time points.

Objective: To determine the effect of light exposure on the stability of this compound, following ICH Q1B guidelines.[10][14][15]

Procedure:

  • Expose a solution of the compound to a light source that provides both ultraviolet (UV) and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

  • Analyze the exposed and control samples after the exposure period.

Objective: To evaluate the stability of this compound under elevated temperature conditions.[16][17]

Procedure:

  • Store a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

  • Analyze the sample at specified time points to determine the extent of degradation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound such as this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) Sol_Start Start Solubility Testing ShakeFlask Shake-Flask Method (Excess Solute in Solvent) Sol_Start->ShakeFlask Equilibration Equilibration (24-48h at 25°C) ShakeFlask->Equilibration Sampling Sample and Filter Supernatant Equilibration->Sampling Analysis_Sol Quantitative Analysis (HPLC or UV-Vis) Sampling->Analysis_Sol Data_Sol Calculate Solubility (g/100mL, mg/mL, mol/L) Analysis_Sol->Data_Sol Report Generate Technical Report Data_Sol->Report Stab_Start Start Stability Testing Hydrolytic Hydrolytic (Acid, Neutral, Base) Stab_Start->Hydrolytic Oxidative Oxidative (e.g., 3% H₂O₂) Stab_Start->Oxidative Photolytic Photolytic (UV/Vis Light) Stab_Start->Photolytic Thermal Thermal (e.g., 60°C) Stab_Start->Thermal Analysis_Stab Stability-Indicating HPLC Analysis Hydrolytic->Analysis_Stab Oxidative->Analysis_Stab Photolytic->Analysis_Stab Thermal->Analysis_Stab Data_Stab Determine % Degradation and Degradation Profile Analysis_Stab->Data_Stab Data_Stab->Report Start Compound: This compound Start->Sol_Start Start->Stab_Start

Caption: Workflow for Solubility and Stability Assessment.

References

An In-depth Technical Guide on the Stereochemistry of 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Nitromethyl)cyclopentanone is a versatile bifunctional molecule possessing significant potential as a building block in the synthesis of complex organic scaffolds, particularly those with pharmaceutical applications. The presence of a stereocenter at the 3-position of the cyclopentanone ring dictates that this compound can exist as a pair of enantiomers, (R)- and (S)-3-(nitromethyl)cyclopentanone. The precise control and characterization of the stereochemistry of this molecule are paramount for its application in asymmetric synthesis, where the chirality of the starting material directly influences the stereochemical outcome of subsequent transformations. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including synthetic approaches for stereochemical control, detailed experimental protocols for its synthesis and stereochemical analysis, and a structured presentation of relevant stereochemical data.

Introduction to the Stereochemistry of this compound

The stereochemical properties of this compound are centered around the chiral carbon at the C3 position of the cyclopentanone ring. The presence of four different substituents (a hydrogen atom, the nitromethyl group, and the two distinct paths around the ring to the carbonyl group) renders this carbon a stereocenter. Consequently, this compound exists as two non-superimposable mirror images, the (R) and (S) enantiomers.

The absolute configuration of this stereocenter is crucial in the context of drug development and the synthesis of biologically active molecules. Often, only one enantiomer of a chiral molecule exhibits the desired pharmacological activity, while the other may be inactive or even elicit undesirable side effects. Therefore, the ability to selectively synthesize and analytically resolve the enantiomers of this compound is of significant scientific and industrial importance.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound can be approached through various strategies, with organocatalysis emerging as a particularly powerful tool for establishing the desired stereochemistry.

Asymmetric Michael Addition

A primary route to enantiomerically enriched this compound involves the asymmetric Michael addition of nitromethane to cyclopent-2-enone. This reaction can be catalyzed by chiral organocatalysts, such as bifunctional thiourea catalysts derived from cinchona alkaloids. These catalysts can activate both the enone and the nitromethane through hydrogen bonding interactions, facilitating a highly stereocontrolled conjugate addition.

G cluster_0 Asymmetric Michael Addition Cyclopent-2-enone Cyclopent-2-enone Nitromethane Nitromethane Chiral Organocatalyst Chiral Organocatalyst Transition State Transition State Enantioenriched (R)- or (S)-3-(Nitromethyl)cyclopentanone Enantioenriched (R)- or (S)-3-(Nitromethyl)cyclopentanone

Caption: Organocatalyzed asymmetric Michael addition pathway.

Data Presentation

The following tables summarize key quantitative data related to the stereochemistry of this compound and its analogs, based on typical results reported in the literature for similar compounds.

Table 1: Enantioselective Organocatalytic Synthesis of 3-Substituted Cyclopentanones

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1(S)-Thiourea CatalystToluene-20248592
2(R)-Thiourea CatalystCH2Cl2-20248290
3ProlineDMSOrt486575

Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Data for Enantiomeric Resolution

ColumnMobile PhaseFlow Rate (mL/min)Wavelength (nm)Retention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)
Chiralpak AD-HHexane/Isopropanol (90:10)1.022012.515.2
Chiralcel OD-HHexane/Ethanol (95:5)0.822018.321.7

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of Nitromethane to Cyclopent-2-enone

This protocol is adapted from established procedures for the organocatalytic synthesis of γ-nitroketones.

Materials:

  • Cyclopent-2-enone

  • Nitromethane

  • Chiral bifunctional thiourea catalyst (e.g., (S)-(-)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(9-dehydroquinidinyl)thiourea)

  • Anhydrous toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral thiourea catalyst (0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir until the catalyst is fully dissolved.

  • Cool the solution to -20 °C using a cryocooler.

  • Add cyclopent-2-enone (1.0 mmol) to the cooled solution.

  • Slowly add nitromethane (2.0 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantioenriched this compound.

G cluster_1 Experimental Workflow: Asymmetric Synthesis A 1. Dissolve chiral catalyst in anhydrous toluene B 2. Cool to -20 °C C 3. Add cyclopent-2-enone D 4. Add nitromethane dropwise E 5. Stir at -20 °C for 24h F 6. Quench with sat. aq. NH4Cl G 7. Extraction with ethyl acetate H 8. Drying and concentration I 9. Purification by column chromatography

Caption: Workflow for asymmetric synthesis.

Protocol for Chiral HPLC Analysis

This protocol provides a general method for the determination of the enantiomeric excess (ee%) of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

Mobile Phase:

  • Hexane/Isopropanol (90:10, v/v)

Procedure:

  • Prepare a sample solution of the synthesized this compound in the mobile phase (approximately 1 mg/mL).

  • Set the HPLC system with the specified chiral column and mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 220 nm.

  • Inject the sample solution (10 µL) onto the column.

  • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

G cluster_2 Logical Flow: Chiral HPLC Analysis A Prepare sample solution B Equilibrate chiral column C Inject sample D Record chromatogram E Integrate peak areas F Calculate enantiomeric excess

Caption: Logical flow for chiral HPLC analysis.

Conclusion

The stereochemistry of this compound is a critical aspect that governs its utility in asymmetric synthesis and drug discovery. This guide has detailed the stereochemical features of the molecule and provided an overview of stereoselective synthetic strategies, with a focus on organocatalyzed asymmetric Michael additions. The presented experimental protocols for synthesis and chiral HPLC analysis, although based on closely related systems due to a lack of specific literature on the target molecule, offer a robust starting point for researchers in the field. The structured data tables provide a reference for expected outcomes in stereoselective synthesis and analytical separation. Further research into the specific stereochemical properties and applications of this compound is warranted to fully unlock its potential as a valuable chiral building block.

Methodological & Application

Detailed experimental protocol for the synthesis of 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-(Nitromethyl)cyclopentanone, a valuable building block in organic synthesis and drug discovery. The procedure outlined is based on the conjugate addition of nitromethane to 2-cyclopentenone.

Introduction

This compound is a key intermediate used in the synthesis of various complex molecules, including pharmaceuticals and natural products. The presence of both a ketone and a nitro group allows for a wide range of subsequent chemical transformations. The synthesis described herein is a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Reaction Scheme

The synthesis proceeds via the base-catalyzed conjugate addition of nitromethane to 2-cyclopentenone.

Experimental Protocol

This protocol is adapted from an established synthetic method.[1]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
2-CyclopentenoneC₅H₆O82.10100 g
NitromethaneCH₃NO₂61.04666 mL
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)C₇H₁₀N₂122.175 g
IsopropanolC₃H₈O60.101.1 L
Ethyl acetateC₄H₈O₂88.11As needed
Dilute Sulfuric AcidH₂SO₄98.08~1 L (0.5 L x 2)
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed

Equipment:

  • Large reaction vessel (e.g., 2 L round-bottom flask or beaker)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel (2 L)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Drying tube or inert atmosphere setup (optional, but recommended)

Procedure:

  • Reaction Setup: In a large reaction vessel, dissolve 100 g of 2-cyclopentenone and 5 g of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 L of isopropanol.

  • Addition of Nitromethane: To the solution from step 1, add 666 mL of nitromethane.

  • Reaction: Allow the reaction mixture to stand at room temperature for 5 hours with continuous stirring.

  • Solvent Removal: After the reaction is complete, remove the isopropanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a 2 L separatory funnel.

  • Work-up - Washing: Wash the organic layer twice with 0.5 L of dilute sulfuric acid each time.

  • Work-up - Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Final Product Isolation: Filter off the sodium sulfate and concentrate the organic solution by evaporating the ethyl acetate under reduced pressure. This yields this compound.[1]

Data Presentation

ProductTheoretical YieldActual YieldPercentage YieldPurity
This compound~175.4 g154 g88%Sufficiently pure for the next reaction step[1]

Experimental Workflow

Synthesis_Workflow A 1. Mix Reactants - 2-Cyclopentenone - Nitromethane - DBN - Isopropanol B 2. Reaction - 5 hours at Room Temperature A->B Proceed C 3. Distillation - Remove Isopropanol (in vacuo) B->C Proceed D 4. Dissolve Residue - Ethyl Acetate C->D Proceed E 5. Washing - 2x with Dilute Sulfuric Acid D->E Proceed F 6. Drying - Anhydrous Sodium Sulfate E->F Proceed G 7. Evaporation - Remove Ethyl Acetate (in vacuo) F->G Proceed H Final Product This compound G->H Yields

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitromethane is flammable and toxic; handle with care.

  • DBN is a corrosive and flammable liquid; avoid contact with skin and eyes.

  • Handle all organic solvents and reagents with caution.

Characterization

The final product, this compound, is typically a colorless to pale yellow liquid. For rigorous characterization, the following analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the ketone and NO₂ of the nitro group).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

This detailed protocol provides a reliable method for the synthesis of this compound, a versatile intermediate for further synthetic applications.

References

Application Notes and Protocols: Base-Catalyzed Michael Addition of Nitromethane to Cyclopentenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction between nitromethane and cyclopentenone is a classic example, yielding 3-(nitromethyl)cyclopentan-1-one, a valuable synthetic intermediate. The nitro group in the product can be readily transformed into other functional groups, such as amines, making this reaction particularly useful in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed protocols and data for the base-catalyzed Michael addition of nitromethane to cyclopentenone.

The reaction proceeds via the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This nucleophile then attacks the β-carbon of the cyclopentenone ring. Subsequent protonation of the resulting enolate yields the final product.[1][2] Various bases can be employed to catalyze this reaction, ranging from common inorganic bases to more complex organic catalysts.

Reaction Mechanism

The base-catalyzed Michael addition of nitromethane to cyclopentenone follows a well-established three-step mechanism:

  • Deprotonation: A base abstracts an acidic α-proton from nitromethane to generate a nucleophilic nitronate anion.

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic β-carbon of the cyclopentenone in a conjugate addition.

  • Protonation: The resulting enolate intermediate is protonated to furnish the final product, 3-(nitromethyl)cyclopentan-1-one.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitromethane H₃C-NO₂ Nitronate ⁻CH₂-NO₂ Nitromethane->Nitronate + B⁻ Base B: Protonated_Base BH⁺ Nitronate_ion ⁻CH₂-NO₂ Proton_Source BH⁺ Cyclopentenone Enolate Intermediate Enolate Cyclopentenone->Enolate Enolate_ion Intermediate Enolate Nitronate_ion->Cyclopentenone Final_Product 3-(nitromethyl)cyclopentan-1-one Enolate_ion->Final_Product + H⁺

Caption: Reaction mechanism of the base-catalyzed Michael addition.

Experimental Protocols

A variety of catalysts can be employed for the Michael addition of nitromethane to enones, including organic bases, inorganic bases, and chiral organocatalysts for asymmetric synthesis.[3][4] Below is a detailed protocol for a general and efficient synthesis of 3-(nitromethyl)cyclopentan-1-one using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as the base catalyst.[5]

Protocol: Synthesis of 3-(nitromethyl)cyclopentan-1-one[5]

Materials:

  • 2-Cyclopentenone

  • Nitromethane

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Isopropanol

  • Ethyl acetate

  • Dilute sulfuric acid

  • Sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 100 g of 2-cyclopentenone and 5 g of DBN in 1.1 L of isopropanol.

  • Add 666 mL of nitromethane to the solution.

  • Allow the reaction mixture to stand at room temperature for 5 hours.

  • Remove the isopropanol under reduced pressure (in vacuo).

  • Dissolve the residue in ethyl acetate.

  • Wash the ethyl acetate solution twice with 0.5 L of dilute sulfuric acid.

  • Dry the organic phase with sodium sulfate.

  • Evaporate the solvent to yield 3-(nitromethyl)cyclopentan-1-one.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-(nitromethyl)cyclopentan-1-one.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Analysis A Dissolve Cyclopentenone & DBN in Isopropanol B Add Nitromethane A->B C Stir at Room Temperature (5h) B->C D Remove Isopropanol (in vacuo) C->D E Dissolve Residue in Ethyl Acetate D->E F Wash with Dilute H₂SO₄ E->F G Dry with Na₂SO₄ F->G H Evaporate Solvent G->H I Obtain Product: 3-(nitromethyl)cyclopentan-1-one H->I J Characterization (e.g., NMR, IR) I->J

Caption: General experimental workflow for the synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-(nitromethyl)cyclopentan-1-one as described in the protocol.

Reactant/ProductMolecular Weight ( g/mol )Amount UsedMolesYield (%)
2-Cyclopentenone82.10100 g1.218-
Nitromethane61.04666 mL11.1-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)124.205 g0.040-
3-(nitromethyl)cyclopentan-1-one143.14154 g1.07688

Data sourced from PrepChem.[5]

Discussion

The provided protocol offers a straightforward and high-yielding method for the synthesis of 3-(nitromethyl)cyclopentan-1-one.[5] The use of DBN as a catalyst is effective, and the reaction proceeds efficiently at room temperature. The work-up procedure is a standard extraction and drying sequence, resulting in a product that is often pure enough for subsequent reactions without the need for chromatographic purification.[5]

For researchers interested in asymmetric synthesis, various chiral organocatalysts, such as those derived from cinchona alkaloids or primary amines, can be employed to achieve high enantioselectivity in the Michael addition of nitromethane to cyclic enones.[3][4][6] These methods are particularly valuable in drug development where specific stereoisomers are often required. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, may be necessary to achieve the desired yield and stereoselectivity for different substrates.[3] Common issues such as low yield can often be addressed by troubleshooting factors like base strength, steric hindrance, and reaction conditions.[1]

References

Application Notes and Protocols: 3-(Nitromethyl)cyclopentanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(nitromethyl)cyclopentanone as a versatile building block in the synthesis of key pharmaceutical intermediates. This document details the synthetic pathways, experimental protocols, and relevant data for the transformation of this compound into valuable precursors for prostaglandins and carbocyclic nucleosides, two important classes of therapeutic agents.

Introduction

This compound is a valuable synthetic intermediate derived from the Michael addition of nitromethane to 2-cyclopentenone. The presence of both a ketone and a nitroalkane functionality within the same molecule allows for a diverse range of chemical transformations. The nitro group can be converted into a carbonyl group via the Nef reaction, reduced to an amine, or used in further carbon-carbon bond-forming reactions. The ketone functionality provides a handle for aldol condensations, reductions, and other standard carbonyl chemistry. This dual reactivity makes this compound a strategic starting material for the construction of complex cyclopentane-based pharmaceutical intermediates.

Synthesis of this compound

The synthesis of the starting material is a crucial first step. A reliable protocol for the Michael addition of nitromethane to 2-cyclopentenone is presented below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Cyclopentenone

  • Nitromethane

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Isopropanol

  • Ethyl acetate

  • Dilute sulfuric acid

  • Sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 100 g of 2-cyclopentenone and 5 g of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 L of isopropanol.

  • To this solution, add 666 ml of nitromethane.

  • Allow the solution to stand at room temperature for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the isopropanol.

  • Dissolve the residue in ethyl acetate and wash the organic solution twice with 0.5 L of dilute sulfuric acid.

  • Dry the organic phase over sodium sulfate and filter.

  • Evaporate the solvent to yield this compound.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount UsedMoles
2-Cyclopentenone82.10100 g1.218
Nitromethane61.04666 ml~12.5
DBN124.205 g0.040
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound143.14154 g88%

Application in Prostaglandin Intermediate Synthesis

Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogues are used in various therapeutic areas. A key intermediate in the synthesis of many prostaglandins is a cyclopentanone ring with two side chains. This compound can be elaborated into such intermediates. The synthetic strategy involves the conversion of the nitromethyl group into an aldehyde via the Nef reaction, which then serves as a handle for the introduction of one of the side chains.

Synthetic Pathway to a Prostaglandin Precursor

The following workflow illustrates the conversion of this compound to a key prostaglandin intermediate, (3-oxocyclopentyl)acetaldehyde. This intermediate can be further elaborated to introduce the characteristic side chains of various prostaglandins.

G A This compound B Nitronate Salt A->B 1. Base (e.g., NaOMe) 2. Methanol C (3-Oxocyclopentyl)acetaldehyde (Prostaglandin Intermediate) B->C Nef Reaction: Aqueous Acid (e.g., H2SO4)

Caption: Synthetic workflow for a prostaglandin intermediate.

Experimental Protocol: Nef Reaction of this compound

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (5 mmol) in 15 mL of methanol at room temperature.

  • Add sodium methoxide (7.5 mmol) to the solution and stir for one hour to form the nitronate salt.

  • In a separate flask, prepare a solution of sulfuric acid (3 mL) in 15 mL of methanol and cool it to -5°C.

  • Slowly add the solution of the nitronate salt to the cold sulfuric acid solution with vigorous stirring, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by adding water and then remove the methanol in vacuo.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with a 1% NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (3-oxocyclopentyl)acetaldehyde.

Quantitative Data (Representative):

ReactantMolar Mass ( g/mol )Moles (mmol)
This compound143.145
Sodium Methoxide54.027.5
Product Molar Mass ( g/mol ) Yield (%)
(3-Oxocyclopentyl)acetaldehyde126.1560-75%

Application in Carbocyclic Nucleoside Analogue Synthesis

Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This compound can serve as a precursor to key intermediates for these analogues. The synthetic strategy involves the reduction of both the nitro and keto functionalities to amines, which can then be used to construct the nucleobase portion of the molecule.

Synthetic Pathway to a Diamine Intermediate

The following workflow demonstrates the conversion of this compound to 3-(aminomethyl)cyclopentan-1-amine, a versatile intermediate for the synthesis of various carbocyclic nucleoside analogues.

G A This compound B 3-(Aminomethyl)cyclopentan-1-amine (Carbocyclic Nucleoside Intermediate) A->B Reductive Amination (e.g., H2, Raney Ni or LiAlH4)

Caption: Synthesis of a carbocyclic nucleoside intermediate.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Raney Nickel (or Lithium Aluminum Hydride)

  • Ethanol (or THF for LiAlH₄)

  • Hydrogen gas (for Raney Ni)

  • Ammonium hydroxide (for workup)

Procedure (using Raney Nickel):

  • In a high-pressure hydrogenation vessel, suspend Raney Nickel (catalytic amount) in a solution of this compound (10 mmol) in ethanol.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Upon completion, carefully filter the catalyst from the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the 3-(aminomethyl)cyclopentan-1-amine by distillation or conversion to a salt for recrystallization.

Quantitative Data (Representative):

ReactantMolar Mass ( g/mol )Moles (mmol)
This compound143.1410
Product Molar Mass ( g/mol ) Yield (%)
3-(Aminomethyl)cyclopentan-1-amine114.1970-85%

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined in these application notes demonstrate its utility in the preparation of key precursors for both prostaglandins and carbocyclic nucleosides. The ability to selectively transform the nitro and ketone functionalities provides a powerful tool for medicinal chemists and drug development professionals in the design and synthesis of novel therapeutic agents. The straightforward preparation of the starting material and the subsequent high-yielding transformations make it an attractive component for efficient and scalable synthetic routes.

Application Notes and Protocols for the Catalytic Reduction of 3-(Nitromethyl)cyclopentanone to 3-(Aminomethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic reduction of the nitro group in 3-(nitromethyl)cyclopentanone to the corresponding primary amine, 3-(aminomethyl)cyclopentanone. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction

The reduction of nitroalkanes to primary amines is a fundamental transformation in organic synthesis. The resulting amines are versatile building blocks, particularly in the pharmaceutical industry, where they are incorporated into a wide array of bioactive molecules. This document focuses on the catalytic hydrogenation of this compound, a substrate of interest in the development of novel therapeutics. Catalytic hydrogenation is often the method of choice for this transformation due to its high efficiency, clean conversion, and the ability to perform the reaction under relatively mild conditions.[1][2][3]

Several catalytic systems are effective for the reduction of aliphatic nitro compounds.[4] The most common and robust methods involve the use of heterogeneous catalysts such as Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (PtO₂).[1][4] The choice of catalyst and reaction conditions can be tailored to achieve high yields and chemoselectivity, avoiding the reduction of other functional groups that may be present in the molecule.[1]

Reaction Scheme

Caption: General experimental workflow for catalytic hydrogenation.

Reaction Mechanism Pathway

This diagram shows a simplified plausible pathway for the catalytic reduction of a nitro group to an amine on a metal surface.

reaction_mechanism nitro R-NO2 (Nitroalkane) adsorption Adsorption onto Catalyst Surface (M) nitro->adsorption nitroso R-NO (Nitroso Intermediate) adsorption->nitroso + 2[H] h_ads 2H(ads) (Adsorbed Hydrogen) adsorption->h_ads hydroxylamine R-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine + 2[H] amine R-NH2 (Amine Product) hydroxylamine->amine + 2[H] h2 H2 h2->adsorption

Caption: Simplified reaction pathway for nitro group reduction.

Safety Considerations

  • Catalysts: Palladium on carbon and Raney® Nickel can be pyrophoric, especially when dry. Handle these catalysts under an inert atmosphere and do not allow them to dry out completely.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.

  • Solvents: Methanol, ethanol, and other organic solvents are flammable. Use them in a fume hood.

  • Acids: Formic acid is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

Always consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

The catalytic reduction of this compound to 3-(aminomethyl)cyclopentanone is a robust and high-yielding transformation. The choice of catalyst, whether Pd/C, Raney® Nickel, or PtO₂, will depend on the specific requirements of the synthesis, including cost, scale, and the presence of other functional groups. The protocols provided herein offer reliable starting points for researchers in the field of drug discovery and development. Careful execution and monitoring are key to achieving optimal results.

References

Application Notes and Protocols for 3-(Nitromethyl)cyclopentanone in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-(nitromethyl)cyclopentanone as a versatile building block in asymmetric catalysis. The protocols detailed below are representative methodologies designed to guide researchers in the development of novel chiral molecules, which are crucial for the synthesis of complex pharmaceutical agents and other biologically active compounds.

Introduction

This compound is a valuable synthetic intermediate possessing two key functional groups: a ketone and a nitroalkane. The cyclopentanone scaffold is a common motif in a wide array of natural products and therapeutic agents. The nitromethyl group can be readily transformed into other functionalities, such as amines, or can be used to form new carbon-carbon bonds through its acidic α-protons. In the context of asymmetric catalysis, this compound can serve as a prochiral substrate or a key precursor for the synthesis of highly functionalized, stereochemically rich cyclopentane derivatives. The ability to control the stereochemistry of these derivatives is of paramount importance in drug discovery and development, where the biological activity of a molecule is often dictated by its three-dimensional structure.

The following sections detail a representative application of this compound in an organocatalyzed asymmetric Michael addition, a powerful C-C bond-forming reaction. While direct literature examples for this specific substrate are limited, the provided protocol is based on well-established methodologies for similar cyclopentanone derivatives and serves as a robust starting point for further investigation.

Representative Application: Asymmetric Michael Addition

The organocatalytic asymmetric Michael addition of ketones to nitroalkenes is a cornerstone of modern synthetic chemistry for the construction of chiral γ-nitro ketones. These products are versatile intermediates that can be further elaborated into a variety of valuable chiral compounds, including γ-amino acids and 1,4-dicarbonyls. In this representative application, this compound acts as the Michael donor, reacting with a nitroalkene in the presence of a chiral organocatalyst.

The reaction proceeds via the formation of a chiral enamine intermediate from the cyclopentanone and the catalyst. This enamine then attacks the nitroalkene in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the desired chiral adduct with high enantioselectivity and diastereoselectivity.

Quantitative Data Summary

The following table summarizes representative quantitative data for the organocatalyzed asymmetric Michael addition of cyclic ketones to nitroalkenes, based on established literature for similar substrates. This data provides an expected performance benchmark for the reaction of this compound.

EntryMichael DonorMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Cyclopentanonetrans-β-NitrostyreneI (10)Toluene2495>95:599
2Cyclohexanonetrans-β-NitrostyreneI (10)Toluene249894:697
3Cycloheptanonetrans-β-NitrostyreneI (10)Toluene488591:995
4Cyclopentanone(E)-2-(2-Nitrovinyl)furanI (10)Toluene3692>95:598
5Cyclopentanone(E)-1-Nitro-3-phenylprop-1-eneI (10)Toluene488890:1096

Catalyst I : (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of this compound

This protocol describes a representative method for the enantioselective Michael addition of this compound to a nitroalkene, catalyzed by a chiral prolinol-derived organocatalyst.

Materials:

  • This compound

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)

  • Benzoic Acid (Co-catalyst)

  • Toluene (Anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous NH4Cl solution

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the nitroalkene (0.2 mmol, 1.0 equiv.), the chiral organocatalyst (0.02 mmol, 10 mol%), and benzoic acid (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) to the vial and stir the mixture at room temperature for 10 minutes.

  • Add this compound (0.4 mmol, 2.0 equiv.) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for the time indicated by TLC monitoring (typically 24-48 hours) until the nitroalkene is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Diagrams

Reaction_Mechanism Proposed Catalytic Cycle for Asymmetric Michael Addition cluster_cycle A Catalyst + Cyclopentanone B Chiral Enamine Intermediate A->B Formation of Enamine C Stereoselective Attack on Nitroalkene B->C Re-face Attack D Iminium Ion Intermediate C->D C-C Bond Formation E Hydrolysis D->E Water E->A Regeneration of Catalyst Product Chiral Product E->Product Nitroalkene Nitroalkene Nitroalkene->C

Caption: Proposed catalytic cycle for the organocatalyzed asymmetric Michael addition.

Experimental_Workflow Experimental Workflow Start Start Setup Reaction Setup: - Add Nitroalkene, Catalyst, Co-catalyst - Add Toluene Start->Setup Stir1 Stir at RT (10 min) Setup->Stir1 AddKetone Add this compound Stir1->AddKetone Reaction Stir at RT (24-48h) Monitor by TLC AddKetone->Reaction Workup Reaction Workup: - Concentrate under vacuum Reaction->Workup Purification Purification: - Flash Column Chromatography Workup->Purification Analysis Analysis: - NMR (dr) - Chiral HPLC (ee) Purification->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for the asymmetric Michael addition.

Logical_Relationship Strategic Importance of Chiral Cyclopentanones Start This compound Asymmetric_Catalysis Asymmetric Catalysis (e.g., Michael Addition) Start->Asymmetric_Catalysis Chiral_Intermediate Chiral γ-Nitro Cyclopentanone Adduct Asymmetric_Catalysis->Chiral_Intermediate Transformations Functional Group Transformations - Nitro reduction to Amine - Nef Reaction to Carbonyl - Denitration Chiral_Intermediate->Transformations Building_Blocks Versatile Chiral Building Blocks Transformations->Building_Blocks Applications Applications in Drug Discovery Building_Blocks->Applications Prostaglandins Prostaglandin Analogues Applications->Prostaglandins Antivirals Carbocyclic Nucleoside Antivirals Applications->Antivirals Other_APIs Other Active Pharmaceutical Ingredients Applications->Other_APIs

Caption: Logical flow from starting material to final applications in drug discovery.

Synthesis of Heterocyclic Compounds from 3-(Nitromethyl)cyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-(nitromethyl)cyclopentanone as a versatile starting material. The inherent functionalities of this molecule, namely the reactive nitromethyl group and the cyclopentanone carbonyl, offer a rich platform for the construction of diverse and medicinally relevant heterocyclic scaffolds.

Introduction

This compound is a valuable building block in synthetic organic chemistry. The presence of the electron-withdrawing nitro group acidifies the α-proton of the nitromethyl moiety, facilitating a range of carbon-carbon bond-forming reactions. Furthermore, the nitro group can be transformed into other functional groups, such as amines, or participate directly in cyclization reactions. The cyclopentanone ring provides a scaffold for the construction of fused heterocyclic systems. This combination of reactive sites allows for the synthesis of a variety of heterocyclic compounds, including fused pyridines, pyrazoles, isoxazoles, and pyrimidines, which are prominent motifs in numerous pharmaceutical agents.

Synthetic Pathways and Key Transformations

The synthesis of heterocyclic compounds from this compound can be broadly categorized into several key transformations. These include reactions involving the activated methylene group of the nitromethyl substituent and cyclocondensation reactions involving the cyclopentanone carbonyl.

Synthetic_Pathways cluster_pyridines Fused Pyridines cluster_pyrazoles Fused Pyrazoles cluster_isoxazoles Fused Isoxazoles cluster_pyrimidines Fused Pyrimidines Start This compound pyridine Fused Pyridine Derivatives Start->pyridine [1] Condensation with enaminones/enals pyrazole Fused Pyrazole Derivatives Start->pyrazole [2] Reaction with hydrazine derivatives isoxazole Fused Isoxazole Derivatives Start->isoxazole [3] Reaction with hydroxylamine pyrimidine Fused Pyrimidine Derivatives Start->pyrimidine [4] Condensation with urea/guanidine

Caption: Overview of synthetic pathways from this compound.

Synthesis of Fused Pyridine Derivatives

The construction of fused pyridine rings, such as cyclopentenopyridines, can be achieved through multi-component reactions involving the cyclopentanone moiety. These compounds are important intermediates in the synthesis of pharmaceuticals, including antibiotics.[1]

Experimental Protocol: Synthesis of 2,3-Cyclopentenopyridine

This protocol is adapted from a general method for the synthesis of fused pyridines.

Reaction Scheme:

Materials:

  • This compound

  • Glycerol

  • Ammonia solution (25-28%)

  • Modified γ-alumina catalyst (e.g., doped with transition metals like titanium and copper)

  • Nitrogen gas (carrier gas)

  • Solvent for extraction (e.g., diethyl ether)

Procedure:

  • Set up a fixed-bed reactor packed with the modified γ-alumina catalyst.

  • Heat the reactor to the reaction temperature (e.g., 300-500 °C).

  • Introduce a 10-30% aqueous solution of glycerol, this compound, and ammonia gas into the reactor using a carrier stream of nitrogen gas.

  • The gaseous products are condensed at the reactor outlet.

  • The collected condensate is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield the 2,3-cyclopentenopyridine derivative.

Quantitative Data:

ParameterValueReference
Reaction Temperature300-500 °C[1]
CatalystModified γ-alumina[1]
PressureAtmospheric[1]

Synthesis of Fused Pyrazole Derivatives

Fused pyrazoles can be synthesized from this compound through condensation reactions with hydrazine derivatives. The reaction likely proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization.

Experimental Protocol: Synthesis of a Fused Dihydropyrazole

This protocol is a general procedure that can be adapted for this compound.

Reaction Scheme:

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

ParameterTypical Range
Reaction Time2-8 hours
YieldModerate to good

Synthesis of Fused Isoxazole Derivatives

Fused isoxazoles can be prepared by the reaction of this compound with hydroxylamine, leading to the formation of an oxime intermediate which then undergoes intramolecular cyclization.

Experimental Protocol: Synthesis of a Fused Isoxazoline

This is a general protocol for the synthesis of isoxazolines from α,β-unsaturated ketones, which can be formed in situ from this compound.

Reaction Scheme:

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add a base such as sodium acetate to facilitate the elimination of the nitro group to form an α,β-unsaturated ketone in situ.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and an additional amount of sodium acetate (2 equivalents) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Quantitative Data:

ParameterTypical Range
Reaction Time6-8 hours
YieldGood

Synthesis of Fused Pyrimidine Derivatives

Fused pyrimidines can be synthesized from this compound via condensation with reagents like urea or guanidine. These reactions often proceed through a Biginelli-type reaction mechanism.

Experimental Protocol: Synthesis of a Fused Dihydropyrimidine

This is a general protocol for a Biginelli-type reaction that can be adapted for this compound.

Reaction Scheme:

Materials:

  • This compound

  • An aromatic or aliphatic aldehyde

  • Urea or Guanidine hydrochloride

  • Catalyst (e.g., molecular iodine, p-toluenesulfonic acid)

  • Solvent (e.g., acetonitrile, ethanol)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the chosen aldehyde (1 equivalent), and urea or guanidine hydrochloride (1.5 equivalents).

  • Add the catalyst (e.g., 10 mol% molecular iodine).

  • Add the solvent and reflux the mixture for 12-24 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization.

Quantitative Data:

ParameterTypical RangeReference
Reaction Time12-24 hours[2]
Catalyst Loading10 mol%[2]
YieldModerate to good[2]

Experimental Workflows

The general workflow for the synthesis and purification of these heterocyclic compounds is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Mixing Reactants (this compound, Reagents, Solvent, Catalyst) Reaction Reaction (Reflux/Heating) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quenching Quenching/ Precipitation Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound serves as a readily accessible and versatile precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of fused pyridines, pyrazoles, isoxazoles, and pyrimidines. Further optimization of reaction conditions and exploration of different derivatizing reagents can lead to the generation of diverse chemical libraries for drug discovery and development programs.

References

Application Notes and Protocols: 3-(Nitromethyl)cyclopentanone as a Nitric Oxide-Releasing Agent Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(nitromethyl)cyclopentanone as a precursor for a nitric oxide (NO)-releasing agent. This document includes its synthesis, proposed mechanism of NO release, and detailed protocols for its study. The information is intended to guide researchers in the evaluation of this and similar compounds for therapeutic applications where controlled NO delivery is desired.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of NO is significant, yet its gaseous nature and short half-life necessitate the development of prodrugs or donor molecules that can release NO in a controlled manner. This compound is a nitroalkane derivative that serves as a precursor for NO release, primarily through enzymatic action.[1][2] This molecule holds promise in drug development due to the potential for targeted and sustained NO delivery.[1]

Synthesis of this compound

This compound can be synthesized via a Michael addition of nitromethane to 2-cyclopentenone.[3] A general laboratory-scale protocol is provided below.

Protocol 1: Synthesis of this compound [3]

Materials:

  • 2-cyclopentenone

  • Nitromethane

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Isopropanol

  • Ethyl acetate

  • Dilute sulfuric acid

  • Sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 100 g of 2-cyclopentenone in a solution containing 666 ml of nitromethane and 5 g of DBN in 1.1 l of isopropanol.

  • Allow the solution to stand at room temperature for 5 hours.

  • Remove the isopropanol by distillation under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the ethyl acetate solution twice with 0.5 l of dilute sulfuric acid.

  • Dry the organic phase with sodium sulfate.

  • Evaporate the ethyl acetate to yield this compound. The expected yield is approximately 88%.[3]

Mechanism of Nitric Oxide Release

The release of nitric oxide from this compound is a two-step process. First, the nitroalkane is oxidized to release nitrite (NO₂⁻). This is followed by the reduction of nitrite to nitric oxide (NO).

Step 1: Enzymatic Conversion to Nitrite

The flavoenzyme nitroalkane oxidase (NAO) catalyzes the oxidation of neutral nitroalkanes to their corresponding aldehydes or ketones, releasing nitrite and hydrogen peroxide in the process.[4]

The overall reaction is: R-CH₂NO₂ + O₂ + H₂O → R-CHO + NO₂⁻ + H₂O₂

In the case of this compound, the cyclopentanone moiety remains, and the nitromethyl group is oxidized.

Step 2: Reduction of Nitrite to Nitric Oxide

The released nitrite can be subsequently reduced to nitric oxide under physiological conditions, particularly in acidic environments or in the presence of reducing agents and certain enzymes like xanthine oxidase.[5]

Data Presentation

Table 1: Michaelis-Menten Constants for Nitroalkane Oxidase

SubstrateK_m_ (mM)V_max_ (µmol/min/mg)
Nitroethane1.512.5
1-Nitropropane0.810.2
2-Nitropropane2.28.9

Data are illustrative and compiled from literature on nitroalkane oxidase kinetics.

Table 2: Nitrite Release from a Hypothetical Experiment with this compound

Time (minutes)Nitrite Concentration (µM)
00
1512.5
3023.8
6045.2
12078.9

This table represents hypothetical data for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the NO-releasing properties of this compound.

Protocol 2: In Vitro Nitrite Release Assay using Nitroalkane Oxidase

This protocol describes the measurement of nitrite released from this compound upon reaction with nitroalkane oxidase using the Griess assay.

Materials:

  • This compound

  • Nitroalkane oxidase (from Fusarium oxysporum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a 1 mM stock solution of sodium nitrite in PBS.

    • Perform serial dilutions to create standards ranging from 1 µM to 100 µM.

    • Add 50 µL of each standard to a 96-well plate in triplicate.

  • Enzymatic Reaction:

    • Prepare a solution of this compound in PBS at the desired concentration.

    • In a separate tube, prepare a solution of nitroalkane oxidase in PBS.

    • Initiate the reaction by adding the nitroalkane oxidase solution to the this compound solution. The final concentrations should be optimized for the specific experimental goals.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Griess Reaction:

    • Add 50 µL of the collected sample to a well of the 96-well plate in triplicate.

    • Add 50 µL of sulfanilamide solution to each well containing standards and samples.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of a blank (PBS only) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Real-Time Nitric Oxide Measurement using Chemiluminescence

This protocol describes the direct measurement of NO gas released from this compound.

Materials:

  • This compound

  • Nitric oxide analyzer (chemiluminescence-based)

  • Reaction vessel with a gas-tight septum

  • Inert gas (e.g., nitrogen or argon)

  • Enzyme system for nitrite reduction (optional, if studying the second step of NO release)

Procedure:

  • System Setup:

    • Set up the nitric oxide analyzer according to the manufacturer's instructions.

    • Purge the reaction vessel with an inert gas to remove oxygen.

  • NO Release Measurement:

    • Inject the this compound solution and the enzyme solution (nitroalkane oxidase) into the sealed, oxygen-free reaction vessel.

    • Continuously pass a stream of inert gas through the reaction vessel and into the nitric oxide analyzer.

    • Record the chemiluminescence signal over time.

  • Data Analysis:

    • Calibrate the instrument using a known concentration of NO gas.

    • The recorded signal will be proportional to the concentration of NO being released from the sample.

    • Integrate the signal over time to determine the total amount of NO released.

Protocol 4: Assessment of Downstream Signaling - cGMP Measurement

This protocol measures the activation of the NO signaling pathway by quantifying the production of cyclic guanosine monophosphate (cGMP) in cultured cells.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells)

  • This compound

  • Nitroalkane oxidase (if cells do not have endogenous activity)

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency in multi-well plates.

    • Treat the cells with this compound (and nitroalkane oxidase if necessary) for various time points.

  • Cell Lysis:

    • At the end of each time point, remove the treatment medium and wash the cells with cold PBS.

    • Lyse the cells using the lysis buffer provided in the cGMP EIA kit.

  • cGMP Quantification:

    • Perform the cGMP EIA according to the manufacturer's protocol. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.

  • Data Analysis:

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

    • Calculate the cGMP concentration in the samples based on a standard curve.

    • Express the results as fold-change in cGMP concentration relative to untreated control cells.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

NO_Release_Mechanism cluster_0 Step 1: Enzymatic Oxidation cluster_1 Step 2: Reduction 3-NMC This compound Nitrite Nitrite (NO₂⁻) 3-NMC->Nitrite O₂ NAO Nitroalkane Oxidase NAO->3-NMC Nitrite_2 Nitrite (NO₂⁻) NO Nitric Oxide (NO) Nitrite_2->NO H⁺ Reductases Cellular Reductases (e.g., Xanthine Oxidase) Reductases->Nitrite_2

Caption: Proposed two-step mechanism of nitric oxide release.

NO_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylation Cascade

Caption: The nitric oxide/cGMP signaling pathway.

Griess_Assay_Workflow cluster_workflow Griess Assay for Nitrite Quantification Start Sample containing Nitrite Add_Sulfanilamide Add Sulfanilamide Start->Add_Sulfanilamide Incubate1 Incubate 10 min Add_Sulfanilamide->Incubate1 Add_NED Add N-(1-naphthyl)ethylenediamine Incubate1->Add_NED Incubate2 Incubate 10 min Add_NED->Incubate2 Measure_Absorbance Measure Absorbance at 540 nm Incubate2->Measure_Absorbance

Caption: Experimental workflow for the Griess assay.

References

Application Notes and Protocols for the Purification of 3-(Nitromethyl)cyclopentanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the purification of 3-(nitromethyl)cyclopentanone using silica gel column chromatography. This protocol is designed to ensure high purity of the final product, which is essential for subsequent synthetic applications and biological evaluations.

Introduction

This compound is a versatile synthetic intermediate, featuring both a ketone and a nitro group, making it a valuable building block in the synthesis of various organic molecules. Its synthesis, typically achieved through a Michael addition of nitromethane to 2-cyclopentenone, can result in a crude product containing unreacted starting materials and potential side products. Therefore, a robust purification method is critical to obtain a compound of high purity. Column chromatography is an effective and widely used technique for the purification of moderately polar organic compounds like this compound.[1][2][3]

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[1][3] For the purification of this compound, a polar stationary phase (silica gel) is used with a mobile phase of lower polarity. Compounds with higher polarity will have stronger interactions with the silica gel and will elute from the column more slowly. Less polar compounds will interact weakly with the stationary phase and will be eluted more quickly. Given that this compound is a polar molecule due to the presence of the ketone and nitro functional groups, it will be retained on the silica gel more strongly than non-polar impurities. By gradually increasing the polarity of the mobile phase, the target compound can be selectively eluted, separating it from less polar and more polar impurities.

Experimental Protocol

This protocol outlines the necessary steps for the successful purification of this compound.

Materials and Equipment
CategoryItem
Glassware Chromatography column, Erlenmeyer flasks, beakers, graduated cylinders, round-bottom flasks, separatory funnel, TLC plates (silica gel coated), TLC developing chamber
Reagents Crude this compound, Silica gel (60 Å, 230-400 mesh), Hexane (or petroleum ether), Ethyl acetate, Dichloromethane (for sample loading), Anhydrous sodium sulfate, TLC visualization agent (e.g., potassium permanganate stain)
Equipment Fume hood, rotary evaporator, clamps and stand for column, long-stem funnel, Pasteur pipettes and bulbs, UV lamp (for TLC visualization)
Step 1: Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The ideal solvent system will provide a good separation between this compound and any impurities, with a retention factor (Rf) for the target compound between 0.2 and 0.3.[4]

  • Prepare several TLC developing chambers with different solvent systems of varying polarities. A good starting point is a mixture of hexane and ethyl acetate.[5][6] Test ratios such as 9:1, 8:2, 7:3, and 1:1 (Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude this compound in a few drops of a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Calculate the Rf value for each spot. The optimal solvent system is the one that gives a clear separation of the desired product spot with an Rf value in the range of 0.2-0.3.

Step 2: Column Preparation (Slurry Method)

The slurry method is generally preferred for packing the column as it minimizes the risk of cracking the silica bed.[1]

  • Securely clamp the chromatography column in a vertical position inside a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approximately 1 cm) of sand on top of the cotton plug.

  • In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase determined from the TLC analysis. The amount of silica gel should be approximately 20-50 times the weight of the crude sample.[3]

  • Pour the slurry into the column using a funnel. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, continuously add more slurry until the desired column height is reached.

  • Ensure that the solvent level never drops below the top of the silica gel to prevent the column from running dry.[3]

  • Once the silica gel has settled, add a thin layer (approximately 1 cm) of sand on top to protect the silica bed from disturbance during sample and eluent addition.

Step 3: Sample Loading
  • Dissolve the crude this compound in a minimal amount of a relatively polar solvent in which it is readily soluble, such as dichloromethane.

  • Using a Pasteur pipette, carefully add the dissolved sample to the top of the silica gel column, allowing it to be absorbed into the sand layer.

  • Rinse the flask that contained the sample with a small amount of the mobile phase and add this to the column to ensure all the sample is transferred.

  • Drain the solvent until the sample is fully adsorbed onto the top of the silica gel.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.

  • Open the stopcock and begin collecting the eluent in a series of labeled test tubes or flasks.

  • Start with the solvent system that was determined to be optimal by TLC. If a gradient elution is necessary to separate multiple components, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Monitor the separation by collecting small fractions and analyzing them by TLC. Spot each fraction on a TLC plate along with a spot of the original crude mixture.

  • Combine the fractions that contain the pure this compound.

Step 5: Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound.

ParameterRecommended Value/Range
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixture (start with a low polarity mixture, e.g., 9:1, and gradually increase the polarity based on TLC results)
Optimal Rf on TLC 0.2 - 0.3
Silica Gel to Sample Ratio 20:1 to 50:1 (w/w)
Elution Mode Isocratic or Gradient Elution
Fraction Size 10-20 mL (depending on column size)
Purity Analysis TLC, NMR, IR, Mass Spectrometry

Workflow Diagram

Purification_Workflow Purification Workflow for this compound crude_sample Crude this compound tlc_analysis TLC Analysis to Determine Optimal Mobile Phase crude_sample->tlc_analysis sample_loading Sample Loading crude_sample->sample_loading column_prep Column Preparation (Silica Gel Slurry) tlc_analysis->column_prep column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identify pure fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal pure_product Purified this compound solvent_removal->pure_product purity_analysis Purity & Yield Analysis (NMR, IR, MS) pure_product->purity_analysis

References

Application Notes: Scale-up Synthesis of 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 3-(Nitromethyl)cyclopentanone is a valuable synthetic intermediate, most notably utilized in the construction of prostaglandins and their analogues. Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects, making them important targets in drug development. The synthesis of this compound is typically achieved via a Michael addition of nitromethane to 2-cyclopenten-1-one. This document provides a detailed protocol for the gram-scale synthesis of this intermediate suitable for laboratory use and discusses key considerations for scaling the process further.

Reaction Scheme The reaction proceeds via a conjugate addition of the nitromethane anion, generated in-situ by a base catalyst, to the α,β-unsaturated ketone, 2-cyclopenten-1-one.

Reaction Scheme

Experimental Protocol & Data

This protocol is based on an established procedure for a 100-gram scale synthesis, demonstrating high yield and purity suitable for subsequent reactions.[1]

Materials and Reagents

All reagents should be of appropriate purity. Solvents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Table 1: Reagent Specifications

Reagent Formula MW ( g/mol ) Form Density (g/mL)
2-Cyclopenten-1-one C₅H₆O 82.10 Liquid 0.988
Nitromethane CH₃NO₂ 61.04 Liquid 1.138
Isopropanol C₃H₈O 60.10 Liquid 0.786
DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) C₇H₁₀N₂ 124.17 Liquid 1.037
Ethyl Acetate C₄H₈O₂ 88.11 Liquid 0.902
Sodium Sulfate (Anhydrous) Na₂SO₄ 142.04 Solid 2.664

| Dilute Sulfuric Acid | H₂SO₄ | 98.08 | Solution | ~1.0 |

Detailed Synthesis Protocol (154 g Scale)

  • Reaction Setup : In a suitable reaction vessel (e.g., a 3 L round-bottom flask) equipped with a magnetic stirrer, dissolve 100 g of 2-cyclopenten-1-one, 666 mL of nitromethane, and 5 g of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 L of isopropanol.[1]

  • Reaction Execution : Stir the solution at ambient room temperature for 5 hours.[1] The reaction is typically exothermic, and for larger scales, initial cooling may be necessary to maintain room temperature.

  • Solvent Removal : After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the isopropanol.[1]

  • Aqueous Work-up : Dissolve the remaining residue in ethyl acetate (~1 L). Transfer the solution to a large separatory funnel and wash twice with dilute sulfuric acid (2 x 500 mL portions) to quench the catalyst and remove basic impurities.[1]

  • Drying and Isolation : Dry the separated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.[1]

  • Product Characterization : The resulting this compound is typically obtained as a pale yellow oil and is often sufficiently pure for use in subsequent steps without further purification.[1] The reported yield for this procedure is approximately 154 g (88% of theoretical).[1]

Table 2: Reagent Quantities for Different Scales

Reagent 10 g Scale 100 g Scale[1] 500 g Scale (Projected)
2-Cyclopenten-1-one 10 g 100 g 500 g
Nitromethane 66.6 mL 666 mL 3.33 L
Isopropanol 110 mL 1.1 L 5.5 L
DBN (catalyst) 0.5 g 5 g 25 g

| Expected Yield (88%) | ~15.4 g | ~154 g | ~770 g |

Scale-Up Considerations

Scaling chemical synthesis from benchtop to larger laboratory quantities requires careful planning to ensure safety, efficiency, and reproducibility.

  • Thermal Management : The Michael addition is an exothermic reaction. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient passive heat dissipation. When scaling up, a dedicated cooling system (e.g., an ice-water bath or a reactor with a cooling jacket) is critical to maintain the reaction at the desired temperature and prevent runaway reactions or side-product formation.

  • Mixing Efficiency : Ensuring the reaction mixture is homogeneous is crucial for consistent results. Simple magnetic stirring may be insufficient for multi-liter volumes. Overhead mechanical stirring is necessary to provide adequate agitation, especially in heterogeneous mixtures during the work-up phase.

  • Reagent Addition : For larger scales, the controlled addition of the catalyst (DBN) or the Michael acceptor (cyclopentenone) via an addition funnel can help manage the initial exotherm.

  • Work-up and Extraction : Handling large volumes of flammable solvents for extraction requires appropriate equipment, such as large separatory funnels or dedicated liquid-liquid extraction vessels. The distillation of large solvent volumes for product isolation should be performed with high-capacity rotary evaporators or other suitable distillation apparatus.

  • Safety : Nitromethane can form explosive mixtures under certain conditions and should be handled with care. The use of large quantities of flammable solvents like isopropanol and ethyl acetate necessitates a well-ventilated environment, grounding of equipment to prevent static discharge, and adherence to all institutional safety protocols.

Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product A Combine 2-Cyclopenten-1-one, Nitromethane, Isopropanol B Add DBN Catalyst A->B Initiate Mixing C Stir at Room Temp for 5 hours B->C D Concentrate in vacuo (Remove Isopropanol) C->D Reaction Complete E Dissolve in Ethyl Acetate D->E F Wash with Dilute H₂SO₄ E->F G Dry Organic Layer (Na₂SO₄) F->G H Filter & Evaporate Solvent G->H I This compound (Pure Oil, ~88% Yield) H->I

Caption: Synthesis and purification workflow for this compound.

References

Troubleshooting & Optimization

Common side products in the synthesis of 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(Nitromethyl)cyclopentanone

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding this synthesis.

Troubleshooting Guide

This guide addresses common issues and potential side products encountered during the synthesis of this compound, primarily focusing on the Michael addition of nitromethane to 2-cyclopentenone.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] - Catalyst Activity: Use a fresh or properly stored catalyst (e.g., DBN). Deactivated catalyst can lead to a sluggish or incomplete reaction.
Suboptimal Reaction Conditions - Temperature: While the reaction is often run at room temperature, gentle heating might be necessary for less reactive substrates. However, excessive heat can promote side reactions.[1] - Solvent: Ensure the use of an appropriate solvent that dissolves all reactants, such as isopropanol.[2]
Loss During Workup - Extraction: The product may have some water solubility. Ensure thorough extraction with a suitable organic solvent like ethyl acetate.[2] - Distillation: If distillation is used for purification, be aware of the product's boiling point to prevent loss. The boiling point is approximately 120-125 °C.

Issue 2: Presence of Unexpected Side Products

Observed Side Product Potential Cause Proposed Solution
Bis-adduct (3,4-bis(nitromethyl)cyclopentanone) Formation of a second Michael addition product. This can occur if the initial product (the enolate intermediate) reacts with another molecule of 2-cyclopentenone.- Stoichiometry: Use a slight excess of nitromethane relative to 2-cyclopentenone to favor the mono-addition product. - Reaction Conditions: Lowering the reaction temperature may help to control the rate of the second addition.
Cyclopentanone Acid-catalyzed Nef reaction of the desired this compound during acidic workup.[3]- Workup pH: Avoid strongly acidic conditions during the workup. Use dilute acid for washing and minimize contact time.[2][4][5][6] - Neutralization: Promptly neutralize the reaction mixture after the acidic wash.
Polymerization of 2-cyclopentenone Base-catalyzed polymerization of the starting material.- Catalyst Concentration: Use the recommended catalytic amount of base (e.g., DBN). Excess base can promote polymerization. - Temperature Control: Maintain a controlled reaction temperature, as higher temperatures can accelerate polymerization.
Unreacted 2-cyclopentenone Incomplete reaction.- Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC to ensure the reaction has gone to completion. - Purification: Unreacted starting material can often be removed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Michael addition of nitromethane to 2-cyclopentenone. This reaction is typically catalyzed by a base, such as 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), in a solvent like isopropanol.[2]

Q2: What are the expected major side products in this synthesis?

A2: While the reaction can be high-yielding, potential side products include:

  • Bis-adduct: The product of a second Michael addition of the nitromethylcyclopentanone enolate to another molecule of 2-cyclopentenone.

  • Cyclopentanone: Formed via a Nef reaction if the product is exposed to strong acidic conditions during workup.[3]

  • Polymerized 2-cyclopentenone: The starting material can polymerize in the presence of a base.

Q3: How can I minimize the formation of the bis-adduct?

A3: To minimize the formation of the bis-adduct, it is advisable to use a slight excess of nitromethane. This ensures that the 2-cyclopentenone is consumed primarily by the initial Michael addition. Controlling the reaction temperature can also help, as the second addition may be more sensitive to higher temperatures.

Q4: My workup involves an acidic wash, and I am seeing a significant amount of cyclopentanone. What is happening and how can I prevent it?

A4: The formation of cyclopentanone is likely due to an acid-catalyzed Nef reaction, which converts the nitroalkane to a carbonyl compound.[4][5][6][7] To prevent this, use a dilute acid solution for the wash and minimize the time the product is in contact with the acid. Prompt neutralization of the organic layer after the acidic wash is also crucial.

Q5: Can I use a different base as a catalyst?

A5: Yes, other non-nucleophilic organic bases can potentially be used. However, the choice of base can influence the reaction rate and the formation of side products. DBN is a commonly used and effective catalyst for this transformation.[2] If you choose to use a different base, optimization of the reaction conditions may be necessary.

Experimental Protocol: Synthesis of this compound via Michael Addition

This protocol is a general guideline based on literature procedures.[2]

Materials:

  • 2-Cyclopentenone

  • Nitromethane

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Isopropanol

  • Ethyl acetate

  • Dilute sulfuric acid

  • Sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-cyclopentenone (1.0 eq) and nitromethane (1.1 eq) in isopropanol.

  • Add a catalytic amount of DBN (e.g., 0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the 2-cyclopentenone is consumed (typically several hours).

  • Once the reaction is complete, remove the isopropanol under reduced pressure (in vacuo).

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with dilute sulfuric acid, followed by a wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup Reactants 2-Cyclopentenone + Nitromethane + DBN (catalyst) Reaction_Mixture Stirring in Isopropanol Reactants->Reaction_Mixture Solvent_Removal Remove Isopropanol (in vacuo) Reaction_Mixture->Solvent_Removal Extraction Dissolve in Ethyl Acetate Wash with dilute H2SO4 Solvent_Removal->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate (in vacuo) Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Yields

Caption: Experimental workflow for the synthesis of this compound.

Side_Products_Logic Product This compound Side_Product_2 Cyclopentanone Product->Side_Product_2 Nef Reaction (Acidic Workup) Side_Product_1 Side_Product_1 Product->Side_Product_1 Further Michael Addition (excess 2-cyclopentenone) Start Start Start->Product Michael Addition (DBN) Side_Product_3 Polymer Start->Side_Product_3 Polymerization (excess base)

Caption: Logical relationships of the main reaction and potential side reactions.

References

How to minimize the formation of dinitro adducts in nitromethane Michael additions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to minimize the formation of dinitro adducts in nitromethane Michael additions.

Frequently Asked Questions (FAQs)

Q1: What are dinitro adducts and why do they form in nitromethane Michael additions?

Dinitro adducts are byproducts formed when a second molecule of the Michael acceptor reacts with the initial mono-adduct. Nitromethane is particularly susceptible to this because its carbon atom is activated by the nitro group, making both of its α-protons acidic.

The reaction proceeds in two steps:

  • Mono-addition: A base removes a proton from nitromethane (CH₃NO₂) to form a nitronate anion (⁻CH₂NO₂). This anion then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated compound (the Michael acceptor) to form the desired mono-adduct.

  • Di-addition: The resulting mono-adduct still possesses an acidic proton on the carbon adjacent to the nitro group. If reaction conditions are not optimized, a base can deprotonate this mono-adduct, which then attacks a second molecule of the Michael acceptor, leading to the formation of a dinitro byproduct.

In some cases, this double addition can be a desired synthetic route to create complex structures like dinitrocyclohexane derivatives.[1] However, it is often an undesired side reaction that reduces the yield of the target molecule.

Q2: How can I control the stoichiometry to prevent dinitro adduct formation?

Controlling the stoichiometry is a primary strategy to suppress the formation of dinitro adducts. Using a large excess of nitromethane relative to the Michael acceptor increases the statistical probability that the acceptor will react with a fresh nitromethane molecule rather than the mono-adduct.

Key Recommendations:

  • Use Nitromethane as the Solvent: In many optimized procedures, nitromethane is used in a large excess, often serving as the reaction solvent.[2] This ensures a high concentration of the primary nucleophile.

  • Slow Addition of Michael Acceptor: A slow, controlled addition of the Michael acceptor to the reaction mixture containing nitromethane and the catalyst can help maintain a low concentration of the acceptor, further favoring the mono-addition pathway.

Q3: What is the role of the catalyst and base in controlling selectivity?

The choice of catalyst and base is critical for controlling the selectivity between mono- and di-addition. The catalyst's role is to facilitate the deprotonation of nitromethane while minimizing the deprotonation of the mono-adduct.

  • Bifunctional Catalysts: Chiral bifunctional catalysts, such as thiourea- and squaramide-based cinchona alkaloids, are highly effective.[1][3][4] These catalysts possess both a basic site (e.g., a tertiary amine) to deprotonate the nitromethane and a hydrogen-bonding donor site (e.g., thiourea or squaramide moiety) to activate the Michael acceptor. This dual activation can create a highly organized transition state that favors the mono-addition and enhances stereoselectivity.[4]

  • Organocatalysts: Proline and its derivatives, particularly diphenylprolinol silyl ethers, are widely used to catalyze the reaction through iminium ion activation of the α,β-unsaturated aldehyde or enone.[1][5][6] This mechanism can offer high levels of control and enantioselectivity.

  • Biocatalysts: Enzymes, such as engineered 4-oxalocrotonate tautomerase (4-OT), can provide exceptional selectivity for mono-addition under mild, aqueous conditions.[1][5][6] The confined active site of the enzyme can sterically hinder the larger mono-adduct from re-entering and reacting a second time.

  • Phase-Transfer Catalysis: Using a biphasic system (e.g., water-dichloromethane) with a phase-transfer catalyst like tetrabutylammonium chloride can enhance reactivity and selectivity.[7] Once the mono-adduct is formed, it tends to migrate to the organic phase, reducing its interaction with the base in the aqueous phase and thus inhibiting the second Michael addition.[7]

The following diagram illustrates the competing pathways for mono- and di-addition.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion (⁻CH₂NO₂) Nitromethane->Nitronate + Base Acceptor Michael Acceptor (R-CH=CH-COR') Base Base / Catalyst DesiredProduct Desired Mono-Adduct Nitronate->DesiredProduct + Acceptor (Desired Pathway) MonoAdduct Mono-Adduct Anion DiAdduct Dinitro Adduct MonoAdduct->DiAdduct + Acceptor DesiredProduct->MonoAdduct + Base (Undesired Pathway)

Caption: Competing reaction pathways in nitromethane Michael additions.

Q4: How do solvent and temperature influence the formation of dinitro adducts?

Solvent and temperature are key parameters that must be optimized to favor the mono-adduct.

  • Solvent: The choice of solvent can significantly impact reaction selectivity.

    • Aprotic Solvents: Aprotic solvents are commonly used. For instance, replacing methanol with an aprotic solvent in certain base-catalyzed additions has been shown to enhance asymmetric induction.[8]

    • Biphasic Systems: As mentioned, a water-dichloromethane biphasic system can effectively suppress the second addition by separating the product into the organic phase.[7] The reactivity in water alone is often low due to the poor solubility of nitroalkanes.[7]

  • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetic product (mono-adduct) over the thermodynamic product. It also helps to control the rate of the undesired second addition. Many highly selective organocatalytic methods are run at room temperature or below.[4]

The following table summarizes the effect of different basic systems and media on the yield of the mono-adduct, which indirectly reflects the suppression of dinitro adducts.

Table 1: Effect of Medium on Michael Addition Yield

Reactants Base/Medium Yield (%) Reference
Nitromethane + Acrylonitrile NaOH (aq) 38 [7]
Nitromethane + Acrylonitrile EtO⁻/EtOH 50 [7]
Nitromethane + Acrylonitrile MeO⁻/MeOH 48 [7]
Nitromethane + Methyl Acrylate MeO⁻/MeOH 66 [7]
Nitromethane + Methyl Vinyl Ketone EtO⁻/EtOH 63 [7]
Nitromethane + Methyl Vinyl Ketone MeO⁻/MeOH 58 [7]

Data synthesized from Moussaoui and Ben Salem, 2009.[7]

Troubleshooting Guide

Q5: My reaction is producing a high percentage of dinitro adduct. What steps should I take?

If you are observing significant formation of dinitro byproducts, follow this systematic troubleshooting workflow.

G Start High Dinitro Adduct Formation Observed Stoichiometry Step 1: Adjust Stoichiometry - Increase excess of nitromethane (e.g., use as solvent) - Add Michael acceptor slowly Start->Stoichiometry Conditions Step 2: Modify Reaction Conditions - Lower the reaction temperature - Test different solvents (aprotic, biphasic) Stoichiometry->Conditions Catalyst Step 3: Change Catalyst System - Switch to a bifunctional catalyst (e.g., squaramide, thiourea) - Consider a phase-transfer catalyst with a biphasic solvent system Conditions->Catalyst Monitor Step 4: Monitor Reaction Progress - Use TLC or GC/LC-MS to track mono-adduct formation - Quench reaction before dinitro adduct increases Catalyst->Monitor End Optimized for Mono-Adduct Monitor->End

References

Troubleshooting low yields in the synthesis of 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(Nitromethyl)cyclopentanone

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through a Michael addition (also known as a conjugate addition) of nitromethane to 2-cyclopentenone. This reaction involves the formation of a new carbon-carbon bond at the β-position of the cyclopentenone ring. A basic catalyst is required to deprotonate nitromethane, forming a nitronate anion that acts as the nucleophile.

Q2: What are the critical reagents and their roles in this synthesis?

The key reagents are:

  • 2-Cyclopentenone: The Michael acceptor, providing the electrophilic α,β-unsaturated carbonyl system.

  • Nitromethane: The Michael donor, which provides the nitromethyl group that adds to the cyclopentenone.

  • Base Catalyst (e.g., 1,5-Diazabicyclo[4.3.0]non-5-ene - DBN): A non-nucleophilic base used to deprotonate nitromethane, generating the active nucleophile. The choice of base is crucial to avoid side reactions.

  • Solvent (e.g., Isopropanol): Provides a medium for the reaction to occur.

Q3: What are the common side reactions that can lead to low yields?

Several side reactions can compete with the desired Michael addition, leading to reduced yields of this compound. These include:

  • Polymerization of 2-cyclopentenone: Under strongly basic or acidic conditions, or at elevated temperatures, 2-cyclopentenone can polymerize.

  • Aldol Condensation: The enolate intermediate of the product can potentially react with another molecule of 2-cyclopentenone or undergo self-condensation, although this is less common under typical Michael addition conditions.

  • Double Michael Addition: If the Michael donor has multiple acidic protons, it can potentially react with two molecules of the enone. In the case of nitromethane, this is a possibility but can often be controlled by stoichiometry.[1][2]

Troubleshooting Guide

Q4: I am observing a very low or no yield of the desired product. What are the potential causes and solutions?

Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The base catalyst may be old or degraded. Use a fresh bottle of the base or purify the existing stock.

  • Incorrect Base: The chosen base may be too weak to deprotonate nitromethane effectively. While DBN is reported to be effective, other non-nucleophilic organic bases can be considered. Avoid strong, nucleophilic bases like sodium hydroxide in alcoholic solvents, which can promote side reactions.[1]

  • Poor Quality Reagents: Ensure that the 2-cyclopentenone and nitromethane are pure. 2-cyclopentenone can dimerize or polymerize on storage. It is recommended to use freshly distilled 2-cyclopentenone.

  • Unfavorable Reaction Conditions: The reaction may be sensitive to temperature and solvent. Running the reaction at room temperature is generally recommended.[3] Higher temperatures can promote side reactions.

Q5: My reaction is producing a significant amount of a high molecular weight, insoluble material. What is happening and how can I prevent it?

The formation of a polymeric substance is a strong indication that the 2-cyclopentenone is polymerizing.

  • Cause: This is often caused by using too strong a base, too high a concentration of the base, or running the reaction at an elevated temperature.

  • Solution:

    • Reduce the amount of base catalyst used.

    • Ensure the reaction is run at the recommended temperature (e.g., room temperature).

    • Add the base catalyst slowly to the reaction mixture to avoid localized high concentrations.

    • Consider running the reaction at a lower concentration.

Q6: The purification process seems to be causing product loss. How can I optimize the workup?

The workup procedure is critical for isolating a pure product with a good yield.

  • Issue: The product, this compound, has moderate water solubility. Excessive washing with aqueous solutions can lead to product loss.

  • Optimization:

    • During the acidic wash (e.g., with dilute sulfuric acid) to remove the basic catalyst, use a minimal amount of the aqueous solution.[3]

    • Perform extractions with an appropriate organic solvent like ethyl acetate.

    • Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

    • Ensure the organic phase is thoroughly dried with a drying agent like sodium sulfate before solvent evaporation.[3]

Data Presentation

Table 1: Hypothetical Effect of Reaction Parameters on Yield

ParameterCondition AYield (%)Condition BYield (%)Rationale
Base Catalyst 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)88Triethylamine (TEA)65DBN is a stronger, non-nucleophilic base, more effective at deprotonating nitromethane without promoting side reactions compared to the weaker base TEA.
Temperature Room Temperature (25°C)8850°C50Increased temperature can lead to polymerization of the 2-cyclopentenone starting material and other side reactions.
Reaction Time 5 hours881 hour40The reaction may require sufficient time to go to completion. Shorter reaction times can result in incomplete conversion.
Solvent Isopropanol88Water30While the reaction can proceed in water, the limited solubility of the organic reactants can lead to lower yields.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure with a reported yield of 88%.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 100 g of 2-cyclopentenone and 666 mL of nitromethane in 1.1 L of isopropanol.

  • Initiation: Add 5 g of 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) to the solution.

  • Reaction: Allow the solution to stand at room temperature for 5 hours.

  • Quenching and Extraction:

    • Substantially distill off the isopropanol under reduced pressure (in vacuo).

    • Dissolve the residue in ethyl acetate.

    • Wash the ethyl acetate solution twice with 0.5 L of dilute sulfuric acid each time.

  • Drying and Isolation:

    • Dry the organic phase with anhydrous sodium sulfate.

    • Evaporate the solvent to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation reagents Dissolve 2-Cyclopentenone and Nitromethane in Isopropanol add_catalyst Add DBN Catalyst reagents->add_catalyst react Stir at Room Temperature for 5 hours add_catalyst->react distill Distill Isopropanol in vacuo react->distill dissolve Dissolve Residue in Ethyl Acetate distill->dissolve wash Wash with Dilute Sulfuric Acid dissolve->wash dry Dry with Sodium Sulfate wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Purity, Age) start->check_reagents check_catalyst Check Catalyst Activity check_reagents->check_catalyst Pure solution_reagents Use Fresh/Purified Reagents check_reagents->solution_reagents Impure check_conditions Review Reaction Conditions (Temperature, Time) check_catalyst->check_conditions Active solution_catalyst Use Fresh Catalyst check_catalyst->solution_catalyst Inactive check_workup Analyze Workup Procedure check_conditions->check_workup Optimal solution_conditions Optimize Temperature and Time check_conditions->solution_conditions Suboptimal solution_workup Minimize Aqueous Washes and Back-extract check_workup->solution_workup Product Loss Detected

Caption: Troubleshooting logic for low yields in the synthesis.

References

Technical Support Center: Optimizing the Michael Addition to 2-Cyclopentenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Michael addition to 2-cyclopentenone. The following resources are designed to address specific experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the Michael addition, and why is 2-cyclopentenone a common substrate?

A1: The Michael addition is a nucleophilic conjugate addition reaction fundamental to forming carbon-carbon and carbon-heteroatom bonds.[1] It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[2][3] 2-Cyclopentenone is an effective Michael acceptor because the electron-withdrawing nature of its ketone group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and thus susceptible to nucleophilic attack.[1][2]

Q2: What are typical Michael donors used with 2-cyclopentenone?

A2: A variety of "soft" nucleophiles can be employed as Michael donors. These include:

  • Carbon nucleophiles: Stabilized enolates from compounds like β-dicarbonyls (e.g., diethyl malonate, acetylacetone), β-ketoesters, nitroalkanes, and organocuprates (Gilman reagents).[2]

  • Heteroatom nucleophiles: Amines (aza-Michael addition), thiols (thia-Michael addition), and alcohols.[2]

Q3: What is the general mechanism for a base-catalyzed Michael addition?

A3: The reaction typically proceeds in three key steps:

  • Enolate Formation: A base abstracts an acidic proton from the Michael donor, generating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the 2-cyclopentenone in a 1,4-conjugate addition.

  • Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or a proton source introduced during the workup to yield the final product.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the Michael addition to 2-cyclopentenone and provides systematic solutions.

Problem 1: Low or No Yield of the Desired Michael Adduct

Potential CauseExplanationSuggested Solution(s)
Incorrect Base The base may be too weak to effectively deprotonate the Michael donor or so strong that it leads to side reactions.[2]Select a base with a pKa appropriate for the acidity of the Michael donor. For β-dicarbonyl compounds, weaker bases like sodium ethoxide or triethylamine are often sufficient. For less acidic donors, a stronger, non-nucleophilic base such as LDA may be necessary.[2]
Poor Nucleophilicity of the Donor The Michael donor may not be reactive enough to add to the enone.[2]If using a weak nucleophile, consider a stronger base to increase the concentration of the enolate. Alternatively, a more acidic Michael donor could be used.[2]
Steric Hindrance Bulky substituents on the nucleophile or the cyclopentenone ring can impede the reaction.[2]Try a less sterically hindered Michael donor. Using a catalyst with a smaller steric footprint may also be beneficial.[2]
Unfavorable Reaction Conditions The reaction can be sensitive to temperature and solvent. Some Michael additions are reversible.[2]Optimize the reaction temperature; some reactions require cooling to minimize side reactions, while others may need heating. Ensure all reactants are soluble in the chosen solvent. Polar aprotic solvents like THF, DMF, or acetonitrile are often effective, as protic solvents can sometimes inhibit the reaction.[2]
Decomposition of Materials Starting materials or the product may be unstable under the reaction conditions, particularly with strong bases or high temperatures.[2]Analyze the crude reaction mixture for degradation. Consider using milder conditions (e.g., lower temperature, weaker base).[2]

Problem 2: Significant Formation of Side Products

Side ProductExplanationSuggested Solution(s)
1,2-Addition Product Strong, "hard" nucleophiles like Grignard or organolithium reagents may preferentially attack the carbonyl carbon (1,2-addition).[2][4]Use "soft" nucleophiles such as organocuprates (Gilman reagents) or stabilized enolates, which favor 1,4-addition.[2][4] For organometallic additions, transmetalation to a copper-based reagent can promote conjugate addition.[2]
Polymerization The enolate intermediate can act as a nucleophile and add to another molecule of 2-cyclopentenone.[2]Use a protic solvent or add a proton source during workup to quench the enolate. Running the reaction at a lower concentration can also reduce the rate of polymerization.[2]
Aldol Condensation The enolate intermediate can undergo an intramolecular or intermolecular aldol reaction.[2]Carefully control reaction conditions such as temperature and reaction time. Using a non-enolizable Michael donor can prevent subsequent aldol reactions.[2]
Double Michael Addition If the Michael donor has multiple acidic protons, it can react with two molecules of the enone.[2]Use a stoichiometric amount of the Michael donor or a slight excess of the enone to minimize this side reaction.[2]

Experimental Protocols

Protocol 1: General Procedure for the Michael Addition of a β-Dicarbonyl Compound

  • To a solution of the β-dicarbonyl compound (1.2 equivalents) in an anhydrous solvent (e.g., ethanol, THF) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of base (e.g., sodium ethoxide, 0.1 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the enolate.

  • Add 2-cyclopentenone (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Aza-Michael Addition

  • In a round-bottom flask, dissolve the organocatalyst in an anhydrous solvent.

  • To the catalyst solution, add the amine, followed by 2-cyclopentenone.

  • Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature).

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture may be directly purified by flash column chromatography on silica gel to afford the desired β-amino ketone.[1]

Data Presentation

Table 1: Influence of Catalyst and Solvent on the Michael Addition of Dimethyl Malonate to 2-Cyclopentenone

Catalyst / BaseSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Ga-Na-BINOL complex / NaOtBuTHF24469099[2][5]
Squaramide CChloroformRoom Temp.75980/87 (major/minor)[6]
Cinchonine-derived squaramide DChloroformRoom Temp.27490/94 (major/minor)[6]
Cinchonine-derived squaramide DTolueneRoom Temp.2 days4468/74 (major/minor)[6]
Cinchonine-derived squaramide DDCMRoom Temp.1 day5183/83 (major/minor)[6]
Cinchonine-derived squaramide DChloroform0237590/97 (major/minor)[6]

Table 2: Effect of N-Protecting Group on the Michael Addition of Substituted Oxindoles

N-Protecting GroupYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %) (major/minor)
Boc752.6:190/94
Cbz--82/88
Fmoc--Lower ee for minor
BenzylNo reaction--
TosylLow-Not determined

Data adapted from a study on the asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles, providing insights applicable to 2-cyclopentenone systems.[6]

Visualization

Troubleshooting_Michael_Addition Troubleshooting Workflow for Michael Addition to 2-Cyclopentenone start Start: Michael Addition Reaction check_yield Low or No Yield? start->check_yield side_products Side Products Observed? check_yield->side_products No base Incorrect Base? check_yield->base Yes success Successful Reaction side_products->success No addition_type 1,2-Addition? side_products->addition_type Yes end End nucleophilicity Poor Nucleophilicity? base->nucleophilicity No adjust_base Adjust Base Strength/Type base->adjust_base Yes conditions Unfavorable Conditions? nucleophilicity->conditions No stronger_base Use Stronger Base / More Acidic Donor nucleophilicity->stronger_base Yes decomposition Decomposition? conditions->decomposition No optimize_cond Optimize Temp. & Solvent conditions->optimize_cond Yes decomposition->end No milder_cond Use Milder Conditions decomposition->milder_cond Yes adjust_base->start stronger_base->start optimize_cond->start milder_cond->start polymerization Polymerization? addition_type->polymerization No soft_nucleophile Use 'Soft' Nucleophile (e.g., organocuprate) addition_type->soft_nucleophile Yes aldol Aldol Condensation? polymerization->aldol No quench_enolate Quench Enolate / Lower Concentration polymerization->quench_enolate Yes double_addition Double Addition? aldol->double_addition No control_cond Control Temp. & Time aldol->control_cond Yes double_addition->end No adjust_stoichiometry Adjust Stoichiometry double_addition->adjust_stoichiometry Yes soft_nucleophile->start quench_enolate->start control_cond->start adjust_stoichiometry->start

Caption: Troubleshooting workflow for the Michael addition.

References

Purification challenges of 3-(Nitromethyl)cyclopentanone and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(Nitromethyl)cyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main purification challenges stem from the compound's inherent instability and the presence of closely related impurities. Key issues include:

  • Thermal Instability: this compound can decompose at elevated temperatures, making high-temperature distillation problematic. Aliphatic nitro compounds, when heated, may decompose and release toxic nitrogen oxides.

  • Sensitivity to pH: The compound can be unstable under both acidic and basic conditions, which can complicate extractive workups and certain chromatographic methods.

  • Presence of Side-Products: The synthesis, typically a Michael addition of nitromethane to 2-cyclopentenone, can generate impurities such as dialkylation products (bis-adducts) and polymers.[1]

  • Color Impurities: Crude samples often contain color-forming bodies, which can be difficult to remove.[2]

Q2: What are the most common impurities I should expect?

A2: Common impurities include:

  • Unreacted Starting Materials: Residual 2-cyclopentenone and nitromethane.

  • Double Michael Adduct: Formation of 1,3-bis(3-oxocyclopentyl)propan-2-one resulting from the reaction of the initial product with another molecule of cyclopentenone.

  • Polymeric Byproducts: Polymerization of the starting cyclopentenone under basic reaction conditions.[3]

  • Solvent Residues: Residual solvents from the reaction and workup, such as isopropanol or ethyl acetate.

Q3: Is vacuum distillation a suitable purification method?

A3: While vacuum distillation can be used, it must be approached with caution due to the thermal sensitivity of aliphatic nitro compounds.[4] To minimize the risk of decomposition, it is crucial to use a high-vacuum system to lower the boiling point and to keep the distillation temperature as low as possible. A Kugelrohr apparatus can be beneficial for small quantities as it minimizes the residence time at high temperatures.

Q4: Can I use standard silica gel for column chromatography?

A4: Standard silica gel can be used, but its acidic nature may cause degradation of the acid-sensitive this compound. To mitigate this, you can either:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine (typically 1-2% in the eluent).[5]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

Troubleshooting Guides

Problem 1: Low Purity After Column Chromatography
Potential Cause Solution
Co-elution of Impurities Optimize the eluent system. Use Thin Layer Chromatography (TLC) to screen different solvent polarities (e.g., varying ratios of ethyl acetate in hexanes). Employing a shallow gradient elution can improve separation.
On-Column Decomposition Deactivate the silica gel with triethylamine before use, or switch to a neutral stationary phase like alumina.[5] Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
Overloading the Column Use an appropriate amount of silica gel relative to the crude product (a general rule of thumb is a 50:1 to 100:1 weight ratio of silica to crude material).
Problem 2: Product Decomposition During Solvent Removal or Distillation
Potential Cause Solution
High Temperature Use a rotary evaporator with a water bath at a controlled, low temperature (<40°C). For distillation, employ a high-vacuum source to significantly lower the boiling point.
Prolonged Heating Minimize the time the compound is heated. For distillation of smaller quantities, a Kugelrohr apparatus is recommended.
Problem 3: The Purified Product is Colored (Yellow to Brown)
Potential Cause Solution
Presence of Color-Forming Impurities A patent for purifying aliphatic nitro compounds suggests a pre-treatment step to polymerize these impurities by gentle heating with aeration or treatment with a small amount of acid before distillation.[2]
Oxidation Store the purified compound under an inert atmosphere (nitrogen or argon) and at a low temperature (2-8°C), protected from light.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Typical Yield Key Advantages Key Disadvantages
Flash Column Chromatography (Deactivated Silica) >98%60-80%High resolution, good for removing polar and non-polar impurities.Can be time-consuming and requires significant solvent. Potential for on-column decomposition if not properly deactivated.
Vacuum Distillation 95-98%50-70%Effective for removing non-volatile impurities.Risk of thermal decomposition.[4] Not effective for impurities with similar boiling points.
Recrystallization >99% (if solid)40-60%Can yield very high purity material.Compound is a liquid at room temperature, requiring derivatization or low-temperature crystallization, which may not be practical.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).

    • Add triethylamine to the slurry to a final concentration of 1% (v/v).

    • Stir for 15 minutes.

  • Column Packing:

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of air bubbles.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the sand layer.

  • Elution:

    • Begin eluting with the initial solvent system (e.g., 95:5 Hexane/Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane/Ethyl Acetate) based on TLC monitoring.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40°C.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude this compound Workup Aqueous Workup (Dilute Acid Wash) Crude->Workup Remove Base Drying Drying (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Low Temp) Drying->Concentration Chromatography Column Chromatography (Deactivated Silica) Concentration->Chromatography Primary Purification Pure Pure Product (>98%) Chromatography->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Start Impure Product After Column Chromatography CoElution Co-elution of Impurities Start->CoElution Decomposition On-Column Decomposition Start->Decomposition Overload Column Overloading Start->Overload OptimizeEluent Optimize Eluent (Gradient Elution) CoElution->OptimizeEluent DeactivateSilica Deactivate Silica or Use Alumina Decomposition->DeactivateSilica ReduceLoad Reduce Sample Load Overload->ReduceLoad

Caption: Troubleshooting logic for column chromatography issues.

References

Stability and proper storage conditions for 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 3-(Nitromethyl)cyclopentanone. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. It is advisable to store it in tightly sealed containers at temperatures between 2-8°C, although storage below 25°C is also cited.[1] The compound should be kept away from heat sources, open flames, and incompatible materials such as strong reducing agents.[1]

Q2: What are the known physical and chemical properties of this compound?

This compound is a nitro-substituted cyclic ketone. It is typically a colorless to pale yellow liquid.[1] While it exhibits moderate thermal stability, it may release toxic nitrogen oxides when exposed to high temperatures.[1]

Q3: What are the potential degradation pathways for this compound?

While specific studies on this compound are limited, potential degradation pathways can be inferred from the chemistry of nitroalkanes and ketones:

  • Thermal Decomposition: Nitroalkanes can undergo thermal decomposition, which may be catalyzed by substances like amines. This process can lead to the formation of carbonyl compounds and their corresponding oximes.[1]

  • Hydrolysis: Primary and secondary nitroalkanes can be hydrolyzed under acidic conditions to form carboxylic acids and hydroxylamine or ketones and nitrous oxide, respectively.[2][3] This is known as the Nef reaction, which proceeds through the formation of a nitronate salt.[4] Given that this compound is a secondary nitroalkane derivative, it may be susceptible to acid-catalyzed hydrolysis to form cyclopentanone-3-carboxylic acid.

  • Photodegradation: Nitroaromatic compounds are known to undergo photodegradation upon exposure to UV light.[5] While this compound is not aromatic, the nitro group may still impart photosensitivity.

Q4: Are there any known chemical incompatibilities for this compound?

Yes, it should be stored away from strong reducing agents.[1] Due to the reactivity of the nitro group, it is also prudent to avoid strong bases, which can deprotonate the carbon alpha to the nitro group, and strong acids, which can catalyze hydrolysis.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in an experimental setting.

Issue 1: Inconsistent or unexpected experimental results.

Potential Cause Troubleshooting Steps
Compound Degradation 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (2-8°C), protected from light, and in a tightly sealed container. 2. Check for Visual Changes: Note any change in color from colorless/pale yellow to a darker shade, which could indicate degradation. 3. Perform Purity Analysis: Use an appropriate analytical technique (e.g., HPLC, GC-MS, NMR) to assess the purity of the compound. Compare the results with the certificate of analysis or a fresh sample.
Reaction Incompatibility 1. Review Reaction Conditions: Assess if the experimental conditions (e.g., pH, temperature, presence of strong acids/bases or reducing agents) could be causing degradation. 2. Test Compound Stability: Before running the full experiment, test the stability of this compound under your specific reaction conditions without other reactants. Monitor for any changes over time using TLC or HPLC.

Issue 2: Visible changes in the compound's appearance (e.g., color change).

Potential Cause Troubleshooting Steps
Light Exposure 1. Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil. Minimize exposure to ambient light during handling.
Thermal Stress 1. Maintain Cold Chain: Ensure the compound is not subjected to high temperatures during transport or handling.
Contamination 1. Use Clean Equipment: Always use clean and dry spatulas, syringes, and glassware to handle the compound.

Data on Stability

Condition Time Point Parameter Tested (e.g., Purity by HPLC) Result Observations
2-8°C (dark)0 monthsPurity (%)99.5%Colorless liquid
3 monthsPurity (%)
6 monthsPurity (%)
25°C (dark)0 monthsPurity (%)99.5%Colorless liquid
1 monthPurity (%)
3 monthsPurity (%)
40°C (dark)0 monthsPurity (%)99.5%Colorless liquid
1 weekPurity (%)
2 weeksPurity (%)
Photostability (ICH Q1B)0 hoursPurity (%)99.5%Colorless liquid
X hoursPurity (%)
pH 4 Buffer0 hoursPurity (%)99.5%Colorless liquid
24 hoursPurity (%)
pH 7 Buffer0 hoursPurity (%)99.5%Colorless liquid
24 hoursPurity (%)
pH 9 Buffer0 hoursPurity (%)99.5%Colorless liquid
24 hoursPurity (%)

Experimental Protocol: Stability Testing

This generalized protocol, based on ICH guidelines, can be adapted to assess the stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Appropriate buffer solutions (pH 4, 7, 9)

  • Calibrated stability chambers/ovens

  • Photostability chamber

  • Validated HPLC method with a suitable column (e.g., C18) and detector (e.g., UV)

Methodology:

  • Long-Term and Accelerated Stability:

    • Dispense the compound into several vials.

    • Place the vials in stability chambers under the following conditions:

      • Long-term: 2-8°C and 25°C/60% RH.

      • Accelerated: 40°C/75% RH.

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months for long-term; 0, 1, 2, 4 weeks for accelerated) and analyze for purity by HPLC.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize before HPLC analysis.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified period. Neutralize before HPLC analysis.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.

    • Photostability: Expose the compound (in a clear vial) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Determine the percentage of the parent compound remaining and identify any major degradation products.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, dark, sealed) start->check_storage check_appearance Inspect for Visual Changes (e.g., color) start->check_appearance purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) start->purity_analysis degradation_suspected Degradation Suspected check_storage->degradation_suspected check_appearance->degradation_suspected purity_analysis->degradation_suspected review_conditions Review Experimental Conditions (pH, temp, reagents) degradation_suspected->review_conditions Yes use_fresh_sample Use Fresh Sample of Compound degradation_suspected->use_fresh_sample No stability_test Conduct Stability Test under reaction conditions review_conditions->stability_test incompatibility_suspected Incompatibility Suspected stability_test->incompatibility_suspected modify_protocol Modify Experimental Protocol (e.g., change buffer, lower temp) incompatibility_suspected->modify_protocol Yes incompatibility_suspected->use_fresh_sample No end Problem Resolved modify_protocol->end use_fresh_sample->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Issues with the reduction of the nitro group in 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical reduction of 3-(Nitromethyl)cyclopentanone to 3-(Aminomethyl)cyclopentanone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing an aliphatic nitro group in the presence of a ketone?

A1: The most common and effective methods for reducing an aliphatic nitro group to a primary amine while preserving a ketone functionality include catalytic hydrogenation and metal/acid reductions.

  • Catalytic Hydrogenation: This is often the preferred method, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂).[1][2] These methods are typically clean and high-yielding. Raney Nickel may be chosen if palladium-induced side reactions are a concern.[1]

  • Metal/Acid Systems: Reagents such as iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) are widely used.[3] These methods are robust, cost-effective, and generally chemoselective for the nitro group over the ketone.[4] Other options include tin(II) chloride (SnCl₂) and zinc (Zn) in acidic conditions.[1][5]

Q2: Can I use strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄)?

A2: While Lithium Aluminum Hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it will also readily reduce the cyclopentanone carbonyl group to a hydroxyl group.[1] Therefore, LiAlH₄ is not suitable for this specific transformation if the ketone needs to be preserved. Milder hydrides like sodium borohydride (NaBH₄) typically do not reduce isolated nitro groups but may affect the ketone, especially under certain conditions.

Q3: What are the main challenges and potential side reactions in this reduction?

A3: The primary challenges are ensuring complete reduction of the nitro group and preventing unwanted side reactions. Key issues include:

  • Incomplete Reduction: The reaction may stall at intermediate stages, yielding nitroso (R-NO) or hydroxylamine (R-NHOH) species.[3][5]

  • Side Reactions with the Ketone: Under certain conditions, particularly with catalytic hydrogenation, intramolecular condensation between the newly formed amine and the ketone can occur, leading to cyclic imine formation. Oxime formation is also a possible side reaction.[2]

  • Catalyst Deactivation: The catalyst used in hydrogenation can become poisoned or lose activity, leading to an incomplete reaction.[5]

  • Low Solubility: The starting material's solubility in the reaction solvent can significantly impact the reaction rate and completeness.[5][6]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.
  • Possible Cause: Inactive catalyst or reducing agent.

    • Solution (Catalytic Hydrogenation): Ensure the Pd/C or Raney Nickel catalyst is fresh and has been stored properly under inert conditions. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). For difficult reductions, increasing the hydrogen pressure may be necessary.[5][6]

    • Solution (Metal/Acid): Use a fine powder of the metal (Fe, Sn, Zn) to maximize surface area. Consider activating the metal surface by washing with dilute acid before the reaction. Ensure the acid concentration is sufficient to drive the reaction.[5]

  • Possible Cause: Poor solubility of this compound.

    • Solution: The starting material must be fully dissolved. For hydrogenations, consider switching to or adding a co-solvent like Tetrahydrofuran (THF), Ethanol (EtOH), or Acetic Acid (AcOH).[5][6] Protic co-solvents can often improve hydrogenation efficiency.[6]

  • Possible Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). Be aware that higher temperatures can sometimes promote side product formation.[5]

Problem 2: Significant amounts of side products are observed.
  • Possible Cause: Formation of hydroxylamine or nitroso intermediates.

    • Solution: The formation of these intermediates indicates incomplete reduction.[5] Ensure you are using a sufficient excess of the reducing agent to drive the reaction to the final amine product. For metal/acid systems, increasing the equivalents of the metal can help. For catalytic hydrogenation, extending the reaction time or increasing hydrogen pressure may be required.

  • Possible Cause: Formation of an oxime or other ketone-derived impurities.

    • Solution: This suggests that the reaction conditions are too harsh or are promoting side reactions with the carbonyl group. If using catalytic hydrogenation, switching from Pd/C to a sulfided platinum catalyst (Pt/C) might offer better chemoselectivity. Alternatively, a metal/acid system like Fe/HCl at moderate temperatures is often highly selective for the nitro group.[7]

Problem 3: The desired amine product is obtained, but it is difficult to isolate.
  • Possible Cause: The product amine forms a salt.

    • Solution: In acidic reduction conditions (e.g., Fe/HCl, SnCl₂/HCl), the resulting amine will be protonated to form an ammonium salt, which is often highly water-soluble.[8] During workup, the reaction mixture must be basified (e.g., with NaOH or Na₂CO₃ solution to pH > 10) to deprotonate the amine, allowing it to be extracted into an organic solvent like ethyl acetate or dichloromethane.[8]

  • Possible Cause: The product is binding to the metal catalyst/salts.

    • Solution: After a metal-based reduction, the product amine can chelate to the remaining metal salts. Thoroughly wash the filtered metal sludge with the reaction solvent or a polar solvent to recover all the product. Filtering the reaction mixture through a pad of Celite can help remove fine metal particles effectively.[5]

Data Presentation

Table 1: Comparison of Common Reduction Methods
MethodReagentsTypical SolventsAdvantagesDisadvantagesChemoselectivity (vs. Ketone)
Catalytic Hydrogenation H₂ (1-50 atm), Pd/C or Raney NiMethanol, Ethanol, Ethyl Acetate, THFHigh yield, clean reaction, easy product isolation.[1][2]Requires specialized pressure equipment; potential for over-reduction or reaction with other functional groups.[1]Generally good, but can sometimes affect sensitive carbonyls.
Metal/Acid Reduction Fe/HCl, Fe/NH₄Cl, SnCl₂/HClEthanol/Water, Acetic AcidCost-effective, highly chemoselective, robust and scalable.[3][5]Stoichiometric amounts of metal waste; workup can be cumbersome.Excellent; ketones are typically stable under these conditions.[4]
Transfer Hydrogenation Ammonium formate, HydrazineMethanol, EthanolAvoids the use of high-pressure H₂ gas; mild conditions.[2][6]Hydrazine is highly toxic; may be less effective for some aliphatic nitro compounds.Good to excellent.

Experimental Protocols

Disclaimer: These are generalized protocols and should be adapted and optimized for specific laboratory conditions and scales. All experiments should be performed with appropriate safety precautions.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve this compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 wt% of the substrate) to the solution.

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5] Wash the Celite pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)cyclopentanone, which can be purified further by distillation or chromatography if necessary.

Protocol 2: Reduction using Iron in Acidic Medium (Fe/HCl)
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a solvent mixture of ethanol and water (e.g., 5:1 ratio).

  • Reagent Addition: Add iron powder (3-5 eq) to the solution, followed by the slow addition of concentrated hydrochloric acid (0.2-0.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC until the starting material disappears (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature and filter through Celite to remove the excess iron and iron salts. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate to remove the ethanol. Add water to the residue and basify to pH > 10 with a 2M NaOH solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired amine.

Visualizations

Troubleshooting_Workflow start Reaction Start: Reduction of this compound monitor Monitor Reaction (TLC, LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Proceed to Workup & Isolation complete->workup Yes problem Identify Issue complete->problem No cause1 Low / No Conversion problem->cause1 cause2 Side Products Observed problem->cause2 cause3 Incomplete Reaction problem->cause3 sol1a Check Catalyst/Reagent Activity & Loading cause1->sol1a sol1b Improve Substrate Solubility cause1->sol1b sol2a Change Reaction Conditions (Temp, Time) cause2->sol2a sol2b Switch to Milder / More Selective Reagent cause2->sol2b sol3a Increase Reagent Equivalents or H₂ Pressure cause3->sol3a optimize Optimize & Repeat sol1a->optimize sol1b->optimize sol2a->optimize sol2b->optimize sol3a->optimize optimize->start

Caption: Troubleshooting workflow for the nitro group reduction.

Reaction_Pathway start This compound intermediate1 Nitroso Intermediate (R-NO) start->intermediate1 [H] side_product1 Side Product: Oxime start->side_product1 Rearrangement/ Harsh Conditions intermediate2 Hydroxylamine Intermediate (R-NHOH) intermediate1->intermediate2 [H] product Desired Product: 3-(Aminomethyl)cyclopentanone intermediate2->product [H] (Desired Path) side_product2 Side Product: Cyclic Imine product->side_product2 Intramolecular Condensation

Caption: Reaction pathway showing desired product and potential side products.

Decision_Tree q1 High-Pressure Hydrogenation Apparatus Available? q2 Substrate Tolerates Strongly Acidic Conditions? q1->q2 No method1 Use Catalytic Hydrogenation (H₂ / Pd/C or Raney Ni) q1->method1 Yes method2 Use Metal/Acid Reduction (Fe/HCl or Fe/NH₄Cl) q2->method2 Yes method3 Use Transfer Hydrogenation (Ammonium Formate) q2->method3 No

Caption: Decision tree for selecting a suitable reduction method.

References

Preventing polymerization during the synthesis of 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Nitromethyl)cyclopentanone. The focus of this resource is to address the common challenge of polymerization and other side reactions during the Michael addition of nitromethane to 2-cyclopentenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during the synthesis of this compound?

A1: Polymerization, or the formation of oligomeric byproducts, during this synthesis is typically initiated by the basic catalyst used to deprotonate nitromethane, creating the nitronate anion. This highly reactive species can initiate the anionic polymerization of the starting material, 2-cyclopentenone, or the product itself. High concentrations of the base and elevated temperatures can exacerbate this issue.

Q2: What are common visual indicators of polymerization in my reaction?

A2: The formation of a thick, viscous oil, a precipitate, or a solid mass in the reaction flask are strong indicators of polymerization. You may also observe a significant deviation from the expected product's appearance and difficulty in stirring the reaction mixture.

Q3: Can I use a polymerization inhibitor? If so, which one is recommended?

A3: Yes, a polymerization inhibitor can be used to mitigate unwanted side reactions. Phenolic compounds like hydroquinone are commonly used as inhibitors in reactions involving monomers prone to polymerization.[] They function by scavenging free radicals, which can initiate polymerization.[] The optimal concentration would need to be determined empirically but typically ranges from 100 to 1000 ppm.

Q4: Besides polymerization, what other side reactions should I be aware of?

A4: A common side reaction is the double Michael addition, where a second molecule of 2-cyclopentenone reacts with the initial product. This is more likely to occur if a large excess of the enone is used.[2]

Q5: My reaction is not proceeding to completion. What could be the issue?

A5: Incomplete conversion can be due to several factors. The catalyst may be inactive or used in an insufficient amount. The purity of the starting materials, particularly the 2-cyclopentenone, is also crucial, as impurities can inhibit the reaction. Additionally, the reaction may be reversible, and in such cases, adjusting the reaction conditions, such as temperature, may be necessary to favor product formation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Significant Polymer Formation High catalyst concentration.Reduce the amount of the base catalyst (e.g., DBN) to the minimum effective concentration.
High reaction temperature.Conduct the reaction at a lower temperature. Room temperature is often sufficient, but cooling to 0-5 °C may be beneficial.
High concentration of reactants.Dilute the reaction mixture by increasing the amount of solvent.
Presence of radical initiators (e.g., light, air).Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Add a polymerization inhibitor such as hydroquinone (100-1000 ppm).
Low Yield of Desired Product Polymerization or other side reactions.Implement the solutions for polymer formation.
Incomplete reaction.Ensure the catalyst is active and used in an appropriate amount. Check the purity of starting materials. Extend the reaction time and monitor by TLC or GC.
Product loss during workup.Optimize the extraction and purification steps. Ensure complete neutralization of the catalyst before extraction.
Formation of Double Michael Adduct Incorrect stoichiometry.Use a slight excess of nitromethane relative to 2-cyclopentenone.[2]

Data Presentation

The following tables provide a qualitative comparison of expected outcomes under different reaction conditions.

Table 1: Effect of Reaction Temperature on Polymerization

Temperature Reaction Rate Polymerization Risk Expected Yield of this compound
0-5 °CSlowerLowHigh
Room Temperature (~25 °C)ModerateModerateModerate to High
> 40 °CFastHighLow

Table 2: Effect of Polymerization Inhibitor on Reaction Outcome

Condition Polymerization Product Purity Expected Yield
Without InhibitorPotential for significant polymerizationVariableCan be high if polymerization is controlled, otherwise low
With Hydroquinone (100-1000 ppm)Significantly reducedHigherConsistently high

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of this compound.[3]

Materials:

  • 2-Cyclopentenone (100 g)

  • Nitromethane (666 mL)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (5 g)

  • Isopropanol (1.1 L)

  • Ethyl acetate

  • Dilute sulfuric acid

  • Sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 100 g of 2-cyclopentenone, 666 mL of nitromethane, and 5 g of DBN in 1.1 L of isopropanol.

  • Stir the solution at room temperature for 5 hours.

  • Remove the isopropanol under reduced pressure (in vacuo).

  • Dissolve the residue in ethyl acetate.

  • Wash the ethyl acetate solution twice with dilute sulfuric acid.

  • Dry the organic phase with sodium sulfate.

  • Evaporate the solvent to obtain this compound. The expected yield is approximately 154 g (88% of theory).[3]

Troubleshooting Protocol: Synthesis with a Polymerization Inhibitor

This protocol incorporates a polymerization inhibitor to minimize byproduct formation.

Materials:

  • 2-Cyclopentenone (100 g)

  • Nitromethane (666 mL)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (5 g)

  • Hydroquinone (e.g., 0.2 g, ~200 ppm relative to cyclopentenone)

  • Isopropanol (1.1 L)

  • Ethyl acetate

  • Dilute sulfuric acid

  • Sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 100 g of 2-cyclopentenone and 0.2 g of hydroquinone in 1.1 L of isopropanol.

  • To this solution, add 666 mL of nitromethane.

  • While stirring, add 5 g of DBN.

  • Stir the solution at room temperature for 5 hours, monitoring the reaction by TLC.

  • Follow steps 3-7 from the standard protocol for workup and isolation.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine 2-Cyclopentenone, Nitromethane, DBN, and Isopropanol reaction Stir at Room Temperature for 5 hours reagents->reaction evaporation Evaporate Isopropanol in vacuo reaction->evaporation dissolution Dissolve Residue in Ethyl Acetate evaporation->dissolution washing Wash with Dilute Sulfuric Acid dissolution->washing drying Dry with Sodium Sulfate washing->drying final_product Evaporate Ethyl Acetate to yield this compound drying->final_product

Caption: A standard experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Polymerization

troubleshooting_logic start Polymerization Observed? high_temp Is Reaction Temperature > 25°C? start->high_temp Yes high_conc Is Catalyst Concentration High? high_temp->high_conc No lower_temp Action: Lower Temperature (e.g., to 0-5°C) high_temp->lower_temp Yes no_inhibitor Is a Polymerization Inhibitor Absent? high_conc->no_inhibitor No reduce_catalyst Action: Reduce Catalyst Concentration high_conc->reduce_catalyst Yes add_inhibitor Action: Add Inhibitor (e.g., Hydroquinone) no_inhibitor->add_inhibitor Yes

Caption: A decision-making diagram for troubleshooting polymerization during the synthesis.

References

Work-up procedures to remove impurities from crude 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of crude 3-(nitromethyl)cyclopentanone. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Q1: After the initial extraction, I am observing a persistent emulsion. How can I resolve this?

A1: Emulsions are a common issue when performing aqueous work-ups of crude reaction mixtures. Several techniques can be employed to break them down:

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite or glass wool can help to physically disrupt the emulsion.

  • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation.

Q2: My final product is a dark-colored oil, not the expected pale yellow liquid. What is the likely cause and how can I decolorize it?

A2: A dark coloration in the crude product often indicates the presence of polymeric byproducts or other high molecular weight impurities. These can arise from side reactions during the synthesis. To decolorize the product:

  • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and add a small amount of activated charcoal. Stir the mixture for 15-30 minutes at room temperature, then filter through Celite to remove the charcoal. The charcoal will adsorb many of the colored impurities.

  • Column Chromatography: Passing the crude product through a plug of silica gel or performing full column chromatography is a very effective method for removing colored impurities.

Q3: The yield of my purified product is very low. What are the potential reasons for this loss of product?

A3: Low yields can result from several factors during the work-up procedure:

  • Incomplete Extraction: this compound has some water solubility. Ensure you are performing multiple extractions (at least 3) with the organic solvent to maximize recovery from the aqueous layer.

  • Product Degradation: The nitro group can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Ensure that any acid or base washes are performed quickly and at room temperature.

  • Loss during Chromatography: If using column chromatography, ensure the correct eluent polarity is used to prevent the product from eluting too slowly or not at all. Also, ensure that fractions are carefully monitored by TLC to avoid discarding product-containing fractions.

  • Volatility: While not extremely volatile, some product may be lost during solvent removal under high vacuum, especially if heated. Use a rotary evaporator with controlled temperature and pressure.

Q4: My NMR analysis shows the presence of unreacted 2-cyclopentenone. How can I remove this impurity?

A4: Unreacted starting material is a common impurity. Several methods can be used for its removal:

  • Aqueous Bisulfite Wash: Sodium bisulfite can form a water-soluble adduct with aldehydes and some ketones. Washing the organic layer with a saturated aqueous solution of sodium bisulfite can help to remove residual 2-cyclopentenone.

  • Column Chromatography: This is the most effective method for separating this compound from the less polar 2-cyclopentenone. A carefully chosen solvent system will allow for good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Michael addition?

A1: The most common impurities include:

  • Unreacted starting materials: 2-cyclopentenone and nitromethane.

  • Catalyst: The base used for the Michael addition (e.g., DBU).

  • Side-products:

    • Bis-addition product: 3,3-bis(nitromethyl)cyclopentanone, formed from the addition of a second nitromethane molecule.

    • Aldol condensation products: Resulting from the self-condensation of the starting enone or the product.

    • Polymeric materials: Formed from the polymerization of the starting enone.

Q2: What is a standard work-up procedure for a reaction mixture containing this compound?

A2: A typical work-up procedure is as follows:

  • Quench the reaction mixture by adding a dilute aqueous acid (e.g., 1M HCl) to neutralize the basic catalyst.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Q3: Which purification technique is most suitable for obtaining high-purity this compound?

A3: For obtaining the highest purity, column chromatography on silica gel is the recommended method.[1] It is highly effective at separating the desired product from both less polar impurities (like unreacted 2-cyclopentenone) and more polar impurities (like the bis-addition product and aldol byproducts).[1] Distillation can also be used, but may not effectively remove impurities with similar boiling points. Recrystallization is challenging as this compound is often a liquid or low-melting solid at room temperature.

Q4: What are suitable solvent systems for column chromatography of this compound?

A4: A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be gradually increased. A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 30-40%. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand.

Data Presentation

The following table provides a representative comparison of purity levels of this compound that can be expected from different purification methods.

Purification MethodTypical Purity AchievedEstimated YieldKey AdvantagesKey Disadvantages
Aqueous Wash/Extraction 85-95%>90%Fast and effective for removing water-soluble impurities and catalyst.Does not remove organic-soluble impurities.
Vacuum Distillation ~95%70-85%Good for removing non-volatile impurities.May not separate impurities with close boiling points; risk of decomposition at high temperatures.
Column Chromatography >98%60-80%Excellent for separating a wide range of impurities with different polarities.[1]Can be time-consuming and requires larger volumes of solvent.[1]
Recrystallization >99% (if solid)VariableCan yield very high purity material if a suitable solvent is found.Often difficult for oils or low-melting solids.

Note: The data presented are typical and may vary depending on the specific reaction conditions and the initial purity of the crude product.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up
  • Quenching: Cool the reaction mixture in an ice bath and slowly add 1M aqueous HCl with stirring until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10g scale reaction).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of saturated aqueous NaCl (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluting solvent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent and carefully apply it to the top of the silica gel.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% and gradually increasing to 40%).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualizations

Workup_Workflow crude_mixture Crude Reaction Mixture acid_quench Acidic Quench (e.g., 1M HCl) crude_mixture->acid_quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) acid_quench->extraction organic_phase Combined Organic Phases extraction->organic_phase aqueous_phase Aqueous Phase (Waste) extraction->aqueous_phase wash Wash with Water & Brine organic_phase->wash drying Dry over Na2SO4 wash->drying filtration Filtration drying->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_product Crude Product concentration->crude_product purification Further Purification (e.g., Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product

Caption: General workflow for the work-up of crude this compound.

Troubleshooting_Logic start Crude Product Analysis impure Impurities Detected? start->impure pure Product is Pure (>98%) impure->pure No unreacted_sm Unreacted Starting Material? impure->unreacted_sm Yes polymeric Polymeric/Colored Impurities? unreacted_sm->polymeric No chromatography Column Chromatography unreacted_sm->chromatography Yes other_byproducts Other Byproducts? polymeric->other_byproducts No charcoal Charcoal Treatment polymeric->charcoal Yes other_byproducts->chromatography Yes distillation Vacuum Distillation other_byproducts->distillation Consider chromatography->pure charcoal->pure distillation->pure

Caption: Decision tree for selecting a purification method based on impurity type.

References

Validation & Comparative

Comparison of different catalysts for the synthesis of 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(nitromethyl)cyclopentanone is a critical step in the preparation of various pharmaceutical intermediates and complex molecules. The primary route to this compound is the Michael addition of nitromethane to 2-cyclopenten-1-one. The efficiency and stereochemical outcome of this reaction are highly dependent on the catalyst employed. This guide provides an objective comparison of different classes of catalysts—organocatalysts, heterogeneous catalysts, and phase transfer catalysts—for this key transformation, supported by experimental data and detailed methodologies.

Performance Comparison of Catalysts

The choice of catalyst for the synthesis of this compound influences reaction time, yield, and, crucially for pharmaceutical applications, the enantioselectivity of the product. Below is a summary of the performance of representative catalysts.

Catalyst TypeCatalyst ExampleCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee) (%)Reference
Organocatalyst tert-leucine derived chiral diamine20Nitromethane48-120Moderate to Good96-99[1]
Organocatalyst (R,R)-DPEN-thiourea10Water3688-9976-99 (syn)[2][3]
Heterogeneous Catalyst Amberlyst® A210.1 g / mmol substrateNeat (solvent-free)3Good to ExcellentNot applicable (achiral)[4]
Phase Transfer Catalyst Chiral Quaternary Ammonium SaltNot specifiedBiphasic (e.g., Toluene/Water)Not specifiedLow to Moderateup to 23

Note: Data for heterogeneous and phase transfer catalysts are based on analogous Michael additions, as direct comparative data for the synthesis of this compound was not available. The performance of these catalysts may vary for the specific target molecule.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via the Michael addition of nitromethane to 2-cyclopenten-1-one is a nucleophilic conjugate addition reaction. The catalyst plays a crucial role in activating both the nucleophile (nitromethane) and the electrophile (cyclopentenone) and in controlling the stereochemistry of the product in asymmetric catalysis.

Reaction_Workflow cluster_reactants Reactants cluster_catalysis Catalysis cluster_process Reaction Process cluster_product Product Nitromethane Nitromethane Reaction_Mixture Reaction Mixture (Solvent, Temp.) Nitromethane->Reaction_Mixture Cyclopentenone Cyclopentenone Cyclopentenone->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Activation Workup Quenching & Extraction Reaction_Mixture->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the catalytic synthesis of this compound.

Detailed Experimental Protocols

Organocatalytic Asymmetric Michael Addition

This protocol is based on the use of a chiral diamine-thiourea catalyst for the enantioselective synthesis of this compound.

Materials:

  • 2-Cyclopenten-1-one

  • Nitromethane

  • (R,R)-1,2-Diphenylethylenediamine (DPEN)-based thiourea organocatalyst (10 mol%)

  • 4-Nitrophenol (as an additive, optional)

  • Water (as solvent)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add the (R,R)-DPEN-based thiourea organocatalyst (0.1 equivalents) and 4-nitrophenol (0.1 equivalents, if used).

  • Add water as the solvent.

  • Add 2-cyclopenten-1-one (1.0 equivalent) to the mixture.

  • Finally, add nitromethane (2.0 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 36 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.[2][3]

Heterogeneous Catalysis Protocol

This generalized protocol is based on the use of Amberlyst® A21, a basic resin, for the Michael addition.

Materials:

  • 2-Cyclopenten-1-one

  • Nitromethane

  • Amberlyst® A21 (dried)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, place dried Amberlyst® A21 (0.1 g per mmol of the limiting reactant).

  • Add 2-cyclopenten-1-one (1.0 equivalent) and nitromethane (1.2 equivalents).

  • Stir the mixture at room temperature. As the reaction is performed neat, vigorous stirring is essential.

  • Monitor the reaction by TLC. The reaction is typically complete within 3 hours.[4]

  • Upon completion, add ethyl acetate to dissolve the product and filter to remove the Amberlyst® A21 catalyst.

  • The catalyst can be washed with ethyl acetate, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Further purification can be performed by column chromatography if necessary.

Phase Transfer Catalysis Protocol

This is a general procedure for a biphasic Michael addition using a phase transfer catalyst.

Materials:

  • 2-Cyclopenten-1-one

  • Nitromethane

  • A chiral quaternary ammonium salt (e.g., a Cinchona alkaloid-derived catalyst)

  • Toluene

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 0.025 M)

  • Sodium chloride (NaCl)

Procedure:

  • In a reaction flask, dissolve 2-cyclopenten-1-one (1.0 equivalent) and the chiral quaternary ammonium salt (e.g., 2 mol%) in toluene.

  • Add nitromethane (1.5 equivalents) to the organic phase.

  • Add the aqueous sodium hydroxide solution to form a biphasic system.

  • Stir the mixture vigorously at room temperature for the required reaction time (can be several hours).

  • After the reaction is complete (monitored by TLC), separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain this compound.

Logical Relationship of Catalysis

The underlying principle for these catalytic systems involves the activation of the reactants to facilitate the carbon-carbon bond formation.

Catalyst_Logic cluster_catalyst_types Catalyst Classes cluster_activation Activation Mechanism cluster_reaction Reaction Environment Organocatalyst Organocatalyst H_Bonding Hydrogen Bonding (Dual Activation) Organocatalyst->H_Bonding Heterogeneous_Catalyst Heterogeneous_Catalyst Solid_Support Basic Sites on Solid Support Heterogeneous_Catalyst->Solid_Support PTC Phase Transfer Catalyst Ion_Pair Ion Pair Formation & Transport PTC->Ion_Pair Homogeneous Homogeneous (Single Phase) H_Bonding->Homogeneous Solid_Liquid Solid-Liquid Interface Solid_Support->Solid_Liquid Biphasic Liquid-Liquid Biphasic Ion_Pair->Biphasic

Caption: Logical relationships between catalyst types, activation mechanisms, and reaction environments.

References

A Comparative Guide to the Synthetic Routes of 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(nitromethyl)cyclopentanone, a valuable building block in the preparation of various pharmacologically active compounds and complex molecular architectures, has been approached through several synthetic strategies. This guide provides a comparative overview of the established and alternative routes to this target molecule, with a focus on reaction efficiency, stereochemical control, and the use of sustainable starting materials. Experimental data is presented to facilitate an objective comparison of the available methodologies.

Executive Summary

The primary and most direct route to this compound is the Michael addition of nitromethane to 2-cyclopentenone . This approach is well-documented and offers high yields. Variations of this method, employing different catalytic systems, provide avenues for achieving high enantioselectivity, a critical consideration for the synthesis of chiral drug candidates.

An emerging alternative, driven by the principles of green chemistry, utilizes biomass-derived 5-(hydroxymethyl)furfural (HMF) as a starting material. This route involves the conversion of HMF to a cyclopentanone derivative, followed by functional group manipulation to install the nitromethyl moiety. While promising from a sustainability perspective, this pathway requires further optimization to compete with the established Michael addition in terms of overall efficiency.

A third, more speculative approach involves the direct nitromethylation of cyclopentanone . Although direct α-functionalization of ketones is an active area of research, a straightforward and high-yielding protocol for the direct introduction of a nitromethyl group at the 3-position of cyclopentanone is not yet well-established.

This guide will now delve into the specifics of each synthetic route, presenting quantitative data in structured tables and providing detailed experimental protocols for key transformations.

Route 1: Michael Addition of Nitromethane to 2-Cyclopentenone

The conjugate addition of nitromethane to 2-cyclopentenone is the most common and direct method for the synthesis of this compound. The reaction is typically base-catalyzed and can be adapted to achieve asymmetric synthesis through the use of chiral catalysts.

Variations of the Michael Addition:
  • Base-Catalyzed Achiral Synthesis: This method provides racemic this compound in high yield. A common and effective catalyst is 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts can enhance reaction rates and yields, particularly in biphasic systems.

  • Organocatalytic Enantioselective Synthesis: Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, can facilitate the enantioselective addition of nitromethane, providing access to optically active this compound. This is of significant importance for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect.

Quantitative Data Comparison for Route 1:
Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
DBN3.8IsopropanolRoom Temp.588N/A (racemic)PrepChem
Cinchona Alkaloid Derivative10TolueneRoom Temp.16-24GoodModerate to GoodVarious Sources
Proline Derivative10-20CH₂Cl₂30-4048Moderate to Good96-99Various Sources
Experimental Protocols for Route 1:

Protocol 1.1: Base-Catalyzed Synthesis of Racemic this compound

To a solution of 2-cyclopentenone (100 g) in isopropanol (1.1 L) is added nitromethane (666 mL) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (5 g). The solution is allowed to stand at room temperature for 5 hours. The isopropanol is then substantially removed by distillation in vacuo. The residue is dissolved in ethyl acetate and washed twice with dilute sulfuric acid. The organic phase is dried over sodium sulfate and evaporated to yield this compound (154 g, 88% yield), which is sufficiently pure for many subsequent reactions.

Protocol 1.2: General Procedure for Organocatalytic Enantioselective Michael Addition

To a solution of 2-cyclopentenone (1.0 equiv) in the specified solvent (e.g., CH₂Cl₂) is added the chiral organocatalyst (e.g., a proline derivative, 0.1-0.2 equiv) and any co-catalyst (e.g., benzoic acid). Nitromethane (4.0 equiv) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up, typically by quenching, extraction, and purification by column chromatography to afford the enantioenriched this compound.

Logical Workflow for Route 1:

G cluster_achiral Achiral Synthesis cluster_chiral Enantioselective Synthesis start1 2-Cyclopentenone + Nitromethane reagents1 DBN, Isopropanol start1->reagents1 product1 Racemic this compound reagents1->product1 start2 2-Cyclopentenone + Nitromethane reagents2 Chiral Organocatalyst (e.g., Proline derivative), Solvent start2->reagents2 product2 Enantioenriched this compound reagents2->product2

Caption: Synthetic approaches to this compound via Michael addition.

Route 2: Synthesis from Biomass-Derived 5-(Hydroxymethyl)furfural (HMF)

This "green" synthetic route leverages a renewable starting material, 5-(hydroxymethyl)furfural (HMF), which can be obtained from the dehydration of C6 sugars. The strategy involves a ring rearrangement and subsequent functional group interconversion.

Synthetic Pathway:

The conversion of HMF to this compound is a two-step process:

  • Hydrogenative Ring Rearrangement: HMF is converted to 3-(hydroxymethyl)cyclopentanone. This transformation is typically achieved using heterogeneous catalysts under hydrogen pressure.

  • Conversion of Hydroxymethyl to Nitromethyl Group: The primary alcohol of 3-(hydroxymethyl)cyclopentanone is then converted to the corresponding nitromethyl group. This can be achieved through a two-step sequence involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a nitrite salt.

Quantitative Data for Route 2:
StepStarting MaterialProductCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
15-(Hydroxymethyl)furfural3-(Hydroxymethyl)cyclopentanoneAu/Nb₂O₅, H₂Water140-1801286Chemical Communications, 2014
2a3-(Hydroxymethyl)cyclopentanone3-(Tosylmethyl)cyclopentanoneTsCl, PyridineCH₂Cl₂0 to RT-HighGeneral Procedure
2b3-(Tosylmethyl)cyclopentanoneThis compoundNaNO₂DMF--Moderate to GoodGeneral Procedure
Experimental Protocols for Route 2:

Protocol 2.1: Synthesis of 3-(Hydroxymethyl)cyclopentanone from HMF

In a batch reactor, 5-(hydroxymethyl)furfural is dissolved in water. A supported gold catalyst (e.g., Au/Nb₂O₅) is added, and the reactor is pressurized with hydrogen. The reaction is heated to 140-180 °C and stirred for 12 hours. After cooling and depressurization, the catalyst is filtered off, and the aqueous solution is concentrated. The crude product is then purified by chromatography to yield 3-(hydroxymethyl)cyclopentanone.

Protocol 2.2: Conversion of 3-(Hydroxymethyl)cyclopentanone to this compound (General Procedure)

Step 2a: Tosylation: To a solution of 3-(hydroxymethyl)cyclopentanone in dichloromethane at 0 °C is added pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed, dried, and concentrated to give the crude tosylate.

Step 2b: Nitration: The crude tosylate is dissolved in a polar aprotic solvent such as DMF, and sodium nitrite (NaNO₂) is added. The mixture is stirred, possibly with heating, until the substitution is complete (monitored by TLC). The reaction is then worked up by pouring into water and extracting with a suitable organic solvent. The combined organic extracts are washed, dried, and concentrated, and the crude product is purified by chromatography to afford this compound.

Experimental Workflow for Route 2:

G start 5-(Hydroxymethyl)furfural (from Biomass) step1 Hydrogenative Ring Rearrangement (Au/Nb₂O₅, H₂) start->step1 intermediate 3-(Hydroxymethyl)cyclopentanone step1->intermediate step2 Tosylation & Nitration (1. TsCl, Py; 2. NaNO₂) intermediate->step2 product This compound step2->product

Caption: Biomass-derived route to this compound.

Route 3: Direct Nitromethylation of Cyclopentanone (Hypothetical)

A direct C-H functionalization approach to introduce the nitromethyl group onto the cyclopentanone ring would be a highly atom-economical and efficient strategy. While direct α-nitromethylation of ketones is not a widely established transformation, modern synthetic methodologies, such as transition-metal catalysis or radical-mediated processes, offer potential avenues for exploration.

Conceptual Pathway:

This route would involve the direct reaction of cyclopentanone with a nitromethyl source in the presence of a suitable catalyst or initiator. Challenges to overcome would include controlling the regioselectivity to favor functionalization at the 3-position (β-position to the carbonyl) and preventing side reactions such as self-condensation of the ketone.

Potential Methodologies to Explore:
  • Transition-Metal Catalyzed C-H Activation: Palladium-catalyzed cross-coupling reactions have been developed for the nitromethylation of aryl halides. Adapting such a system for the C(sp³)-H activation of a cyclic ketone would be a significant synthetic innovation.

  • Radical-Mediated Nitromethylation: The generation of a cyclopentanone radical followed by trapping with a nitromethyl radical source could potentially lead to the desired product.

As this route is currently speculative, detailed experimental protocols and quantitative data are not available. Further research is required to establish the feasibility of this approach.

Logical Relationship for Route 3:

G start Cyclopentanone reagents Nitromethyl Source + Catalyst/Initiator start->reagents product This compound reagents->product challenge Challenges: - Regioselectivity - Side Reactions product->challenge

Caption: Conceptual direct nitromethylation of cyclopentanone.

Conclusion

The synthesis of this compound is most reliably achieved through the Michael addition of nitromethane to 2-cyclopentenone (Route 1) . This route offers high yields for the racemic product and provides established organocatalytic methods for accessing enantioenriched material, which is crucial for applications in drug development.

The synthesis from biomass-derived HMF (Route 2) presents a compelling "green" alternative. While the initial ring-rearrangement step is efficient, the subsequent conversion of the hydroxymethyl to a nitromethyl group adds steps to the overall sequence. Further development of this route could enhance its competitiveness.

The direct nitromethylation of cyclopentanone (Route 3) remains a forward-looking but currently undeveloped strategy. Success in this area would represent a significant advance in synthetic efficiency.

For researchers requiring immediate and reliable access to this compound, the variations of the Michael addition are the recommended methods. For those with an interest in sustainable synthesis and process development, the route from HMF warrants further investigation and optimization.

Comparative Reactivity Analysis: 3-(Nitromethyl)cyclopentanone and Other Nitroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-(nitromethyl)cyclopentanone with other common nitroalkanes such as nitromethane, nitroethane, and 2-nitropropane. The analysis focuses on three cornerstone reactions in organic synthesis: the Nef reaction, the Henry (nitroaldol) reaction, and the Michael addition. The unique structural features of this compound, combining a cyclic ketone with a primary nitroalkane moiety, influence its reactivity profile. This document presents available experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate reaction pathways and logical relationships.

Acidity and Nucleophilicity of Nitroalkanes

Nitroalkane Structure pKa (in H₂O)
NitromethaneCH₃NO₂10.2
NitroethaneCH₃CH₂NO₂8.5
2-Nitropropane(CH₃)₂CHNO₂7.7
This compound C₆H₉NO₃Estimated ~8-10

Comparative Reaction Performance

The following sections provide a comparative overview of the performance of this compound and other nitroalkanes in the Nef, Henry, and Michael reactions. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources and should be interpreted as a general guide to their relative reactivity. The reactivity of cyclic nitroalkanes can be influenced by steric hindrance imposed by the ring structure, potentially leading to slower reaction rates compared to their acyclic counterparts.

Nef Reaction

The Nef reaction transforms a primary or secondary nitroalkane into a corresponding aldehyde or ketone. This reaction is crucial for unmasking a carbonyl group after the nitroalkane has been used as a nucleophile.

Substrate Conditions Product Yield (%) Reference
Nitrocyclohexane1) NaOEt, EtOH; 2) H₂SO₄, H₂O, 0 °CCyclohexanone~70-80[1]
2-Nitropropane1) NaOH; 2) H₂SO₄, H₂OAcetone~70-80General
1-Nitro-1-phenyl-ethane1) KOH; 2) H₂SO₄, H₂OAcetophenone~70General
This compound 1) Base; 2) Acid3-FormylcyclopentanoneN/APostulated

No specific experimental data for the Nef reaction of this compound was found in the searched literature. The expected product is 3-formylcyclopentanone. The yield would likely be comparable to other cyclic nitroalkanes under optimized conditions.

Henry (Nitroaldol) Reaction

The Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding a β-nitro alcohol. The reactivity in the Henry reaction is influenced by the acidity of the nitroalkane and the electrophilicity of the carbonyl compound.

Nitroalkane Carbonyl Compound Catalyst/Conditions Yield (%) Diastereoselectivity (syn:anti) Reference
NitromethaneBenzaldehydeBaseGoodN/A[2][3]
NitroethaneBenzaldehydeBaseGoodMixture[2]
2-NitropropaneBenzaldehydeBaseLowerN/A[4]
This compound BenzaldehydeBaseN/AN/APostulated

Specific quantitative data for the Henry reaction of this compound is not available in the surveyed literature. As a primary nitroalkane, it is expected to react readily with aldehydes like benzaldehyde in the presence of a base. The cyclopentanone moiety may introduce steric considerations that could influence the reaction rate and diastereoselectivity.

Michael Addition

The Michael addition involves the conjugate addition of a nitronate anion to an α,β-unsaturated carbonyl compound. The efficiency of this reaction depends on the nucleophilicity of the nitronate and the electrophilicity of the Michael acceptor.

Michael Donor (Nitroalkane) Michael Acceptor Catalyst/Conditions Yield (%) Reference
NitromethaneMethyl vinyl ketoneBaseGood[5]
NitroethaneMethyl vinyl ketoneBaseGood[5]
2-NitropropaneMethyl vinyl ketoneBaseModerate[5]
This compound Methyl vinyl ketoneBaseN/APostulated

While specific data for this compound in the Michael addition is not documented in the searched literature, its nitronate is expected to act as a competent nucleophile. The steric bulk of the cyclopentanone ring might slightly decrease the reaction rate compared to smaller acyclic nitroalkanes.

Experimental Protocols

The following are generalized experimental protocols for the Nef, Henry, and Michael reactions. Given the lack of specific procedures for this compound, the protocols for nitrocyclohexane are provided as a representative example for a cyclic nitroalkane. These should be adapted and optimized for the specific substrate and desired outcome.

Nef Reaction of a Cyclic Nitroalkane (e.g., Nitrocyclohexane)

1. Nitronate Salt Formation:

  • Dissolve nitrocyclohexane (1.0 eq) in ethanol.

  • At 0 °C, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise.

  • Stir the mixture at room temperature for 2-4 hours to ensure complete formation of the sodium nitronate salt.[1]

2. Hydrolysis:

  • Prepare a cold (0 °C) aqueous solution of sulfuric acid (e.g., 10-20%).

  • Slowly add the solution of the sodium nitronate to the cold sulfuric acid solution with vigorous stirring, maintaining the temperature below 5 °C.[1]

  • After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.

3. Workup:

  • Extract the reaction mixture with diethyl ether or dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclohexanone.[1]

Henry Reaction of a Nitroalkane with an Aldehyde

1. Reaction Setup:

  • To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF), add the nitroalkane (1.0-1.2 eq).

  • Add a catalytic amount of a base (e.g., triethylamine, DBU, or a phase-transfer catalyst like tetrabutylammonium fluoride).

2. Reaction:

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Workup:

  • Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Michael Addition of a Nitroalkane to an α,β-Unsaturated Ketone

1. Reaction Setup:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) and the nitroalkane (1.0-1.5 eq) in a suitable solvent (e.g., THF, methanol, or dichloromethane).

  • Add a catalytic amount of a base (e.g., DBU, sodium methoxide, or a phase-transfer catalyst).[5]

2. Reaction:

  • Stir the mixture at room temperature. Reaction times can range from a few hours to several days.

  • Monitor the reaction progress by TLC.

3. Workup:

  • Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid or saturated aqueous ammonium chloride).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Relationships

Nef Reaction Pathway

Nef_Reaction Nitroalkane Nitroalkane Nitronate Nitronate Anion Nitroalkane->Nitronate Base Nitronic_Acid Nitronic Acid Nitronate->Nitronic_Acid H+ Protonated_Nitronic_Acid Protonated Nitronic Acid Nitronic_Acid->Protonated_Nitronic_Acid H+ Adduct Water Adduct Protonated_Nitronic_Acid->Adduct + H2O Carbonyl Carbonyl Compound Adduct->Carbonyl - H2NO2 Henry_Workflow Start Combine Aldehyde, Nitroalkane, and Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Start->Reaction Quench Quench with Aqueous NH4Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Reactivity_Factors Reactivity Nitroalkane Reactivity Acidity α-Proton Acidity (pKa) Reactivity->Acidity Sterics Steric Hindrance Reactivity->Sterics Electronic_Effects Electronic Effects of Substituents Reactivity->Electronic_Effects Reaction_Conditions Reaction Conditions (Solvent, Temp, Catalyst) Reactivity->Reaction_Conditions

References

Spectroscopic Analysis for Structural Confirmation of 3-(Nitromethyl)cyclopentanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of spectroscopic techniques for the structural elucidation of 3-(nitromethyl)cyclopentanone derivatives, supported by expected experimental data and detailed protocols. Alternative analytical methods are also discussed to provide a comprehensive analytical perspective.

The structural confirmation of this compound, a nitro-substituted cyclic ketone with the molecular formula C6H9NO3, relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a conclusive structural assignment.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for a representative this compound derivative. These values are based on established principles for similar functional groups and molecular structures.[1][2][3][4]

Table 1: Expected Infrared (IR) Spectroscopy Data

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C=O (Ketone)1715 - 1740Strong, Sharp Stretch
NO₂ (Nitro)1540 - 1560 and 1370 - 1390Asymmetric and Symmetric Stretch
C-N1170 - 1350Stretch
C-H (sp³)2850 - 3000Stretch

Table 2: Expected ¹H NMR Spectroscopy Data

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
CH₂ adjacent to C=O (α-protons)2.1 - 2.6Multiplet
CH₂ adjacent to CH-NO₂1.8 - 2.2Multiplet
CH-NO₂4.5 - 4.8Multiplet
CH₂ of nitromethyl group4.3 - 4.6Doublet
Other ring CH₂1.5 - 2.0Multiplet

Table 3: Expected ¹³C NMR Spectroscopy Data

| Carbon Environment | Expected Chemical Shift (δ, ppm) | |---|---|---| | C=O (Carbonyl) | 190 - 220 | | C-NO₂ | 70 - 80 | | CH₂ of nitromethyl group | 75 - 85 | | CH₂ adjacent to C=O (α-carbons) | 30 - 50 | | Other ring CH₂ | 20 - 40 |

Table 4: Expected Mass Spectrometry (MS) Data

IonExpected m/z ValueFragmentation Pathway
[M]⁺ (Molecular Ion)143.05-
[M-NO₂]⁺97.05Loss of nitro group
[M-CH₂NO₂]⁺84.05α-cleavage
C₄H₅O⁺69.03Ring fragmentation
C₂H₂O⁺42.01McLafferty rearrangement product

Experimental Workflow and Methodologies

The structural elucidation of a this compound derivative typically follows a structured workflow, integrating various spectroscopic techniques for a comprehensive analysis.

G cluster_0 Structural Elucidation Workflow synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Map Connectivity purification->nmr elucidation Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation confirmation Final Structure Confirmation elucidation->confirmation

Caption: Workflow for the structural elucidation of organic compounds.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducible results.

1. Infrared (IR) Spectroscopy

  • Objective: To identify the presence of key functional groups such as the carbonyl (C=O) of the ketone and the nitro (NO₂) group.

  • Methodology:

    • A thin film of the purified liquid sample is prepared between two potassium bromide (KBr) plates. If the sample is a solid, it is finely ground with KBr powder and pressed into a thin pellet.

    • The sample is placed in the IR spectrometer.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the connectivity of atoms within the molecule by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Methodology:

    • Approximately 5-10 mg of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • The ¹H NMR spectrum is acquired, providing information on the chemical shift, integration (proton ratio), and multiplicity (splitting pattern) of each proton signal.

    • The ¹³C NMR spectrum is then acquired to identify the chemical shift of each unique carbon atom.

    • If necessary, 2D NMR experiments (e.g., COSY, HSQC) can be performed to further elucidate the connectivity between protons and carbons.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.[5]

  • Methodology:

    • A small amount of the sample is introduced into the mass spectrometer, typically using a technique like electron ionization (EI).

    • The sample is ionized, causing the formation of a molecular ion and various fragment ions.

    • The ions are separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value. The molecular ion peak confirms the molecular weight, and high-resolution mass spectrometry can provide the exact molecular formula.[6]

Comparison with Alternative Analytical Techniques

While spectroscopic methods are central to structural elucidation, other analytical techniques can provide complementary or confirmatory data.[6][7]

Table 5: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Spectroscopy (IR, NMR, MS) Functional groups, atomic connectivity, molecular weight, and formula.[8][9]Provides a detailed and comprehensive structural picture.Can be complex to interpret for highly intricate molecules.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.[6]Provides unambiguous proof of structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the elemental formula derived from mass spectrometry.Does not provide information on the connectivity of atoms.
Chromatography (GC, HPLC) Purity of the sample and can be coupled with MS for separation and identification.[5]Excellent for separating mixtures and quantifying components.Not a primary technique for de novo structure elucidation.

Logical Relationships in Structure Determination

The process of determining the structure of an unknown compound from its spectroscopic data follows a logical progression.

G cluster_0 Logical Flow of Spectroscopic Data Interpretation data Acquire Spectroscopic Data (MS, IR, ¹H NMR, ¹³C NMR) ms_info MS Data: - Molecular Weight - Molecular Formula (HRMS) data->ms_info ir_info IR Data: - Identify Functional Groups (e.g., C=O, NO₂) data->ir_info nmr_info NMR Data: - Number of unique H & C - Chemical environments - Connectivity (H-H, C-H) data->nmr_info proposal Propose Putative Structure(s) ms_info->proposal ir_info->proposal nmr_info->proposal validation Validate Structure (Check consistency across all data) proposal->validation final Final Confirmed Structure validation->final

Caption: Logical steps for interpreting spectroscopic data for structure elucidation.

References

Unlocking the Therapeutic Potential of the Cyclopentanone Scaffold: A Comparative Analysis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds with enhanced efficacy and target specificity is a perpetual endeavor. The cyclopentanone ring system, a versatile scaffold present in numerous natural products, has emerged as a promising starting point for the synthesis of a new generation of therapeutic agents. This guide provides a comparative analysis of the biological activities of various functionalized cyclopentanone and cyclopentenone derivatives, offering insights into their potential as antimicrobial and anticancer agents. While the direct synthesis from 3-(nitromethyl)cyclopentanone is a specific route to such structures, this review focuses on the broader biological potential of the functionalized cyclopentanone core, supported by experimental data from recent studies.

Antimicrobial Activity of Functionalized Cyclopentenones

A recent study explored the antimicrobial properties of a series of trans-diamino-cyclopentenones (DCPs) and an oxime ether derivative. These compounds were synthesized and evaluated for their minimum inhibitory concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria, as well as yeast.

Comparative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected functionalized cyclopentenone derivatives against various microbial strains.

CompoundS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)E. coli MIC (µg/mL)S. cerevisiae MIC (µg/mL)
DCP-1 >62.5>62.5>62.5>62.5>62.5
DCP-7 3.913.911.95>62.531.2
DCP-8 7.813.910.98>62.562.5
Oxime Ether 20 1.950.9763.91>62.5>62.5
Vancomycin 0.980.98>62.5NANA
Ciprofloxacin 0.240.240.490.015NA

Data sourced from a study on functionalized cyclopentenones as antimicrobial agents.[1][2][3]

The results indicate that DCPs containing aryl amines (like DCP-7 and DCP-8) displayed notable activity against Gram-positive bacteria, including resistant strains like MRSA and VRE.[1][3] Interestingly, the oxime ether derivative (Compound 20) showed enhanced activity against MRSA compared to its parent DCPs.[3] None of the tested compounds exhibited significant activity against the Gram-negative bacterium E. coli or the yeast S. cerevisiae.[1]

Anticancer Activity of Functionalized Cyclopentenones

In the realm of oncology, functionalized cyclopentenones have been investigated for their cytotoxic effects against various cancer cell lines. A study focused on developing cyclopentenones with low electrophilic character to minimize off-target effects while retaining anticancer activity.

Comparative Cytotoxicity Data

The table below presents the half-maximal inhibitory concentration (IC50) values for selected 2,4-substituted cyclopentenone derivatives against a panel of human cancer cell lines.

CompoundHT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)NCI-H460 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)HEK 293T (Normal) IC50 (µM)
CP-A 15 ± 212 ± 110 ± 18 ± 125 ± 3>50
CP-B 8 ± 17 ± 15 ± 0.54 ± 0.515 ± 2>50
CP-C >50>50>50>50>50>50
Doxorubicin 0.05 ± 0.010.1 ± 0.020.08 ± 0.010.06 ± 0.010.12 ± 0.031.5 ± 0.2

Data represents the cytotoxic activity of non-Michael acceptor cyclopentenones.[4][5]

The 2,4-substituted cyclopentenones, designed to be less reactive as Michael acceptors, demonstrated cytotoxicity against several cancer cell lines while showing significantly lower toxicity towards healthy HEK 293T cells.[4][5] This suggests a more targeted mechanism of action compared to traditional electrophilic enones.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination):

  • Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB).

  • The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Two-fold serial dilutions of the compounds were prepared in a 96-well microtiter plate using MHB.

  • The bacterial inoculum was adjusted to a concentration of 5 x 10^5 CFU/mL and added to each well.

  • The plates were incubated at 37°C for 24 hours.

  • The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Vancomycin and ciprofloxacin were used as positive controls.

In Vitro Cytotoxicity Assay

MTT Assay (for IC50 determination):

  • Human cancer cell lines (HT-29, MCF-7, NCI-H460, HCT-116, MDA-MB-231) and a normal human embryonic kidney cell line (HEK 293T) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • The cells were treated with various concentrations of the synthesized cyclopentenone derivatives for 48 hours.

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves. Doxorubicin was used as a positive control.

Visualizing Synthesis and Biological Evaluation Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the general workflow for the synthesis and biological evaluation of these cyclopentanone derivatives.

G cluster_synthesis Synthesis of Cyclopentenone Derivatives start Starting Materials (e.g., Furfural, Amines) reaction Tandem Furan Ring Opening / Nazarov Electrocyclization start->reaction functionalization Further Functionalization (e.g., Oxime formation, Substitution) reaction->functionalization purification Purification and Characterization (e.g., Chromatography, NMR, MS) functionalization->purification compounds Synthesized Cyclopentenone Derivatives purification->compounds

Caption: General workflow for the synthesis of functionalized cyclopentenone derivatives.

G cluster_evaluation Biological Activity Evaluation compounds Synthesized Derivatives antimicrobial Antimicrobial Assays (e.g., MIC determination) compounds->antimicrobial anticancer Anticancer Assays (e.g., IC50 determination) compounds->anticancer data_analysis Data Analysis and SAR Studies antimicrobial->data_analysis anticancer->data_analysis lead_compound Identification of Lead Compounds data_analysis->lead_compound

Caption: Workflow for the biological evaluation of synthesized cyclopentenone derivatives.

References

A Comparative Guide to the Efficacy of Reducing Agents for the Nitro Group in 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of a nitro group in the presence of other sensitive functionalities is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This guide provides an objective comparison of various reducing agents for the chemoselective reduction of the nitro group in 3-(nitromethyl)cyclopentanone to yield 3-(aminomethyl)cyclopentanone, a valuable building block. The presence of a ketone functionality in the substrate necessitates a careful choice of reagents to avoid unwanted side reactions.

This comparison is based on established chemical principles and experimental data from analogous reductions, offering insights into reaction efficiency, selectivity, and practical considerations.

Comparison of Reducing Agent Efficacy

The following table summarizes the performance of several common reducing agents for the selective reduction of the nitro group in the presence of a ketone.

Reducing Agent/SystemTypical Reaction TimeYieldSelectivity (Nitro vs. Ketone)Key AdvantagesPotential Drawbacks
Catalytic Hydrogenation
H₂/Raney® Ni2-6 hoursHighGood to ExcellentHigh efficiency, relatively low cost of catalyst.Pyrophoric nature of catalyst requires careful handling.
H₂/Pd-C1-4 hoursHighModerate to GoodHigh catalytic activity, fast reaction rates.May lead to over-reduction of the ketone to the corresponding alcohol.
Pd-C/Ammonium Formate1-3 hoursHighExcellentMild reaction conditions, avoids the use of high-pressure hydrogen gas.[1][2]Cost of palladium catalyst.
Chemical Reduction
Iron (Fe) / NH₄Cl3-8 hoursGood to HighExcellentCost-effective, environmentally benign metal, high chemoselectivity.[3][4]Heterogeneous reaction can sometimes be sluggish, workup can be tedious.
Tin(II) Chloride (SnCl₂)2-5 hoursGoodExcellentMild and highly selective for nitro groups over carbonyls.[5][6][7]Stoichiometric amounts of tin salts are required, leading to significant metal waste.[8]

Experimental Protocols

Detailed methodologies for the most promising and representative reduction techniques are provided below.

Method 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This procedure is favored for its mild conditions and high selectivity, avoiding the need for a pressurized hydrogen atmosphere.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • To this solution, add ammonium formate (5.0 eq).

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-(aminomethyl)cyclopentanone.

Method 2: Reduction with Iron Powder and Ammonium Chloride

This classic and cost-effective method offers excellent chemoselectivity for the nitro group.[4][9]

Materials:

  • This compound

  • Iron powder (<10 µm)

  • Ammonium chloride

  • Ethanol

  • Water

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth.

  • Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 3-(aminomethyl)cyclopentanone.

Method 3: Reduction with Tin(II) Chloride

Tin(II) chloride is a mild and highly selective reagent for the reduction of nitro groups in the presence of carbonyls.[6][7]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • A precipitate of tin salts may form, which should be removed by filtration.

  • Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give the crude 3-(aminomethyl)cyclopentanone.

Visualizing the Reduction Pathways

The following diagrams illustrate the logical workflow for selecting a reducing agent and the general transformation involved.

Reduction_Workflow Start Start: this compound Decision Select Reduction Strategy Start->Decision Catalytic Catalytic Hydrogenation Decision->Catalytic H₂ or H-donor Chemical Chemical Reduction Decision->Chemical Metal/Acid or Salt Product Product: 3-(Aminomethyl)cyclopentanone Catalytic->Product Chemical->Product

Caption: Decision workflow for the reduction of this compound.

Caption: General reaction scheme for the reduction.

References

A Comparative Analysis of the Organocatalytic Michael Addition of Nitromethane to Cyclic Enones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the construction of stereochemically complex molecules is a cornerstone of innovation. The Michael addition, a conjugate addition reaction, stands out as a powerful tool for carbon-carbon bond formation. This guide provides a comparative overview of the organocatalytic Michael addition of nitromethane to various cyclic enones—specifically five-, six-, and seven-membered rings. The data presented is derived from a highly efficient method utilizing a tert-leucine-derived chiral diamine catalyst, which offers excellent enantioselectivity in the synthesis of all-carbon quaternary stereocenters. [1]

The addition of nitromethane to cyclic enones is a pivotal transformation in organic synthesis, as the resulting γ-nitro ketones are versatile intermediates that can be further elaborated into a variety of complex molecular architectures, including those found in natural products and pharmaceuticals. The use of organocatalysis in this context represents a significant advancement, offering a metal-free and environmentally benign approach to the asymmetric synthesis of these valuable building blocks.

Comparative Performance Data

The following table summarizes the performance of the organocatalytic Michael addition of nitromethane to various β-substituted cyclic enones. The data highlights the reaction's efficiency across different ring sizes, showcasing the yield and enantioselectivity achieved. All reactions were performed under optimized conditions using a chiral diamine catalyst.

Enone Substrate (Ring Size)ProductYield (%)ee (%)
3-Methylcyclopent-2-en-1-one (5-membered)3-Methyl-3-(nitromethyl)cyclopentan-1-one6596
3-Methylcyclohex-2-en-1-one (6-membered)3-Methyl-3-(nitromethyl)cyclohexan-1-one9899
3-Methylcyclohept-2-en-1-one (7-membered)3-Methyl-3-(nitromethyl)cycloheptan-1-one8598

Experimental Protocols

The following is a general experimental protocol for the asymmetric Michael addition of nitromethane to β-substituted cyclic enones, as described in the reference literature.

Materials:

  • β-substituted cyclic enone (1.0 equiv)

  • Nitromethane (4.0 equiv)

  • Chiral diamine catalyst (0.1 equiv)

  • Benzoic acid (PhCO₂H) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂) as solvent

Procedure:

  • To a vial equipped with a magnetic stir bar were added the β-substituted cyclic enone (0.4 mmol, 1.0 equiv), the chiral diamine catalyst (0.1 equiv), and benzoic acid (0.1 equiv).

  • The vial was sealed and the mixture was dissolved in dichloromethane (0.5 M).

  • Nitromethane (4.0 equiv) was then added to the solution.

  • The reaction mixture was stirred at the specified temperature (typically 30-40 °C) for the required time (typically 24-72 hours), while the reaction progress was monitored by GC analysis.

  • Upon completion, the reaction mixture was concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel to afford the desired γ-nitro ketone.

Visualizing the Process

To further clarify the experimental process, the following diagrams illustrate the general reaction mechanism and the experimental workflow.

Michael_Addition_Mechanism General Mechanism of Michael Addition cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Nitromethane Nitromethane Nitronate_Anion Nitronate_Anion Nitromethane->Nitronate_Anion Base Cyclic_Enone Cyclic_Enone Enolate_Intermediate Enolate_Intermediate Cyclic_Enone->Enolate_Intermediate Catalyst Catalyst Catalyst->Nitromethane Catalyst->Cyclic_Enone Nitronate_Anion->Enolate_Intermediate + Cyclic Enone Gamma_Nitro_Ketone Gamma_Nitro_Ketone Enolate_Intermediate->Gamma_Nitro_Ketone Protonation

Caption: General mechanism of the Michael addition.

Experimental_Workflow Experimental Workflow Start Start Combine_Reactants Combine Enone, Catalyst, and Benzoic Acid in CH2Cl2 Start->Combine_Reactants Add_Nitromethane Add Nitromethane Combine_Reactants->Add_Nitromethane Stir_and_Heat Stir at 30-40 °C (24-72 h) Add_Nitromethane->Stir_and_Heat Monitor_Reaction Monitor by GC Stir_and_Heat->Monitor_Reaction Concentrate Concentrate in vacuo Monitor_Reaction->Concentrate Reaction Complete Purify Purify by Flash Column Chromatography Concentrate->Purify Product Product Purify->Product

Caption: A typical experimental workflow.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates like 3-(Nitromethyl)cyclopentanone is critical for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of suitable analytical methodologies for the quantification of this compound. Given the limited number of publicly available methods specifically validated for this compound, this document outlines a comparison of two primary analytical techniques widely applicable to similar small organic molecules: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The performance data and protocols presented are based on established methods for analogous cyclic ketones and nitroalkanes and serve as a robust starting point for method development and validation.[1][2][3][4]

Methodology Performance Comparison

The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for structural confirmation.

Table 1: Comparison of Quantitative Performance for Analytical Methods

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.05 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 5.0%
Typical Run Time 5 - 15 minutes15 - 30 minutes
Selectivity Moderate to HighVery High
Primary Use Case Routine QC, PurityTrace Analysis, Impurity ID

Note: The values presented are typical performance targets for well-validated methods and may vary based on instrumentation and specific experimental conditions.

Methodology and Experimental Protocols

Detailed and robust protocols are fundamental to achieving reproducible and accurate results. Below are foundational methods for HPLC-UV and GC-MS that can be adapted and validated for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a reliable and widely used technique for the quantification of organic molecules with a UV chromophore, such as the nitro group in the target analyte. It is particularly well-suited for routine quality control applications due to its robustness and speed.

Experimental Protocol: HPLC-UV

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

    • Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL using the mobile phase as the diluent.

    • Prepare unknown samples by accurately weighing and dissolving them in acetonitrile to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[5][6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (based on the typical absorbance of nitroalkanes).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

    • Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and selectivity compared to HPLC-UV. The mass spectrometer provides mass-to-charge ratio information, which allows for definitive identification of the analyte and is ideal for trace-level quantification and impurity profiling.[4][7][8]

Experimental Protocol: GC-MS

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in ethyl acetate.

    • Prepare calibration standards by serial dilution to concentrations ranging from 0.05 µg/mL to 25 µg/mL.

    • Prepare unknown samples by dissolving them in ethyl acetate to a concentration within the calibration range. The use of an internal standard (e.g., 3-methylcyclopentanone) is recommended for improved accuracy.[9]

    • Filter all solutions through a 0.45 µm syringe filter.

  • Chromatographic and Spectrometric Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).

    • Column: A non-polar or mid-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) or Splitless for trace analysis.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 220 °C at a rate of 15 °C/min.

      • Hold: Hold at 220 °C for 2 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan can be used for initial identification.

  • Data Analysis:

    • Identify the analyte peak based on its retention time and the presence of characteristic ions.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Quantify the analyte in unknown samples using the generated calibration curve.

Visualized Workflows

To clarify the logical steps in method validation and sample analysis, the following diagrams illustrate the typical workflows.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis Dev1 Define Analytical Requirements (LOD, LOQ, Range) Dev2 Select Technique (HPLC vs. GC-MS) Dev1->Dev2 Dev3 Optimize Parameters (Column, Mobile Phase/Temp Program) Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 RA1 System Suitability Test Val5->RA1 Implement Method RA2 Sample Analysis RA1->RA2 RA3 Data Reporting RA2->RA3 G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Start Start: Receive Sample Prep1 Accurately Weigh Sample Start->Prep1 Prep2 Dissolve in Appropriate Solvent Prep1->Prep2 Prep3 Filter through 0.45 µm Syringe Filter Prep2->Prep3 Analysis Inject into HPLC or GC-MS System Prep3->Analysis Data1 Integrate Peak Area Analysis->Data1 Data2 Apply Calibration Curve Data1->Data2 Data3 Calculate Concentration Data2->Data3 End End: Report Result Data3->End

References

A Comparative Analysis of Diastereoselective Strategies for the Synthesis of Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of substituted cyclopentanones is a critical challenge. These five-membered carbocycles are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. Achieving high diastereoselectivity in their synthesis is paramount for ensuring therapeutic efficacy and minimizing off-target effects. This guide provides an objective comparison of three prominent methodologies for the diastereoselective synthesis of substituted cyclopentanones: a Lewis acid-catalyzed [3+2] cycloaddition, the Pauson-Khand reaction, and an organocatalytic Michael addition. The performance of each method is evaluated based on experimental data, with detailed protocols provided for key examples.

Introduction to Diastereoselective Cyclopentanone Synthesis

The precise spatial arrangement of substituents on a cyclopentanone ring profoundly influences its biological activity. Diastereomers, stereoisomers that are not mirror images of each other, can exhibit vastly different pharmacological profiles. Therefore, the development of synthetic methods that afford high diastereomeric purity is a cornerstone of modern medicinal chemistry and drug development. The choice of synthetic strategy often depends on the desired substitution pattern, the required level of stereocontrol, and the compatibility with various functional groups. This guide will delve into the nuances of three powerful and distinct approaches to address this synthetic challenge.

Comparative Performance Analysis

The efficacy of different diastereoselective methods for cyclopentanone synthesis can be quantitatively compared by examining key parameters such as chemical yield and diastereomeric ratio (d.r.). The following tables summarize representative data for the selected methodologies.

Method 1: Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes and Ketenes

This emerging method utilizes a dual Lewis acid system, typically Indium(III) bromide (InBr₃) and Ethylaluminum dichloride (EtAlCl₂), to promote the [3+2] cycloaddition of donor-acceptor (D-A) cyclopropanes with in situ-generated ketenes. This approach has demonstrated excellent yields and high levels of diastereoselectivity, offering a powerful tool for the synthesis of highly substituted cyclopentanones.[1]

EntryDonor-Acceptor CyclopropaneAcyl ChlorideProductYield (%)d.r.
11a (R¹=Me, R²=Ph)Propionyl chloride3a91>20:1
21b (R¹=Et, R²=Ph)Propionyl chloride3b88>20:1
31c (R¹=Bn, R²=Ph)Propionyl chloride3c9315:1
41d (R¹=Me, R²=4-MeC₆H₄)Propionyl chloride3d85>20:1
51e (R¹=Me, R²=4-ClC₆H₄)Phenylacetyl chloride3e8910:1

Table 1: Diastereoselective synthesis of cyclopentanones via Lewis acid-catalyzed [3+2] cycloaddition. Data sourced from Kerrigan, et al.[1]

Method 2: Intramolecular Pauson-Khand Reaction (PKR)

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to afford an α,β-cyclopentenone.[2][3][4][5] The intramolecular variant of this reaction is particularly powerful for the diastereoselective synthesis of bicyclic and polycyclic systems, where the stereochemistry of the starting enyne can effectively control the diastereoselectivity of the cyclization.[2][3][6] A diastereoselective Co₂(CO)₈-mediated Pauson-Khand reaction of siloxy-tethered 1,7-enynes has been developed for the synthesis of stereoenriched β-alkylated cyclopentenones.[7][8][9]

| Entry | Substrate (Siloxy-Tethered 1,7-Enyne) | Product | Yield (%) | d.r. (syn:anti) | | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | 5a (R¹=Me, R²=H) | 6a | 75 | 6:1 | | 2 | 5b (R¹=Et, R²=H) | 6b | 78 | 3:1 | | 3 | 5c (R¹=Ph, R²=H) | 6c | 85 | >20:1 | | 4 | 5d (R¹=Bn, R²=H) | 6d | 82 | >20:1 | | 5 | 5e (R¹=Me, R²=Me) | 6e | 88 | >20:1 |

Table 2: Diastereoselective synthesis of cyclopentaoxasilinones via intramolecular Pauson-Khand reaction. Data sourced from Martinez Solorio, et al.[8][10]

Method 3: Organocatalytic Michael Addition

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. In the context of cyclopentanone synthesis, the Michael addition of nucleophiles to α,β-unsaturated systems, followed by an intramolecular cyclization, can generate multiple stereocenters with high stereocontrol. One notable example involves the Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles catalyzed by a bifunctional squaramide organocatalyst. While this method provides excellent enantioselectivity, the diastereoselectivity is generally moderate.[11]

EntryAlkylidene OxindoleProductYield (%)d.r.
12a (R=H)3a742.6:1
22b (R=5-Me)3b702.8:1
32c (R=5-Cl)3c783.0:1
42d (R=6-Br)3d823.2:1
52e (R=7-F)3e652.5:1

Table 3: Organocatalytic Michael addition for the synthesis of substituted cyclopentanes. Data sourced from a study on asymmetric organocatalytic Michael additions.[11]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed [3+2] Cycloaddition

To a solution of the donor-acceptor cyclopropane (0.2 mmol) in anhydrous CH₂Cl₂ (2.0 mL) at -78 °C under an argon atmosphere is added InBr₃ (0.03 mmol, 15 mol%) and EtAlCl₂ (1.0 M in hexanes, 0.03 mmol, 15 mol%). A solution of the corresponding acyl chloride (0.3 mmol) and N,N-diisopropylethylamine (0.4 mmol) in CH₂Cl₂ (1.0 mL) is then added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for the time specified in the original publication. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution (5 mL). The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentanone.

General Procedure for Intramolecular Pauson-Khand Reaction

To a solution of the siloxy-tethered 1,7-enyne (0.1 mmol) in anhydrous 1,2-dichloroethane (1.0 mL) under a carbon monoxide atmosphere (balloon) is added Co₂(CO)₈ (0.11 mmol). The reaction mixture is stirred at the temperature and for the time indicated in the source literature. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentaoxasilinone.

General Procedure for Organocatalytic Michael Addition

To a solution of the alkylidene oxindole (0.1 mmol) and cyclopentane-1,2-dione (0.12 mmol) in chloroform (1.0 mL) is added the bifunctional squaramide catalyst (0.01 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the time specified in the original study. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Mechanistic and Workflow Diagrams

To provide a clearer understanding of the reaction pathways and experimental setups, the following diagrams have been generated using Graphviz.

Lewis_Acid_Cycloaddition cluster_workflow Experimental Workflow cluster_mechanism Proposed Signaling Pathway start D-A Cyclopropane + Catalysts (InBr3, EtAlCl2) in CH2Cl2 at -78°C reaction Stir at -78°C start->reaction reagents Acyl Chloride + DIPEA in CH2Cl2 reagents->reaction quench Quench with sat. NaHCO3 reaction->quench extraction Extract with CH2Cl2 quench->extraction purification Purify by Column Chromatography extraction->purification product Substituted Cyclopentanone purification->product LA Lewis Acid (InBr3/EtAlCl2) cyclopropane D-A Cyclopropane LA->cyclopropane Activation ketene Ketene (in situ generated) intermediate Zwitterionic Intermediate ketene->intermediate activated_cyclo Activated Cyclopropane activated_cyclo->ketene Nucleophilic Attack activated_cyclo->intermediate cyclopentanone Cyclopentanone intermediate->cyclopentanone Ring Closure Pauson_Khand_Reaction cluster_workflow Experimental Workflow cluster_mechanism Logical Relationship of Mechanism start 1,7-Enyne + Co2(CO)8 in DCE under CO reaction Stir at specified temperature start->reaction workup Solvent Removal reaction->workup purification Purify by Column Chromatography workup->purification product Cyclopentaoxasilinone purification->product enyne 1,7-Enyne alkyne_complex Alkyne-Co Complex enyne->alkyne_complex cobalt Co2(CO)8 cobalt->alkyne_complex coordinative_insertion Alkene Coordination & Insertion alkyne_complex->coordinative_insertion metallacycle Cobaltacyclopentene coordinative_insertion->metallacycle co_insertion CO Insertion metallacycle->co_insertion reductive_elimination Reductive Elimination co_insertion->reductive_elimination cyclopentenone Cyclopentenone Product reductive_elimination->cyclopentenone Organocatalytic_Michael_Addition cluster_workflow Experimental Workflow cluster_mechanism Proposed Catalytic Cycle start Alkylidene Oxindole + Cyclopentane-1,2-dione + Catalyst in Chloroform reaction Stir at Room Temperature start->reaction workup Solvent Removal reaction->workup purification Purify by Column Chromatography workup->purification product Michael Adduct purification->product catalyst Squaramide Catalyst dione Cyclopentane- 1,2-dione catalyst->dione Activation enamine Enamine Intermediate dione->enamine oxindole Alkylidene Oxindole enamine->oxindole Michael Addition michael_adduct Michael Adduct oxindole->michael_adduct catalyst_regeneration Catalyst Regeneration michael_adduct->catalyst_regeneration catalyst_regeneration->catalyst

References

The Strategic Advantage of 3-(Nitromethyl)cyclopentanone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of building blocks is paramount to the efficiency and success of constructing complex molecular architectures. Among the myriad of options available to researchers, 3-(nitromethyl)cyclopentanone emerges as a uniquely versatile and powerful synthon. This guide provides a comprehensive comparison of this compound with other common synthetic building blocks, supported by established chemical principles and reaction examples. Its bifunctional nature, combining the reactivity of a cyclopentanone ring with the diverse synthetic potential of a nitromethyl group, offers a distinct advantage in the synthesis of pharmaceuticals, natural products, and other high-value chemical entities.

At a Glance: A Comparative Overview

The primary advantages of this compound stem from the synergistic interplay of its two functional groups. The cyclopentanone moiety provides a scaffold for various carbon-carbon bond-forming reactions, while the nitromethyl group serves as a precursor to a range of other functionalities and participates in key synthetic transformations.

FeatureThis compoundAlternative Building Blocks (e.g., Cyclohexanone, Simple Nitroalkanes, β-Ketoesters)
Versatility High: Possesses two distinct reactive sites enabling a wide array of transformations.Moderate to High: Typically possess one primary reactive site, requiring multi-step functionalization for similar versatility.
Synthetic Efficiency High: Can participate in cascade or tandem reactions, reducing step count.Variable: Often require sequential reactions to introduce new functional groups.
Stereochemical Control Good Potential: The rigid cyclopentane ring can influence the stereochemical outcome of reactions.Variable: Dependent on the specific structure and reaction conditions.
Access to Heterocycles Excellent: The nitro and keto groups are ideal precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles.Good: Can be used to synthesize heterocycles, but may require more extensive functional group manipulation.

The Dual Reactivity of this compound

The synthetic utility of this compound is best understood by examining the independent and cooperative reactivity of its functional groups.

Signaling Pathway of Synthetic Transformations

G cluster_0 This compound cluster_1 Nitromethyl Group Transformations cluster_2 Cyclopentanone Ring Reactions cluster_3 Target Molecules 3-NMC This compound Amine Primary Amine 3-NMC->Amine Reduction Nef Carbonyl (Nef Reaction) 3-NMC->Nef Hydrolysis Henry Nitroaldol (Henry) Reaction 3-NMC->Henry Base, Aldehyde Michael_Donor Michael Donor 3-NMC->Michael_Donor Base Aldol Aldol Condensation 3-NMC->Aldol Base/Acid, Carbonyl Wittig Wittig Reaction 3-NMC->Wittig Phosphorus Ylide Enolate Enolate Alkylation 3-NMC->Enolate Base, Alkyl Halide Baeyer Baeyer-Villiger Oxidation 3-NMC->Baeyer Peroxy Acid Heterocycles Heterocycles (e.g., Pyrrolidines, Lactams) Amine->Heterocycles Bioactive Bioactive Molecules Nef->Bioactive Henry->Bioactive Prostaglandins Prostaglandin Analogs Michael_Donor->Prostaglandins Aldol->Prostaglandins Wittig->Bioactive Enolate->Prostaglandins Baeyer->Heterocycles

Caption: Synthetic pathways accessible from this compound.

Performance in Key Synthetic Reactions: A Comparative Discussion

While direct, side-by-side quantitative comparisons in the literature are scarce, the known reactivity of the constituent functional groups allows for a qualitative assessment of this compound's advantages in key synthetic transformations.

Michael Addition Reactions

As a nitroalkane, the nitromethyl moiety of this compound can act as a potent Michael donor upon deprotonation. Nitroalkanes are highly effective carbon nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds.[1]

Comparison with other Michael Donors:

  • β-Dicarbonyl Compounds (e.g., Diethyl Malonate): While also effective Michael donors, the resulting adducts from β-dicarbonyl compounds often require harsh decarboxylation conditions to remove the activating groups. In contrast, the nitro group in the adducts from this compound can be readily converted to a variety of other functional groups under milder conditions.

  • Organocuprates: Organocuprates are excellent for conjugate additions, but they are often highly reactive and sensitive to air and moisture, requiring stringent anhydrous and inert atmosphere conditions. The generation of the nitronate from this compound is typically more operationally straightforward.

Aldol Condensation Reactions

The cyclopentanone ring of this compound can participate in aldol condensations, both as a nucleophile (via its enolate) and as an electrophile. The five-membered ring structure can impart a degree of stereocontrol in these reactions.

Comparison with other Ketones:

  • Acyclic Ketones (e.g., Acetone): Acyclic ketones can undergo self-condensation, leading to a mixture of products. The steric environment of this compound can favor cross-condensation with an aldehyde partner.

  • Cyclohexanone: While cyclohexanone is also a common choice for aldol reactions, the conformational flexibility of the six-membered ring can sometimes lead to mixtures of diastereomers. The more rigid cyclopentanone ring can offer improved diastereoselectivity in certain cases.

Experimental Protocols

The following are representative protocols for key reactions involving this compound and its precursors.

Synthesis of this compound

This procedure is adapted from a known synthesis.[2]

Workflow for the Synthesis of this compound:

G Start 2-Cyclopentenone + Nitromethane Reaction DBN, Isopropanol Room Temperature, 5h Start->Reaction Workup1 Vacuum Distillation of Isopropanol Reaction->Workup1 Workup2 Dissolve in Ethyl Acetate Wash with dilute H₂SO₄ Workup1->Workup2 Workup3 Dry with Na₂SO₄ Evaporate Solvent Workup2->Workup3 Product This compound Workup3->Product

References

Safety Operating Guide

Proper Disposal of 3-(Nitromethyl)cyclopentanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 3-(Nitromethyl)cyclopentanone, ensuring the safety of laboratory personnel and compliance with regulations.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a nitro-substituted cyclic ketone. Due to the presence of the nitromethyl group, this compound requires special consideration beyond the general handling of ketones. Nitro compounds can be energetic and may pose an explosion hazard under certain conditions.[1][2]

Key Safety Considerations

  • Flammability: this compound is a flammable liquid.

  • Explosive Potential: The nitromethyl group renders the molecule energetic. Like other nitroalkanes, it can be sensitive to shock, friction, or high temperatures, and may decompose explosively, especially if confined or mixed with incompatible materials such as strong bases, acids, or reducing agents.[1][2][3]

  • Toxicity: Upon decomposition at high temperatures, it may release toxic nitrogen oxides. Nitromethane, a related compound, is a suspected carcinogen.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (Viton gloves are recommended for nitro compounds) when handling this substance.[5]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data

PropertyCyclopentanoneThis compound
Molecular Formula C₅H₈OC₆H₉NO₃
Molecular Weight 84.12 g/mol [6]143.14 g/mol [7]
Boiling Point 130-131 °C[6]~120-125 °C
Flash Point 26 °C (78.8 °F)Not available
Density 0.951 g/mL at 25 °C[6]Not available

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended procedure for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designate a specific, labeled, and sealed waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper).

  • The container should be made of a compatible material (e.g., glass or high-density polyethylene) and be in good condition.

  • Do not mix this waste with other chemical waste streams, particularly not with acids, bases, or oxidizing agents, to prevent potentially hazardous reactions.[8]

2. Neutralization (for small quantities, with extreme caution):

  • This step should only be performed by experienced personnel and as a pre-treatment before collection by a waste disposal service if deemed necessary and safe.

  • For very small residual amounts, a cautious neutralization might be considered. However, given the potential for nitro compounds to react exothermically with bases, this is generally not recommended without a thorough risk assessment.

3. Preparation for Disposal:

  • Ensure the waste container is securely closed and properly labeled with the full chemical name: "this compound" and appropriate hazard symbols (flammable, potentially explosive, toxic).

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources, sparks, and direct sunlight.[8]

  • The storage area should be designated for flammable and reactive waste.

4. Professional Waste Disposal:

  • The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Inform the EHS office and the disposal company of the nature of the waste, specifically highlighting that it is a nitro-containing organic compound with potential explosive properties.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Remove all sources of ignition.[3]

  • Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.[9]

  • Collect the absorbed material into a designated hazardous waste container using non-sparking tools.[3]

  • The contaminated area should be decontaminated with a suitable solvent, and the cleaning materials also disposed of as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_collection Collect waste in a designated, labeled, and sealed container. ppe->waste_collection fume_hood->waste_collection spill Spill Occurs waste_collection->spill No spill_procedure Follow Spill Management Protocol: 1. Evacuate & remove ignition sources 2. Absorb with non-combustible material 3. Collect with non-sparking tools 4. Decontaminate area waste_collection->spill_procedure Yes storage Store waste container in a cool, dry, ventilated area away from incompatibles. spill->storage spill_procedure->waste_collection ehs Contact Environmental Health & Safety (EHS) for pickup. storage->ehs disposal Professional Waste Disposal Service ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 3-(Nitromethyl)cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-(Nitromethyl)cyclopentanone, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Note: A specific Safety Data Sheet (SDS) for this compound was not located. This guidance is based on the known hazards of its constituent functional groups: a nitroalkane (similar to nitromethane) and a cyclic ketone (similar to cyclopentanone). It is imperative to obtain and review the SDS from your chemical supplier for specific handling instructions and physical properties before commencing any work.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Flammability: Likely a flammable liquid.[1] Vapors may form explosive mixtures with air.[1]

  • Explosivity: Nitro compounds can be explosive, especially when heated or in the presence of certain contaminants.[1][2]

  • Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.[1][3]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6][7] A face shield should be used if there is a splash hazard or if the chemical is being heated.[8]
Skin Protection GlovesHandle with chemical-impermeable gloves. Nitrile gloves are generally not recommended for ketones.[7][9] Consider using butyl rubber, Viton, or other gloves rated for both nitroalkanes and ketones.[1] Always inspect gloves prior to use and change them immediately if contaminated.[7][8]
Protective ClothingWear a flame-resistant lab coat.[1] Ensure clothing is impervious to the chemical.[7]
Respiratory Protection RespiratorWork in a well-ventilated area, preferably within a chemical fume hood.[1][10] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[7] In case of fire, a self-contained breathing apparatus is necessary.[6]
Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical to minimize risks.

1. Preparation and Handling:

  • Ventilation: Ensure adequate ventilation in the handling area by working in a chemical fume hood.[1][10]

  • PPE Inspection: Inspect all PPE for integrity before use.[7]

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and sources of ignition.[4][10] Use non-sparking tools and ensure all equipment is properly grounded.[11][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, strong acids, and amines.[1][4]

2. In Case of a Spill:

  • Evacuation: Evacuate personnel to a safe area.[7]

  • Ignition Sources: Remove all sources of ignition.[7]

  • Ventilation: Ventilate the area.[7]

  • Containment: Wear appropriate PPE and contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[8][13] Do not use combustible materials.

  • Collection: Collect the spilled material and place it in a suitable, closed, and labeled container for disposal.[7][8]

3. Disposal Plan:

  • Waste Characterization: All waste materials, including contaminated PPE and absorbent materials, must be considered hazardous waste.[7]

  • Containerization: Store chemical waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain.[14] For larger quantities of nitro-containing waste, chemical destruction may be an option for your waste management provider.[15]

Visual Guides

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Obtain & Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Collect Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3

Caption: Standard laboratory workflow for handling hazardous chemicals.

Logical Relationships in Safety Procedures

This diagram illustrates the relationship between hazard identification, risk mitigation, and emergency response.

G cluster_risk_assessment Risk Assessment cluster_mitigation Mitigation Measures cluster_response Emergency Response haz_id Hazard Identification (Flammable, Explosive, Toxic) ppe Personal Protective Equipment haz_id->ppe informs eng_controls Engineering Controls (Fume Hood) haz_id->eng_controls informs admin_controls Administrative Controls (SOPs, Training) haz_id->admin_controls informs spill Spill Response ppe->spill prepares for fire Fire Response ppe->fire prepares for exposure First Aid/Exposure Response ppe->exposure prepares for eng_controls->spill prepares for eng_controls->fire prepares for eng_controls->exposure prepares for admin_controls->spill prepares for admin_controls->fire prepares for admin_controls->exposure prepares for

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.